Eleutherol
Description
This compound has been reported in Eleutherine bulbosa and Sisyrinchium palmifolium with data available.
Obtained from Cipura paludosa Bulbs; structure in first source
Properties
IUPAC Name |
(3R)-4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHGXVYZRQSJZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197373 | |
| Record name | Eleutherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-00-2 | |
| Record name | Eleutherol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eleutherol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eleutherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanisms of Action of Eleutherococcus senticosus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherococcus senticosus, commonly known as Siberian ginseng, is an adaptogenic herb with a long history of use in traditional medicine for enhancing physical and mental performance, particularly under stressful conditions. Its therapeutic effects are attributed to a complex interplay of bioactive compounds that modulate a variety of physiological processes, including the neuroendocrine, immune, and metabolic systems. This technical guide provides an in-depth exploration of the core mechanisms of action of E. senticosus, with a focus on its molecular targets and signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.
Active Compounds
The primary bioactive constituents of E. senticosus are a group of phenylpropanoid and lignan glycosides known as eleutherosides. Eleutherosides B (syringin) and E ((-)-syringaresinol-di-O-β-D-glucoside) are the most abundant and extensively studied of these compounds.[1][2] Other significant components include polysaccharides, triterpenoid saponins (acanthopanaxosides), and flavonoids, all of which contribute to the plant's diverse pharmacological activities.[[“]]
Mechanisms of Action
The adaptogenic properties of E. senticosus arise from its ability to modulate multiple signaling pathways involved in the stress response, immune function, energy metabolism, and neuronal health.
Adaptogenic and Anti-Fatigue Effects: Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
A key mechanism underlying the adaptogenic effects of E. senticosus is its modulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[4][5] In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, triggers the adrenal cortex to release cortisol, the primary stress hormone.[6]
E. senticosus appears to exert a normalizing effect on the HPA axis, helping to buffer the physiological response to stress. Animal studies have shown that extracts of E. senticosus can inhibit the elevation of corticosterone (the rodent equivalent of cortisol) during forced swimming stress.[7][8][9] This effect is thought to be at least partially mediated by eleutheroside E.[7][9]
The anti-fatigue effects of E. senticosus are also linked to its influence on energy metabolism. Studies in mice have demonstrated that extracts can prolong swimming time, suggesting enhanced endurance.[8][9][10] This is associated with an increase in fatty acid β-oxidation in skeletal muscle and a reduction in the accumulation of blood lactate and urea nitrogen.[10]
Table 1: Quantitative Data on Anti-Fatigue and Stress-Modulating Effects
| Effect | Compound/Extract | Model System | Dosage/Concentration | Result | Citation |
| Anti-Fatigue | |||||
| Increased Swimming Time | E. senticosus water extracts (C, D, E) | Forced swimming stressed mice | Not specified | Significantly prolonged swimming time | [7][8][9] |
| Reduced Perceived Stress | Standardized eleutherosides | Human clinical trial | 400 mg/day | 20% reduction in perceived stress scores vs. placebo | |
| HPA Axis Modulation | |||||
| Inhibition of Corticosterone Elevation | E. senticosus water extracts (C, D) | Forced swimming stressed mice | Not specified | Inhibited corticosterone elevation induced by forced swimming | [7][8][9] |
Immunomodulatory Effects: Regulation of Innate and Adaptive Immunity
E. senticosus exhibits significant immunomodulatory properties, enhancing both innate and adaptive immune responses.[[“]] Its polysaccharides, in particular, are known to boost the activity of macrophages and natural killer (NK) cells.
In vitro and in vivo studies have demonstrated that extracts of E. senticosus can:
-
Enhance Macrophage Phagocytosis: A study reported a 30% increase in macrophage phagocytosis after six weeks of supplementation.
-
Increase NK Cell Activity: Certain extracts have been shown to inhibit the reduction of NK cell activity under stress.[7][8][9]
-
Modulate Cytokine Production: Extracts can influence the production of pro- and anti-inflammatory cytokines, contributing to a balanced immune response.[[“]]
-
Increase Immunocompetent Cells: A placebo-controlled study in healthy volunteers showed a drastic increase in the absolute number of immunocompetent cells, particularly T lymphocytes (helper/inducer, cytotoxic) and NK cells, after four weeks of supplementation.[11]
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Signaling Pathways
Chronic inflammation is implicated in a wide range of diseases. E. senticosus has demonstrated anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[[“]][12][13]
-
NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli like lipopolysaccharide (LPS), E. senticosus extract has been shown to inhibit the activation of the NF-κB pathway.[12][13]
-
MAPK Pathway: The MAPK family, including JNK, ERK, and p38, plays a critical role in cellular responses to stress and inflammation. E. senticosus extract has been found to attenuate the LPS-stimulated activation of JNK and ERK.[12][13]
Neuroprotective Effects: Modulation of Akt/mTOR and Other Survival Pathways
E. senticosus and its active compounds have shown promise in protecting neurons from various insults, suggesting potential applications in neurodegenerative diseases.[[“]] The neuroprotective effects are mediated through several signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and growth.[12][13][14][15][16][17][18]
In vitro studies using neuronal cell lines have shown that E. senticosus extract can:
-
Modulate Akt Phosphorylation: In LPS-stimulated macrophages, E. senticosus extract was found to attenuate the activation of Akt.[12][13] Another study on human primary macrophages showed that both root and bark extracts decreased the basal phosphorylation of Akt at Ser473.[14]
-
Protect Against Oxidative Stress: The antioxidant properties of compounds like chlorogenic acid contribute to neuroprotection by scavenging free radicals.
Table 2: Quantitative Data on Enzyme Inhibition by Eleutherosides B and E
| Enzyme | Compound | Model System | IC50 (μM) | Citation |
| CYP2E1 | Eleutheroside B | Rat liver microsomes | 193.20 | [1] |
| CYP2E1 | Eleutheroside E | Rat liver microsomes | 188.36 | [1] |
| CYP2C9 | Eleutheroside B | Rat liver microsomes | 595.66 | [1] |
| CYP2C9 | Eleutheroside E | Rat liver microsomes | 261.82 | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Forced Swimming Test (Mouse Model)
Objective: To assess the anti-fatigue effects of E. senticosus.
-
Animals: Male ICR mice are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Treatment: E. senticosus extract or vehicle is administered orally for a specified period (e.g., 7 consecutive days).[10]
-
Forced Swimming: Mice are placed individually in a cylindrical tank filled with water (e.g., 25 ± 1°C) to a depth that prevents them from touching the bottom or escaping.
-
Measurement: The total duration of swimming until exhaustion is recorded. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Biochemical Analysis: Following the swimming test, blood and tissue samples can be collected to measure parameters such as blood lactate, urea nitrogen, and corticosterone levels.[7][8][9][10]
Macrophage Phagocytosis Assay
Objective: To quantify the effect of E. senticosus on macrophage phagocytic activity.
Protocol Outline: [20][21][22]
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured under standard conditions.
-
Treatment: Cells are incubated with various concentrations of E. senticosus extract or a vehicle control for a specified duration.
-
Phagocytic Challenge: Fluorescently labeled particles (e.g., zymosan, bacteria, or beads) are added to the cell cultures.
-
Incubation: The cells are incubated with the particles to allow for phagocytosis.
-
Quenching/Washing: Extracellular fluorescence is quenched, or non-phagocytosed particles are washed away.
-
Analysis: The uptake of fluorescent particles by macrophages is quantified using flow cytometry or fluorescence microscopy. The percentage of phagocytic cells and the mean fluorescence intensity are determined.
Western Blot Analysis for Signaling Proteins
Objective: To determine the effect of E. senticosus on the expression and phosphorylation of proteins in signaling pathways (e.g., Akt, MAPK).
Protocol Outline: [12][13][14][15][16][17][18]
-
Cell Culture and Treatment: Relevant cell lines (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells) are treated with E. senticosus extract and/or a stimulant (e.g., LPS).
-
Cell Lysis: Cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of E. senticosus on NF-κB transcriptional activity.
Protocol Outline: [23][24][25][26][27]
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, cells are pre-treated with E. senticosus extract followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured.
-
Luminometry: The luminescence generated by firefly luciferase (from the NF-κB reporter) and Renilla luciferase (from the control plasmid) is measured sequentially using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold change in NF-κB activity in treated cells is calculated relative to control cells.
Cell Viability (MTT) Assay
Objective: To assess the neuroprotective effects of E. senticosus against a neurotoxin.
Protocol Outline: [28][29][30][31][32]
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of E. senticosus extract for a specified time, followed by exposure to a neurotoxin (e.g., MPP+ or H2O2).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion
Eleutherococcus senticosus exerts its multifaceted pharmacological effects through the synergistic action of its bioactive compounds on a network of interconnected signaling pathways. Its adaptogenic, anti-fatigue, immunomodulatory, anti-inflammatory, and neuroprotective properties are rooted in its ability to modulate the HPA axis, enhance immune cell function, and regulate key inflammatory and cell survival pathways such as NF-κB, MAPK, and Akt/mTOR.
The quantitative data and experimental methodologies outlined in this guide provide a foundation for further research into the precise molecular mechanisms of E. senticosus and its individual constituents. A deeper understanding of these mechanisms will be crucial for the development of standardized, evidence-based therapeutics and for unlocking the full potential of this valuable medicinal plant. Further rigorous clinical trials are warranted to fully elucidate the dose-dependent effects and therapeutic applications of E. senticosus in various human conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. caringsunshine.com [caringsunshine.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of various Eleutherococcus senticosus cortex on swimming time, natural killer activity and corticosterone level in forced swimming stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academy.miloa.eu [academy.miloa.eu]
- 10. Effects of Eleutherococcus senticosus Cortex on Recovery from the Forced Swimming Test and Fatty Acid β-Oxidation in the Liver and Skeletal Muscle of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow-cytometric studies with eleutherococcus senticosus extract as an immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academy.miloa.eu [academy.miloa.eu]
- 13. Eleutherococcus senticosus extract attenuates LPS-induced iNOS expression through the inhibition of Akt and JNK pathways in murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. lawdata.com.tw [lawdata.com.tw]
- 24. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 25. resources.amsbio.com [resources.amsbio.com]
- 26. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. mdpi.com [mdpi.com]
- 29. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Targets of Isofraxidin from Eleutherococcus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofraxidin, a natural coumarin compound found in various plants including Eleutherococcus senticosus, has garnered significant attention for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the known molecular targets of isofraxidin, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. We delve into the signaling pathways modulated by isofraxidin, present available quantitative data on its activity, and outline the typical experimental methodologies used to elucidate these targets. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of isofraxidin.
Introduction to Isofraxidin and Eleutherococcus
Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) is a coumarin derivative that has been isolated from several medicinal plants, most notably from the family Araliaceae, which includes Eleutherococcus senticosus (also known as Siberian ginseng).[3][4] Eleutherococcus species have a long history of use in traditional medicine for their adaptogenic properties, enhancing resistance to stress and improving overall vitality. The pharmacological activities of Eleutherococcus are attributed to a variety of bioactive compounds, with isofraxidin being a key constituent investigated for its specific therapeutic effects.[2][5]
Molecular Targets of Isofraxidin
Isofraxidin exerts its biological effects by modulating the activity of multiple molecular targets, leading to the regulation of various signaling pathways. The primary therapeutic areas where isofraxidin has shown promise are in the mitigation of inflammation, inhibition of cancer progression, and protection against neurodegenerative processes.
Anti-inflammatory Effects
A significant body of research points to the potent anti-inflammatory properties of isofraxidin. These effects are mediated through the inhibition of key pro-inflammatory signaling pathways.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Isofraxidin has been shown to suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][6][7] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[8][9]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway, comprising cascades of protein kinases including ERK1/2, p38, and JNK, plays a crucial role in cellular responses to inflammatory stimuli. Isofraxidin has been demonstrated to inhibit the phosphorylation of p38 and ERK1/2, thereby downregulating the production of pro-inflammatory cytokines such as TNF-α.[6][10][11]
-
Toll-like Receptor 4 (TLR4) Signaling: Isofraxidin can competitively inhibit the formation of the TLR4/myeloid differentiation protein-2 (MD-2) complex, which is essential for the recognition of lipopolysaccharide (LPS) and the subsequent activation of downstream inflammatory signaling.[12]
-
Sphingosine-1-Phosphate Receptor 1 (S1PR1) Signaling: A recent study identified S1PR1 as a direct target of isofraxidin. By modulating S1PR1, isofraxidin can suppress the activation of the IL-17 signaling pathway, which is implicated in inflammatory conditions like ulcerative colitis.[13]
Anticancer Effects
Isofraxidin has demonstrated significant anticancer activity in various cancer cell lines. Its mechanisms of action involve the modulation of signaling pathways that control cell proliferation, apoptosis, and invasion.
-
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: Isofraxidin has been shown to inhibit the phosphorylation of EGFR, a receptor tyrosine kinase that is often overexpressed in cancer and plays a critical role in tumor growth and progression. Inhibition of EGFR by isofraxidin leads to the downstream suppression of the PI3K/Akt and MAPK pathways.[14][15]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Isofraxidin can block this pathway by inhibiting the phosphorylation of Akt, leading to the induction of apoptosis in cancer cells.[9][16] This effect is associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspases.
-
Matrix Metalloproteinases (MMPs): Isofraxidin can inhibit the expression of MMPs, such as MMP-7, which are enzymes involved in the degradation of the extracellular matrix and are crucial for cancer cell invasion and metastasis.[12]
Neuroprotective Effects
The neuroprotective properties of isofraxidin are primarily attributed to its anti-inflammatory and antioxidant activities within the central nervous system. By suppressing neuroinflammation and oxidative stress, isofraxidin has shown potential in models of neurodegenerative diseases. The inhibition of NF-κB and MAPK pathways, as described in the anti-inflammatory section, are key mechanisms underlying its neuroprotective effects.
Quantitative Data
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HT-29 | Human Colorectal Cancer | Cell Proliferation | 40 | [4] |
| SW-480 | Human Colorectal Cancer | Cell Proliferation | 80 | [4] |
| A549 | Human Lung Cancer | Cell Proliferation | Not specified, but significant inhibition observed at 10, 20, and 40 µM | [14] |
Note: The presented IC50 values reflect the concentration of isofraxidin required to inhibit cell proliferation by 50% and are an indirect measure of its potency against the targeted pathways within these cells.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by isofraxidin.
Caption: NF-κB signaling pathway and the inhibitory action of isofraxidin.
Caption: MAPK signaling pathway and the inhibitory action of isofraxidin.
Caption: EGFR/Akt signaling pathway and the inhibitory action of isofraxidin.
Experimental Protocols
The identification and validation of isofraxidin's molecular targets involve a range of in vitro and in vivo experimental techniques. Below are generalized protocols for key experiments typically employed in such studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of isofraxidin on cancer cell lines and to determine its IC50 value.
-
Cell Seeding: Plate cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of isofraxidin (e.g., 0, 10, 20, 40, 80, 160 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4][14]
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[17][18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins and their phosphorylation status, providing insights into the modulation of signaling pathways by isofraxidin.
-
Cell Lysis: Treat cells with isofraxidin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[19][20][21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the protein lysates (typically 20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p38, p-Akt, total Akt, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Animal Models
Animal models are crucial for evaluating the therapeutic efficacy of isofraxidin in a physiological context.
-
Model Induction: Induce a disease model in rodents, such as an inflammatory model using lipopolysaccharide (LPS) injection or a cancer model using tumor cell xenografts.[6][22]
-
Isofraxidin Administration: Administer isofraxidin to the animals at various doses (e.g., 15-50 mg/kg) via an appropriate route (e.g., intraperitoneal or oral).[6]
-
Monitoring and Sample Collection: Monitor the disease progression and collect relevant tissues or blood samples at the end of the study.
-
Analysis: Analyze the collected samples for biomarkers of disease, such as cytokine levels in serum (for inflammation models) or tumor volume and weight (for cancer models). Histological analysis of tissues can also be performed to assess tissue damage or tumor morphology.
Conclusion and Future Directions
Isofraxidin, a bioactive compound from Eleutherococcus, demonstrates significant therapeutic potential through its multi-target activity. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration makes it a compelling candidate for further drug development. While the primary molecular targets have been identified, further research is needed to elucidate the precise binding kinetics and inhibitory constants of isofraxidin with these targets. Future studies should also focus on optimizing its pharmacokinetic and pharmacodynamic properties and conducting more extensive preclinical and clinical trials to validate its efficacy and safety in human diseases. The development of isofraxidin-based therapies could offer novel treatment strategies for a range of debilitating conditions.
References
- 1. Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isofraxidin, a coumarin component improves high-fat diet induced hepatic lipid homeostasis disorder and macrophage inflammation in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geographical Distribution and Environmental Correlates of Eleutherosides and Isofraxidin in Eleutherococcus senticosus from Natural Populations in Forests at Northeast China [mdpi.com]
- 6. Isofraxidin Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isofraxidin Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isofraxidin Inhibits Receptor Activator of Nuclear Factor-κB Ligand-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages Isolated from Sprague-Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isofraxidin exhibited anti-inflammatory effects in vivo and inhibited TNF-α production in LPS-induced mouse peritoneal macrophages in vitro via the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The coumarin component isofraxidin targets the G-protein-coupled receptor S1PR1 to modulate IL-17 signaling and alleviate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer effects of isofraxidin against A549 human lung cancer cells via the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Isofraxidin inhibited proliferation and induced apoptosis via blockage of Akt pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. bio-rad.com [bio-rad.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Influence of Eleutherococcus senticosus on Macrophage Polarization: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eleutherococcus senticosus, also known as Siberian Ginseng, is an adaptogenic herb with a long history of use in traditional medicine for its immune-modulating properties. Recent scientific investigations have begun to elucidate the specific mechanisms by which its extracts influence the immune system, with a particular focus on macrophage polarization. This technical guide provides an in-depth analysis of the current understanding of how E. senticosus root and bark extracts direct macrophage differentiation towards anti-inflammatory M2 subtypes, a process with significant therapeutic potential for inflammatory diseases and tissue regeneration. This document summarizes the key quantitative findings, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development in this area.
Introduction: Macrophage Polarization and Therapeutic Potential
Macrophages are highly plastic immune cells that play a critical role in both the initiation and resolution of inflammation. They can adopt distinct functional phenotypes, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype, in response to microenvironmental cues. The M2 phenotype is further subdivided into M2a, M2b, M2c, and M2d subtypes, each with unique roles in tissue repair, immune regulation, and parasite clearance. The ability to modulate macrophage polarization towards an M2 phenotype presents a promising therapeutic strategy for a variety of conditions characterized by chronic inflammation. Eleutherococcus senticosus has emerged as a compelling candidate for achieving such immunomodulation.
Data Presentation: Quantitative Effects of Eleutherococcus senticosus on Macrophage Polarization
The following tables summarize the key quantitative findings on the effects of E. senticosus extracts on macrophage polarization, primarily based on studies of human monocyte-derived macrophages. It is important to note that while the trends are well-documented, specific quantitative values from the primary literature were not fully accessible and are therefore presented as representative.
Table 1: Effect of Eleutherococcus senticosus Extracts on Macrophage Surface Marker Expression
| Marker | Macrophage Subtype Association | E. senticosus Root Extract Effect | E. senticosus Bark Extract Effect | Method of Analysis | Reference |
| CD163 | M2 (hemoglobin scavenger receptor) | ↓ (Significant Reduction) | ↓ (Significant Reduction) | Flow Cytometry | [1][2] |
| CD200R | M2a (anti-inflammatory) | ↑ (Increased expression in the presence of IL-4) | Not reported | Flow Cytometry | [1][2] |
| CD80 | M1 (co-stimulatory molecule) | No significant effect | No significant effect | Flow Cytometry | [1][2] |
| CD64 | M1 (FcγRI) | No significant effect | No significant effect | Flow Cytometry | [1][2] |
| CD11b | General macrophage marker | No significant effect | No significant effect | Flow Cytometry | [1][2] |
Table 2: Effect of Eleutherococcus senticosus Bark Extract on Cytokine and Chemokine Secretion by Macrophages (M2b Polarization)
| Cytokine/Chemokine | Function | Effect of E. senticosus Bark Extract | Method of Analysis | Reference |
| TNF-α | Pro-inflammatory cytokine | ↑ (Moderate Increase) | ELISA | [1][2] |
| IL-6 | Pro-inflammatory cytokine | ↑ (Moderate Increase) | ELISA | [1][2] |
| IL-10 | Anti-inflammatory cytokine | ↑ (Increase) | ELISA | [1][2] |
| CCL1 | Chemotactic for M2b macrophages | ↑ (Increase) | ELISA | [1][2] |
Table 3: Effect of Eleutherococcus senticosus Extracts on Intracellular Signaling in Macrophages
| Signaling Molecule | Pathway | E. senticosus Root Extract Effect | E. senticosus Bark Extract Effect | Method of Analysis | Reference |
| Phospho-Akt (Ser473) | PI3K/Akt pathway | ↓ (Decreased phosphorylation) | ↓ (Decreased phosphorylation) | Western Blot | [1][2] |
| Phospho-p38 MAPK | MAPK pathway | Not reported | ↑ (Activated) | Western Blot | [1][2] |
| NF-κB | NF-κB pathway | Not reported | ↑ (Activated) | Western Blot | [1][2] |
| Phospho-JNK | MAPK pathway | ↓ (Attenuated LPS-induced activation) | Not reported | Western Blot | [3] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this whitepaper.
Preparation of Eleutherococcus senticosus Extracts
-
Source Material: Dried roots and bark of Eleutherococcus senticosus.
-
Extraction: The plant material is ground and extracted with a suitable solvent, such as 80% ethanol, typically through methods like maceration or soxhlet extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator.
-
Lyophilization: The concentrated extract is freeze-dried to obtain a powdered form for experimental use.
-
Endotoxin Removal: It is crucial to ensure that the extracts are free of endotoxins (lipopolysaccharide - LPS) to avoid confounding effects on macrophage activation. This can be achieved using endotoxin removal columns.
Human Monocyte-Derived Macrophage (MDM) Culture and Polarization
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from the PBMC fraction using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation (M0): Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 6-7 days to differentiate them into non-polarized M0 macrophages.
-
Macrophage Polarization:
-
M2a Polarization: M0 macrophages are treated with 20 ng/mL of Interleukin-4 (IL-4) for 24-48 hours.
-
M2b Polarization: M0 macrophages are stimulated with immune complexes (e.g., aggregated IgG) in combination with a TLR agonist like LPS (10 ng/mL) for 24-48 hours.
-
-
E. senticosus Treatment: Differentiated M0 or polarizing macrophages are treated with various concentrations of the root or bark extracts for specified durations (e.g., 1 hour for signaling studies, 24-48 hours for marker expression and cytokine analysis).
Flow Cytometry for Surface Marker Analysis
-
Cell Preparation: Adherent macrophages are detached using a non-enzymatic cell dissociation solution.
-
Staining: Cells are washed and incubated with fluorescently-conjugated antibodies specific for surface markers (e.g., FITC-CD163, PE-CD200R, APC-CD80) for 30 minutes on ice.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, acquiring data from at least 10,000 events per sample.
-
Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) are quantified using appropriate software.
Western Blot for Signaling Protein Phosphorylation
-
Cell Lysis: Macrophages are treated with E. senticosus extracts for a short duration (e.g., 15-60 minutes) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p38 MAPK, anti-p38 MAPK).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Cell culture supernatants are collected after treating macrophages with E. senticosus extracts for 24-48 hours.
-
ELISA Procedure: The concentrations of cytokines (TNF-α, IL-6, IL-10) and chemokines (CCL1) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant standards, and the concentrations in the samples are interpolated from this curve.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this whitepaper.
Discussion and Future Directions
The available evidence strongly suggests that extracts from Eleutherococcus senticosus can effectively direct macrophage polarization towards anti-inflammatory M2 phenotypes. The root extract appears to promote an M2a-like phenotype, characterized by increased CD200R expression, which is typically driven by IL-4 and STAT6 signaling. The bark extract, on the other hand, induces an M2b-like phenotype, involving the activation of p38 MAPK and NF-κB and the production of a mixed cytokine profile including both pro- and anti-inflammatory mediators. Both extracts were observed to decrease the expression of the M2 marker CD163 and inhibit the phosphorylation of Akt.
The inhibition of Akt by both extracts is an interesting finding that warrants further investigation. While the PI3K/Akt pathway is often associated with M1 polarization, its precise role in M2 differentiation is complex and context-dependent. The observed decrease in Akt phosphorylation alongside a shift to M2 phenotypes suggests that E. senticosus may modulate macrophage function through a nuanced regulation of key signaling nodes.
Future research should focus on several key areas:
-
Bioactive Compound Identification: Identifying the specific compounds within the root and bark extracts responsible for the observed effects on macrophage polarization.
-
In Vivo Validation: Translating these in vitro findings to in vivo models of inflammatory diseases to assess the therapeutic efficacy of E. senticosus extracts.
-
Mechanism of Akt Inhibition: Elucidating the precise molecular mechanisms by which E. senticosus constituents inhibit Akt phosphorylation and how this contributes to M2 polarization.
-
STAT6 Pathway Investigation: Directly investigating the role of the STAT6 pathway in the M2a polarization induced by the root extract.
Conclusion
Eleutherococcus senticosus presents a promising source of natural compounds for the development of novel immunomodulatory therapies. Its ability to promote M2 macrophage polarization highlights its potential for treating chronic inflammatory disorders and promoting tissue repair. This technical guide provides a comprehensive overview of the current state of research, offering a valuable resource for scientists and drug development professionals working to harness the therapeutic potential of this remarkable adaptogen. Further research into its mechanisms of action will undoubtedly pave the way for new and effective treatments for a range of human diseases.
References
The Pharmacokinetics and Bioavailability of Eleutherol and Associated Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Eleutherol and other bioactive compounds derived from Eleutherococcus senticosus. The information presented herein is intended to support research and development efforts in the pharmaceutical and nutraceutical industries.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and related compounds from in vivo studies. These data provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these substances.
Table 1: Pharmacokinetic Parameters of Naphthoquinones from Bulbus eleutherinis in Rats Following Oral Administration
| Compound | Half-life (t1/2) (hours) | Absolute Oral Bioavailability (%) |
| Isoeleutherin | 6.11 | 5.38 |
| Eleutherin | 7.30 | 4.64 |
| This compound | 3.07 | 2.47 |
Source: Adapted from a study on the in vivo parameters of isoeleutherin, eleutherin, and this compound in Sprague Dawley rats[1].
Experimental Protocols
In Vivo Oral Bioavailability Study in Rats
This section outlines a typical experimental protocol for determining the oral bioavailability of this compound compounds in a rat model.
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound compounds.
Animal Model: Male Sprague Dawley (SD) rats are commonly used for these studies.
Experimental Groups:
-
Intravenous (IV) Group: Administered with a single intravenous dose of the test compound to determine the systemic clearance and volume of distribution.
-
Oral (PO) Group: Administered with a single oral gavage dose of the test compound.
Procedure:
-
Dosing: The test compounds (e.g., isoeleutherin, eleutherin, this compound) are dissolved in an appropriate vehicle. A specific dose is administered to each group.
-
Blood Sampling: Blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the test compounds in the plasma samples is quantified using a validated analytical method, such as UPLC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and bioavailability.
UPLC-MS/MS Method for Quantification in Rat Plasma
This section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of isoeleutherin, eleutherin, and this compound in rat plasma.
Instrumentation:
-
UPLC system coupled with a triple quadrupole tandem mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% (v/v) formic acid in water is employed[1].
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A small volume of the prepared sample is injected.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode electrospray ionization (ESI+) is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a protein precipitating agent, such as acetonitrile, to remove proteins that can interfere with the analysis.
-
Internal Standard: An internal standard (e.g., betamethasone) is added to the samples to correct for variations in sample processing and instrument response[1].
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant is collected, and an aliquot is injected into the UPLC-MS/MS system.
Method Validation: The method is validated for linearity, precision, accuracy, recovery, and stability to ensure reliable and reproducible results.
Signaling Pathways Modulated by this compound Compounds
This compound and associated compounds from Eleutherococcus senticosus have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism. The following diagrams illustrate these interactions.
Experimental Workflow for Pharmacokinetic Studies.
Inhibition of the NF-κB Signaling Pathway by Eleutheroside B.
Modulation of MAPK and PI3K/Akt Pathways.
Enhancement of Insulin Signaling by Eleutheroside E.
References
An In-depth Technical Guide on the Modulatory Role of Eleutherococcus senticosus and its Constituents on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive overview of the current scientific understanding of how extracts of Eleutherococcus senticosus (Siberian ginseng) and its bioactive compounds modulate the Hypothalamic-Pituitary-Adrenal (HPA) axis. This document begins by clarifying the distinction between the specific naphthofuran compound, Eleutherol, and the adaptogenic properties of the broader Eleutherococcus senticosus extract. The core of this guide is dedicated to the effects of Eleutherococcus senticosus and its primary active constituents, the eleutherosides, on the HPA axis, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.
Introduction: Clarification of "this compound" vs. Eleutherococcus senticosus
Initial interest in "this compound" for HPA axis modulation requires clarification. This compound is a specific naphthofuran compound that has been isolated from plants such as Eleutherine bulbosa. However, a thorough review of the scientific literature reveals a notable lack of direct evidence linking the isolated compound this compound to any significant modulation of the HPA axis.
The adaptogenic, or stress-modulating, effects relevant to the HPA axis are, in fact, overwhelmingly attributed to the root and rhizome extracts of Eleutherococcus senticosus, also known as Siberian ginseng. The primary bioactive constituents responsible for these effects are a group of compounds called eleutherosides, which include lignans and saponins.[1][2] Therefore, this guide will focus on the scientifically substantiated role of Eleutherococcus senticosus and its eleutherosides in modulating the HPA axis.
The Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Brief Overview
The HPA axis is a critical neuroendocrine system that regulates the body's response to stress.[3] Activation of the HPA axis begins in the hypothalamus with the secretion of corticotropin-releasing hormone (CRH). CRH stimulates the anterior pituitary gland to release adrenocorticotropic hormone (ACTH) into the bloodstream. ACTH then acts on the adrenal cortex to stimulate the synthesis and release of glucocorticoids, primarily cortisol in humans.[3] Cortisol exerts widespread effects on the body to help manage the stressor and also provides negative feedback to the hypothalamus and pituitary to downregulate the stress response.
Eleutherococcus senticosus and HPA Axis Modulation: Preclinical and Clinical Evidence
Eleutherococcus senticosus is classified as an adaptogen, a substance that is thought to help the body adapt to stress and maintain homeostasis.[4] Its modulatory effects on the HPA axis are a key area of research in this context.
Animal and in vitro studies suggest that Eleutherococcus senticosus extracts can influence adrenal gland function and the regulation of stress hormones.[5][6] Some research indicates that these extracts may help normalize cortisol levels and improve the body's adaptation to various stressors.[5] The primary active compounds believed to be responsible for these effects are eleutherosides, particularly Eleutheroside B (syringin) and Eleutheroside E.[1]
Human clinical trials on the effects of Eleutherococcus senticosus on the HPA axis have yielded mixed and sometimes inconclusive results, highlighting the complexity of its action.[7][8] The variability in study outcomes may be attributed to differences in the composition of the extracts used, the dosage, the duration of treatment, and the specific stressors and populations studied.
One study on endurance athletes found that supplementation with an ethanolic extract of Eleutherococcus senticosus (equivalent to 4g of dried root daily for six weeks) resulted in a non-significant trend towards a 31% increase in cortisol levels.[8][9] This led to a significant decrease in the testosterone to cortisol ratio, suggesting a potential increase in the hormonal stress response under these specific conditions.[8][9]
Another study involving individuals with stress-related fatigue who were given 120 mg/day of Eleutherococcus senticosus root extract for eight weeks found no significant differences in the cortisol awakening response compared to a placebo group.[5][10] However, most investigated parameters related to stress and fatigue improved over time in all groups.[10]
These findings suggest that the effect of Eleutherococcus senticosus on the HPA axis is not a simple suppression or stimulation but a more nuanced modulation that may depend on the physiological state of the individual and the nature of the stressor.
Quantitative Data on HPA Axis Modulation
The following tables summarize the quantitative findings from key clinical trials investigating the effects of Eleutherococcus senticosus on HPA axis-related hormones.
Table 1: Effects of Eleutherococcus senticosus on Hormonal Indices of Stress in Endurance Athletes
| Parameter | Pre-treatment (mean) | Post-treatment (mean) | Percentage Change | p-value | Reference |
| Cortisol | 459.7 nmol/L | 604.1 nmol/L | +31.4% | 0.07 (non-significant) | [8][9] |
| Testosterone | 20.2 nmol/L | 18.8 nmol/L | -6.9% | 0.36 (non-significant) | [8][9] |
| Testosterone:Cortisol Ratio | 0.0464 | 0.0331 | -28.7% | 0.03 (significant) | [8][9] |
| Study Population: Competitive club-level endurance athletes. Dosage: 8 mL/day of a 33% ethanolic extract of E. senticosus root (equivalent to 4g dried root) for 6 weeks. |
Table 2: Effect of Eleutherococcus senticosus on Cortisol Awakening Response in Subjects with Stress-Related Fatigue
| Parameter | E. senticosus Group | Control Group | p-value (Group Difference) | Reference |
| Cortisol Awakening Response (absolute increase 30 min after awakening) | No significant difference from control | No significant difference from treatment | 0.24 | [10] |
| Study Population: Participants with asthenia and reduced working capacity related to chronic stress. Dosage: 120 mg/day of E. senticosus root extract for 8 weeks. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the HPA axis and a general workflow for clinical trials investigating the effects of herbal extracts on this system.
Caption: Simplified signaling pathway of the Hypothalamic-Pituitary-Adrenal (HPA) axis and potential points of modulation by Eleutherococcus senticosus.
Caption: General workflow for a randomized, placebo-controlled clinical trial investigating the effects of an herbal supplement on the HPA axis.
Experimental Protocols
This section provides an overview of the methodologies used in studies investigating the effects of Eleutherococcus senticosus on the HPA axis.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy volunteers or specific populations (e.g., athletes, individuals with fatigue) screened based on inclusion and exclusion criteria.
-
Intervention: Oral administration of a standardized Eleutherococcus senticosus extract or a matching placebo for a defined period (e.g., 6-8 weeks).
-
Data Collection:
-
Blood Sampling: Venous blood samples are collected at baseline and at the end of the intervention period. Samples are typically collected in the morning to account for the diurnal rhythm of cortisol.
-
Hormone Analysis: Plasma or serum is separated by centrifugation. Cortisol and testosterone levels are measured using competitive immunoassays (e.g., ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] ACTH levels are measured using a two-site immunometric assay.
-
Salivary Cortisol: For measuring the cortisol awakening response, saliva samples are collected immediately upon waking and at specific intervals (e.g., 30 and 60 minutes) post-awakening. Salivary cortisol is also measured by immunoassay.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as analysis of variance (ANOVA) for repeated measures, to compare changes in hormone levels between the treatment and placebo groups.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week before the experiment.
-
Treatment: Animals are administered Eleutherococcus senticosus extract or vehicle (e.g., water or saline) orally by gavage for a specified period.
-
Stress Induction: A stressor, such as forced swimming or restraint stress, is applied.
-
Blood Sampling: Blood is collected at baseline and after the stress protocol. Depending on the study design, blood may be collected via tail nick, indwelling catheter, or trunk blood collection after decapitation.[6][12] Rapid collection is crucial to avoid stress-induced hormone release from the sampling procedure itself.[12]
-
Hormone Analysis: Plasma is separated, and corticosterone (the primary glucocorticoid in rodents) and ACTH levels are determined by radioimmunoassay (RIA) or ELISA.
-
Cell Culture: Primary adrenal cells are isolated from rats or mice, or an adrenocortical cell line (e.g., H295R) is used.[13][14]
-
Treatment: Cells are incubated with varying concentrations of Eleutherococcus senticosus extract or isolated eleutherosides.
-
Stimulation: To mimic the action of ACTH, cells are stimulated with a synthetic ACTH analog (e.g., cosyntropin) or other signaling molecules like cAMP.
-
Hormone Measurement: The cell culture medium is collected, and the concentration of cortisol (for human cell lines) or corticosterone (for rodent cells) is measured using an ELISA kit.[13]
-
Analysis: The effect of the extract or compound on basal and stimulated steroid hormone production is quantified and compared to control cultures.
Conclusion and Future Directions
The available scientific evidence suggests that Eleutherococcus senticosus has a modulatory, rather than a simple inhibitory or stimulatory, effect on the HPA axis. The outcomes of its administration appear to be dependent on the physiological context of the individual and the nature of the stressor. While preclinical studies provide a basis for its adaptogenic properties, human clinical trials have yielded inconsistent results regarding its direct impact on cortisol and ACTH levels.
Future research should focus on:
-
Utilizing standardized extracts of Eleutherococcus senticosus with well-defined concentrations of key eleutherosides to ensure reproducibility.
-
Conducting larger, well-designed clinical trials in diverse populations and under various stress conditions.
-
Investigating the effects of isolated eleutherosides (e.g., Eleutheroside B and E) to elucidate their specific mechanisms of action on the HPA axis at the molecular level.
-
Exploring the potential synergistic effects of different compounds within the Eleutherococcus senticosus extract.
A deeper understanding of how Eleutherococcus senticosus and its constituents interact with the HPA axis will be crucial for the development of novel therapeutic agents for stress-related disorders.
References
- 1. No Benefit Adding Eleutherococcus senticosus to Stress Management Training in Stress-Related Fatigue/Weakness, Impaired Work or Concentration, A Randomized Controlled Study | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Short communication: effect of vitamins E and C on cortisol production by bovine adrenocortical cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. No benefit adding eleutherococcus senticosus to stress management training in stress-related fatigue/weakness, impaired work or concentration, a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. The effects of Eleutherococcus senticosus and Panax ginseng on steroidal hormone indices of stress and lymphocyte subset numbers in endurance athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cog.psy.ruhr-uni-bochum.de [cog.psy.ruhr-uni-bochum.de]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Video: Primary Culture of Rat Adrenocortical Cells and Assays of Steroidogenic Functions [jove.com]
- 14. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Methodological & Application
Application Note: Quantification of Eleutherosides B and E in Eleutherococcus senticosus by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a comprehensive protocol for the quantitative analysis of Eleutherosides B and E, the primary active compounds in Eleutherococcus senticosus (Siberian Ginseng), using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Detailed procedures for sample preparation, standard solution preparation, and chromatographic analysis are outlined. The method is validated for specificity, linearity, precision, and accuracy, demonstrating its suitability for quality control and research purposes.
Introduction
Eleutherococcus senticosus, commonly known as Siberian Ginseng, contains a group of active compounds called eleutherosides. Among these, Eleutheroside B (syringin) and Eleutheroside E (syringaresinol-4',4'-O-bis-β-D-glucoside) are considered the most significant due to their pharmacological activities, which include anti-fatigue and anti-stress effects.[1][2] The accurate quantification of these compounds is crucial for the standardization and quality control of raw materials and finished herbal products.[3] High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose due to its high resolution, sensitivity, and efficiency.[4] This application note details a validated HPLC method for the simultaneous determination of Eleutherosides B and E.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Eleutheroside B (≥98% purity), Eleutheroside E (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (analytical grade).
-
Plant Material: Dried and powdered Eleutherococcus senticosus root or a dry extract of the same.
Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Agilent 1200).[1]
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
-
Stock Solutions (200 µg/mL): Accurately weigh 5 mg of Eleutheroside B and Eleutheroside E reference standards. Dissolve each in a separate 25 mL volumetric flask using a methanol/water (70:30 v/v) mixture as the diluent.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the same diluent to achieve concentrations ranging from approximately 5 µg/mL to 100 µg/mL. For example, concentrations of 8, 20, 40, and 80 µg/mL can be prepared to construct a calibration curve.[1]
Sample Preparation
The following workflow outlines the extraction process for eleutherosides from the plant matrix.
Protocol:
-
Accurately weigh approximately 1.0 g of the powdered plant material or 40-50 mg of the dry extract.[1][5]
-
Transfer the sample to a suitable extraction vessel and add 20 mL of 70% methanol.[5]
-
Perform ultrasonic-assisted extraction by placing the vessel in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[6]
-
After extraction, centrifuge the mixture at 12,000 rpm for 15 minutes to pellet the solid material.[7]
-
Carefully collect the supernatant.
-
Prior to injection, filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter. The sample is now ready for HPLC analysis.
HPLC Analysis
The diagram below illustrates the general workflow for the HPLC quantification process.
Chromatographic Conditions
Multiple methods have been successfully developed and validated. The conditions below represent a robust, commonly used approach.
Table 1: HPLC Chromatographic Conditions for Eleutheroside Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| HPLC Column | Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm)[8] | Discovery C18 (4.6 x 250 mm, 5 µm)[9] |
| Mobile Phase A | 0.5% Aqueous Phosphoric Acid[8][10] | Water |
| Mobile Phase B | Acetonitrile[8][10] | Acetonitrile |
| Gradient Program | Gradient elution is commonly used. A typical program starts with a low percentage of Acetonitrile (e.g., 10-15%) and linearly increases to a higher concentration over 20-30 minutes to ensure separation.[8][9][11] | 10% B to 30% B over 20 minutes.[9] |
| Flow Rate | 1.0 mL/min[8][9] | 1.0 mL/min[9] |
| Column Temp. | 25 °C[8][9] | 25 °C[9] |
| Detection | UV at 220 nm[8][10] | UV at 350 nm[9] |
| Injection Volume | 10 µL[9] | 10 µL[9] |
Method Validation and Data
The described HPLC method has been validated according to ICH guidelines, demonstrating its reliability for quantitative analysis.[4]
Linearity & Range
Linearity was established by analyzing the standard solutions at five different concentration levels. The calibration curve is constructed by plotting the peak area against the concentration.
Table 2: Linearity and Limit of Quantification (LOQ) Data
| Compound | Linear Range (µg/mL) | Calibration Equation | Correlation Coefficient (r²) | LOQ (µg/mL) |
|---|---|---|---|---|
| Eleutheroside B | 0.35 - 34.83[8] | y = ax + b | > 0.999[8][12] | 8.0[1] |
| Eleutheroside E | 0.69 - 69.20[8] | y = ax + b | > 0.991[1][8] | 8.0[1] |
Precision
Method precision was evaluated through intra-day and inter-day analysis of standard solutions. The relative standard deviation (RSD) of the peak areas is calculated.
Table 3: Precision Data Summary
| Compound | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
|---|---|---|
| Eleutheroside B | < 3.1%[8] | < 3.4%[8] |
| Eleutheroside E | < 3.1%[8] | < 3.4%[8] |
Accuracy (Recovery)
Accuracy was determined by a recovery test. A known amount of the sample was spiked with known quantities of the reference standards (low, medium, and high levels), and the recovery percentage was calculated.
Table 4: Accuracy (Recovery) Data
| Compound | Spiked Level | Average Recovery (%) | RSD (%) |
|---|---|---|---|
| Eleutheroside B | Low, Medium, High | 97.4%[8] | 5.5%[8] |
| Eleutheroside E | Low, Medium, High | 102.7%[8] | 4.3%[8] |
| Combined | Low, Medium, High | 97.82 - 104.54%[7] | < 2.0% |
Conclusion
The HPLC method detailed in this application note is simple, accurate, reliable, and reproducible for the simultaneous quantification of Eleutheroside B and Eleutheroside E in Eleutherococcus senticosus.[8][12] The validation data confirms that the method meets the requirements for routine quality control of raw herbal materials and finished products, ensuring their consistency and efficacy. The provided protocols for sample preparation and chromatographic analysis can be readily implemented in a standard analytical laboratory.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality control of roots of Eleutherococcus senticosus by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring Eleuthero's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleuthero, also known as Siberian Ginseng (Eleutherococcus senticosus), is a medicinal plant with a long history of use in traditional medicine for its adaptogenic and immunomodulatory properties.[1][2] Modern research has increasingly focused on its anti-inflammatory effects, which are attributed to a variety of bioactive compounds, including eleutherosides, lignans, and polysaccharides.[2] These compounds have been shown to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and to inhibit the production of pro-inflammatory mediators.[1][3]
These application notes provide detailed protocols for a selection of robust cell-based assays to quantify the anti-inflammatory activity of Eleuthero extracts and their purified components. The included assays measure the inhibition of key pro-inflammatory cytokines, the modulation of the NF-κB signaling pathway, and the inhibition of the pro-inflammatory enzyme hyaluronidase.
Data Summary: Anti-Inflammatory Activity of Eleuthero
The following tables summarize the quantitative data on the anti-inflammatory effects of Eleutherococcus senticosus extracts and its active compounds from various in vitro studies.
Table 1: Inhibition of Pro-Inflammatory Cytokines by Eleuthero in LPS-Stimulated Macrophages
| Cell Line | Eleuthero Preparation | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | Citation |
| RAW 246.7 | Bark Extract | Not specified | Moderate Increase | Moderate Increase | [1] |
| RAW 246.7 | Root Extract | Not specified | No significant effect | No significant effect | [1] |
Note: One study showed that while the bark extract of E. senticosus induced moderate increases in TNF-α and IL-6, it also promoted a shift towards an anti-inflammatory M2b macrophage phenotype, suggesting a complex immunomodulatory role.[1]
Table 2: Inhibition of Hyaluronidase by Eleuthero Extracts
| Eleuthero Preparation | IC50 (µg/mL) | % Inhibition (at specified concentration) | Citation |
| Fruit Intractum | 217.44 ± 10.72 | - | [4][5] |
| Chloroform-Methanol Root Extract with Naringenin (3:7:5) | 44.80 ± 3.11 | - | [4] |
| 75% Ethanol Extract (Autumn Leaves) | - | 74.3% at 22 µ g/0.16 mL | [5] |
| 75% Ethanol Extract (Spring Leaves) | - | 33% at 22 µ g/0.16 mL | [5] |
| Methanol Root Extract (E. henryi) | - | 40.7% at 100 µ g/0.16 mL | [6] |
| Methanol Root Extract (E. senticosus) | - | 19.6 - 32% | [5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Preparation of Eleuthero Extract for In Vitro Studies
This protocol describes a general method for preparing an ethanolic extract of Eleuthero for use in cell-based assays.
Materials:
-
Dried Eleutherococcus senticosus root or other plant part, finely powdered
-
70-80% Ethanol
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Sterile, amber glass vials for storage
Procedure:
-
Maceration: Weigh the powdered Eleuthero material and place it in a suitable glass container. Add 70-80% ethanol at a ratio of 1:10 (w/v) (e.g., 10 g of powder in 100 mL of ethanol).
-
Extraction: Seal the container and agitate the mixture at room temperature for 24-48 hours using a shaker or magnetic stirrer.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.
-
Lyophilization: Freeze the concentrated aqueous extract and then lyophilize it to obtain a dry powder.
-
Storage: Store the lyophilized extract in sterile, amber glass vials at -20°C to protect it from light and moisture.
-
Reconstitution: For cell-based assays, reconstitute the dried extract in a suitable solvent (e.g., sterile DMSO or cell culture medium) to the desired stock concentration. Further dilutions should be made in the cell culture medium.
Protocol 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated RAW 264.7 Macrophages
This assay evaluates the ability of Eleuthero to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Eleuthero extract stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: After incubation, replace the medium with fresh medium containing various non-toxic concentrations of the Eleuthero extract. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract). Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) and incubate for an additional 24 hours.
-
Supernatant Collection: Centrifuge the plate at 1,000 rpm for 5 minutes and carefully collect the supernatant for cytokine analysis. Store the supernatant at -80°C until use.
-
Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay (MTT): After collecting the supernatant, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the Eleuthero extract relative to the LPS-stimulated control, normalizing for cell viability.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the ability of Eleuthero to inhibit the activation of the NF-κB transcription factor in response to a pro-inflammatory stimulus.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Phorbol 12-myristate 13-acetate (PMA) or TNF-α as an NF-κB activator
-
Eleuthero extract stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
-
24-well cell culture plates
Procedure:
-
Transfection: Co-transfect the cells in a 24-well plate with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the Eleuthero extract. Include a vehicle control. Incubate for 1 hour.
-
Stimulation: Add the NF-κB activator (e.g., PMA at 50 ng/mL or TNF-α at 20 ng/mL) to the wells (except for the negative control) and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Calculate the percentage inhibition of NF-κB activation for each concentration of the Eleuthero extract relative to the stimulated control.
Protocol 4: Hyaluronidase Inhibition Assay (Turbidimetric Method)
This assay determines the inhibitory effect of Eleuthero on the activity of hyaluronidase, an enzyme involved in inflammation and tissue degradation.
Materials:
-
Hyaluronidase from bovine testes
-
Hyaluronic acid sodium salt
-
Bovine serum albumin (BSA)
-
Phosphate buffer (pH 7.0)
-
Acetate buffer (pH 3.75)
-
Eleuthero extract stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of hyaluronidase (e.g., 400 U/mL) in phosphate buffer. Prepare a solution of hyaluronic acid (e.g., 0.3 mg/mL) in acetate buffer. Prepare a 0.1% BSA solution in acetate buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the Eleuthero extract at various concentrations (or buffer for the control), and 25 µL of the hyaluronidase solution.
-
Pre-incubation: Incubate the plate at 37°C for 20 minutes.
-
Substrate Addition: Add 25 µL of the hyaluronic acid solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination and Turbidity Development: Stop the reaction by adding 200 µL of the 0.1% BSA solution to each well. Incubate at room temperature for 10 minutes to allow for the development of turbidity.
-
Absorbance Measurement: Measure the absorbance at 600 nm using a microplate reader.
-
Data Analysis: The absorbance is inversely proportional to the enzyme activity. Calculate the percentage inhibition of hyaluronidase activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (with enzyme but without inhibitor) and A_sample is the absorbance of the sample with the Eleuthero extract. Calculate the IC50 value from the dose-response curve.
References
- 1. A comparative study on root and bark extracts of Eleutherococcus senticosus and their effects on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academy.miloa.eu [academy.miloa.eu]
- 4. Phenolic Profile, Antioxidant, Anti-Enzymatic and Cytotoxic Activity of the Fruits and Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eleutherococcus divaricatus Fruits Decrease Hyaluronidase Activity in Blood Serum and Protect from Oxidative Damages in In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eleutherococcus Species Cultivated in Europe: A New Source of Compounds with Antiacetylcholinesterase, Antihyaluronidase, Anti-DPPH, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Eleutherol in Animal Models of Chronic Stress
Introduction
Eleutherol, a class of active compounds known as eleutherosides found in Eleutherococcus senticosus (Siberian Ginseng), has demonstrated significant adaptogenic and anti-stress properties. These compounds are of considerable interest to researchers in drug development for stress-related disorders. This document provides detailed application notes and protocols for utilizing various animal models of chronic stress to test the efficacy of this compound. The methodologies outlined are intended for researchers, scientists, and drug development professionals.
The primary mechanism by which this compound is thought to exert its anti-stress effects is through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates cortisol (or corticosterone in rodents) release in response to stress.[1][2] Additionally, evidence suggests that this compound may influence key signaling pathways such as NF-κB and MAPK, which are involved in the inflammatory response often associated with chronic stress.[[“]]
Animal Models of Chronic Stress
Several validated animal models can be employed to induce a state of chronic stress in rodents, mimicking aspects of stress-related disorders in humans. The choice of model may depend on the specific research question and the desired stress phenotype.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a widely used and reliable paradigm for inducing a depressive-like state, including anhedonia, by exposing rodents to a series of varied and unpredictable mild stressors over several weeks.[4]
Experimental Protocol:
-
Animals: Male mice or rats are typically used. They should be singly housed to increase their susceptibility to social stressors.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the start of the CUMS protocol.
-
Stressor Application: For 4-8 weeks, expose the animals to a different stressor each day according to a randomized schedule. The timing of the stressor should also be varied to maintain unpredictability.
-
This compound Administration: this compound or vehicle control should be administered daily throughout the CUMS protocol, typically via oral gavage.
-
Behavioral and Biochemical Assessment: Following the CUMS protocol, a battery of behavioral tests should be performed, followed by the collection of biological samples for biochemical analysis.
Representative CUMS Protocol (1-week schedule):
| Day | Stressor |
| 1 | Food and water deprivation (24h) |
| 2 | Cage tilt at 45° (12h) |
| 3 | Soiled cage (100 ml of water in sawdust bedding) (12h) |
| 4 | Stroboscopic light (12h) |
| 5 | Predator sounds (e.g., cat) (3h) |
| 6 | Overnight illumination |
| 7 | Restraint in a plastic tube (2h) |
This schedule should be varied weekly to maintain unpredictability.
Forced Swimming Test (FST) Model
The FST is a model used to assess depressive-like behavior and the efficacy of antidepressant compounds.[5] Chronic exposure to the forced swimming stress can induce a state of behavioral despair.
Experimental Protocol:
-
Apparatus: A cylindrical container (e.g., 30 cm height, 12 cm diameter) filled with water (25 ± 1°C) to a depth of 20 cm.[5]
-
Procedure:
-
Data Acquisition: Record the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[5]
-
This compound Administration: Administer this compound or vehicle control for a specified period (e.g., 7-14 days) prior to the test session.
Sleep Deprivation Stress Model
This model induces stress by preventing sleep, which leads to cognitive and behavioral impairments.[6]
Experimental Protocol:
-
Apparatus: A water tank (e.g., 45 × 34 × 17 cm) containing multiple small platforms (e.g., 3 cm in diameter) surrounded by water up to 1 cm below the platform surface.[6][7]
-
Procedure: Place 5-6 mice in the tank for 72 hours. When the mice enter REM sleep, they will lose muscle tone and fall into the water, thus being awakened.[6][7]
-
This compound Administration: Administer this compound (e.g., 10 or 50 mg/kg) or saline repeatedly before and during the sleep deprivation period.[6][7]
-
Assessment: Following the sleep deprivation period, conduct behavioral tests and collect brain tissue for biochemical analysis.[6][7]
Chronic Restraint Stress (CRS) Model
The CRS model involves subjecting animals to periods of immobilization, which is a potent psychological stressor.
Experimental Protocol:
-
Apparatus: A well-ventilated restraint device appropriate for the size of the animal (e.g., a plastic tube).
-
Procedure: Place the animal in the restraint device for a set duration (e.g., 2-6 hours) daily for a period of 14-21 days.[8][9]
-
This compound Administration: Administer this compound or vehicle control daily, either before or after the restraint session.
-
Assessment: After the final restraint session, perform behavioral and biochemical analyses.
Efficacy Assessment Protocols
Behavioral Assessments
2.1.1. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[10]
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls.
-
Procedure: Place the animal in the center of the arena and allow it to explore freely for 5-10 minutes.[10]
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the center is indicative of reduced anxiety.
2.1.2. Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents.[9][11]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[11]
-
Parameters Measured: Time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in and entries into the open arms suggests an anxiolytic effect.[11]
2.1.3. Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression, in rodents.[12][13]
-
Procedure:
-
Habituation: For 48 hours, present the animals with two bottles, both containing a 1% sucrose solution.
-
Deprivation: Before the test, deprive the animals of food and water for a period (e.g., 12-24 hours).
-
Test: Present the animals with two pre-weighed bottles, one containing 1% sucrose solution and the other containing plain water, for a set period (e.g., 1-2 hours).
-
-
Calculation: Sucrose preference (%) = (Sucrose solution intake (g) / (Sucrose solution intake (g) + Water intake (g))) x 100. A decrease in sucrose preference is indicative of anhedonic-like behavior.
Biochemical Assessments
2.2.1. Corticosterone Measurement
Chronic stress leads to elevated levels of the stress hormone corticosterone in rodents.
-
Sample Collection: Collect blood samples from the tail vein or via cardiac puncture after euthanasia.
-
Assay: Use a commercially available Corticosterone ELISA kit to measure the concentration of corticosterone in the serum or plasma.[10][14][15][16] The assay typically involves competition between the corticosterone in the sample and an enzyme-conjugated corticosterone for binding to a limited number of antibody sites on a microplate. The resulting color change is inversely proportional to the concentration of corticosterone in the sample.[15]
2.2.2. Monoamine Neurotransmitter Analysis
Chronic stress can alter the levels of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in brain regions like the hippocampus.[6][17]
-
Sample Collection: Dissect the hippocampus from the brain of euthanized animals.
-
Assay: Use High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (HPLC-MS/MS) to quantify the levels of monoamines and their metabolites.[18][19][20][21][22] The procedure involves homogenization of the brain tissue, protein precipitation, and then separation and detection of the neurotransmitters.[19][20]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of Eleutherococcus senticosus extract or its components in animal models of chronic stress.
Table 1: Effects of Eleutherococcus senticosus Extract on Forced Swimming Test in Mice
| Treatment Group | Swimming Time (seconds) | Plasma Corticosterone (ng/mL) |
| Control (Stressed) | 150 ± 20 | 250 ± 30 |
| E. senticosus Extract C (1 g/kg) | 300 ± 35 | 150 ± 25 |
| E. senticosus Extract D (1 g/kg) | 280 ± 30 | 160 ± 20 |
| E. senticosus Extract E (1 g/kg) | 250 ± 25* | 230 ± 28 |
*Data are represented as Mean ± SEM. *p < 0.05 compared to the control group. Data is illustrative and based on findings from Kimura & Sumiyoshi (2004).[5][23]
Table 2: Effects of Eleutheroside E on Behavioral and Neurochemical Parameters in a Sleep Deprivation Stress Model in Mice
| Treatment Group | Y-maze Correct Rate (%) | Hippocampal Dopamine (ng/g tissue) | Hippocampal Norepinephrine (ng/g tissue) | Hippocampal Serotonin (ng/g tissue) |
| Control (No Sleep Deprivation) | 80 ± 5 | 150 ± 15 | 200 ± 20 | 180 ± 18 |
| Saline (Sleep Deprivation) | 55 ± 6 | 250 ± 25 | 300 ± 30 | 160 ± 15 |
| Eleutheroside E (10 mg/kg) | 70 ± 7 | 180 ± 18 | 230 ± 22 | 175 ± 17 |
| Eleutheroside E (50 mg/kg) | 75 ± 8 | 160 ± 16 | 210 ± 21 | 185 ± 19 |
*Data are represented as Mean ± SEM. *p < 0.05 compared to the saline group. Data is illustrative and based on findings from Huang et al. (2011).[6][17]
Signaling Pathways and Experimental Workflows
Experimental Workflow
References
- 1. Anxiolytic Effects of Acanthopanax senticosus HARMS Occur via Regulation of Autonomic Function and Activate Hippocampal BDNF–TrkB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altmedrev.com [altmedrev.com]
- 3. consensus.app [consensus.app]
- 4. Decoding the mechanism of Eleutheroside E in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of Eleutheroside E on behavioral alterations in murine sleep deprivation stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of various Eleutherococcus senticosus cortex on swimming time, natural killer activity and corticosterone level in forced swimming stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novamedline.com [novamedline.com]
- 11. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Sucrose Preference Test to Measure Stress-induced Anhedonia | Semantic Scholar [semanticscholar.org]
- 14. sceti.co.jp [sceti.co.jp]
- 15. medimabs.com [medimabs.com]
- 16. izotop.hu [izotop.hu]
- 17. Effect of Sleep Deprivation on the Metabolism of Hippocampal Amino Acids and Monoamine Neurotransmitters in Mice and Their Behaviors [jsu-mse.com]
- 18. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of a method for the quantitative determination of monoamine neurotransmitters and their metabolites in rat brain tissue using HPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 22. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academy.miloa.eu [academy.miloa.eu]
Application Notes and Protocols for Using Eleutherol as a Positive Control in Adaptogen Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherococcus senticosus, commonly known as Siberian ginseng, is a well-regarded adaptogenic herb. Its biological activities are largely attributed to a group of active compounds called eleutherosides. Among these, Eleutheroside B (syringin) and Eleutheroside E are the most studied for their anti-fatigue, anti-stress, and immunomodulatory properties.[1] While the term "Eleutherol" is not a standardized scientific term, for the purpose of these application notes, it will refer to the primary active constituents, Eleutheroside B and Eleutheroside E, used as positive controls in the screening of potential adaptogenic compounds.
Adaptogens are natural substances that are believed to help the body adapt to stress and exert a normalizing effect upon bodily processes. The use of a well-characterized positive control is crucial in adaptogen screening assays to validate the experimental setup and provide a benchmark for the activity of test compounds. Eleutheroside B and E serve as excellent positive controls due to their documented effects on key signaling pathways involved in the stress response.
Mechanism of Action
Eleutherosides exert their adaptogenic effects through the modulation of several key signaling pathways:
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: Adaptogens are thought to modulate the HPA axis, which is the central stress response system. Eleutherosides may help normalize the release of stress hormones like cortisol.
-
NF-κB Signaling Pathway: Eleutheroside E has been shown to inhibit the activation of NF-κB, a key regulator of inflammation. By inhibiting this pathway, it can reduce the production of pro-inflammatory cytokines.[[“]][3]
-
JAK2/STAT3 Signaling Pathway: Eleutheroside B has been found to alleviate oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway.[4][5][6][7] This pathway is involved in cellular stress responses and inflammation.
Data Presentation
The following tables summarize the quantitative data for Eleutheroside B and E from various in vitro and in vivo studies, demonstrating their potential as positive controls.
Table 1: In Vitro Efficacy of Eleutheroside B and E
| Assay Type | Compound | Cell Line | Concentration | Effect | Reference |
| Oxidative Stress | Eleutheroside E | PC-12 | 100-500 µM | Increased cell viability in a dose-dependent manner against MPTP-induced stress.[8] | [8] |
| Inflammation | Eleutheroside B | Rat Brain Tissue | 50-100 mg/kg | Dose-dependent decrease in pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[6] | [6] |
Table 2: In Vivo Efficacy of Eleutheroside B and E
| Assay Type | Compound | Animal Model | Dosing | Effect | Reference |
| Forced Swim Test | Eleutherococcus senticosus extract (rich in Eleutheroside E) | Mice | 1 g/kg | Significantly prolonged swimming time and inhibited corticosterone elevation.[9][10][11] | [9][10][11] |
| Sleep Deprivation Stress | Eleutheroside E | Mice | 10 or 50 mg/kg | Restored behavioral and biochemical alterations induced by sleep deprivation.[12] | [12] |
Mandatory Visualizations
Caption: Modulation of the HPA Axis by Eleutherosides.
Caption: Inhibition of NF-κB Signaling by Eleutheroside E.
Caption: Inhibition of JAK2/STAT3 Signaling by Eleutheroside B.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Stress Resistance Assay
This protocol describes a general method for assessing the cytoprotective effects of a test compound against an induced oxidative stressor, using Eleutheroside E as a positive control.
Caption: Workflow for Cell-Based Stress Resistance Assay.
Materials:
-
Human cell line (e.g., PC-12, SH-SY5Y, or HaCaT)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Test compound
-
Eleutheroside E (positive control)
-
Vehicle (e.g., DMSO)
-
Oxidative stressor (e.g., hydrogen peroxide, H₂O₂)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and Eleutheroside E (e.g., 10-500 µM). Remove the medium from the cells and add 100 µL of medium containing the test compound, Eleutheroside E, or vehicle control. Incubate for 1-2 hours.
-
Stress Induction: Prepare a working solution of the oxidative stressor (e.g., 100-500 µM H₂O₂ in serum-free medium). Remove the compound-containing medium and add 100 µL of the stressor solution to all wells except for the untreated control wells. Incubate for 24 hours.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in cell viability in the presence of the test compound compared to the vehicle control under stress conditions indicates a cytoprotective effect.
Protocol 2: In Vitro Cortisol Release Assay
This protocol utilizes the H295R human adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis, to screen for compounds that modulate cortisol production.[13][14][15] Eleutheroside B can be used as a potential positive control for inhibition.
Caption: Workflow for In Vitro Cortisol Release Assay.
Materials:
-
H295R human adrenocortical carcinoma cell line
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with serum and growth factors)
-
24-well cell culture plates
-
Test compound
-
Eleutheroside B (positive control)
-
Vehicle (e.g., DMSO)
-
Forskolin (optional, to stimulate cortisol production)
-
Cortisol ELISA kit
Procedure:
-
Cell Seeding: Seed H295R cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well in 1 mL of complete medium and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound, Eleutheroside B, or vehicle control. If desired, cortisol production can be stimulated by co-treatment with forskolin (e.g., 10 µM).
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well and store at -20°C until analysis.
-
Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cortisol concentrations to the cell number or total protein content in each well. Calculate the percentage of cortisol inhibition for each treatment group relative to the vehicle control.
Protocol 3: In Vivo Forced Swim Test
The forced swim test is a widely used behavioral assay to screen for antidepressant and adaptogenic activity in rodents.[16][17][18][19][20] This protocol is adapted for mice, with Eleutheroside E as a potential positive control.
Caption: Workflow for the Forced Swim Test in Mice.
Materials:
-
Male mice (e.g., C57BL/6 or ICR)
-
Test compound
-
Eleutheroside E (positive control)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Cylindrical tanks (e.g., 25 cm high, 10 cm in diameter)
-
Water bath to maintain water temperature
-
Video recording equipment
-
Stopwatch or behavioral analysis software
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room for at least one hour before the test.
-
Compound Administration: Administer the test compound, Eleutheroside E (e.g., 10-50 mg/kg), or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) 60 minutes before the test.
-
Forced Swim Test:
-
Fill the cylindrical tanks with water (23-25°C) to a depth of 15 cm.
-
Gently place a mouse into the cylinder.
-
Record the swimming behavior for 6 minutes.
-
After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Behavioral Scoring:
-
Analyze the video recordings.
-
Score the last 4 minutes of the 6-minute test.
-
Measure the total time the mouse remains immobile. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.
-
-
Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time in the test compound group compared to the vehicle group suggests an antidepressant-like or adaptogenic effect.
Conclusion
Eleutheroside B and Eleutheroside E, the primary active constituents of Eleutherococcus senticosus, are valuable positive controls for screening novel adaptogenic compounds. Their well-documented effects on the HPA axis and key stress-related signaling pathways, such as NF-κB and JAK2/STAT3, provide a strong basis for their use in validating and standardizing adaptogen screening assays. The protocols provided herein offer a starting point for researchers to incorporate these compounds into their screening workflows. Further optimization of concentrations and experimental conditions may be necessary depending on the specific cell lines, animal models, and assay formats used.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model (2024) | Yacong He [scispace.com]
- 5. Frontiers | Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model [frontiersin.org]
- 6. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of various Eleutherococcus senticosus cortex on swimming time, natural killer activity and corticosterone level in forced swimming stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shop.ocuglohuman.com [shop.ocuglohuman.com]
- 11. Effects of various Eleutherococcus senticosus cortex on swimming time, natural killer activity and corticosterone level in forced swimming stressed mice (2004) | Yoshiyuki Kimura | 86 Citations [scispace.com]
- 12. The effect of Eleutheroside E on behavioral alterations in murine sleep deprivation stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.6. In vitro cortisol determination assay [bio-protocol.org]
- 14. policycommons.net [policycommons.net]
- 15. NCI-H295R, a Human Adrenal Cortex-Derived Cell Line, Expresses Purinergic Receptors Linked to Ca2+-Mobilization/Influx and Cortisol Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: High-Throughput Analysis of Eleutheroside B and E in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B (syringin) and Eleutheroside E are major bioactive compounds found in Eleutherococcus senticosus (Siberian ginseng), a plant widely used for its adaptogenic properties. Pharmacokinetic studies of these compounds are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development and clinical applications. This document provides a detailed protocol for the simultaneous quantification of Eleutheroside B and Eleutheroside E in plasma samples using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Protocols
This section details the necessary steps for sample preparation, and the conditions for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is utilized for the extraction of Eleutheroside B and E from plasma samples.[1][2]
Materials:
-
Plasma samples
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Sample vials
Protocol:
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 600 µL of methanol to precipitate plasma proteins.[1][2]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | Water with 0.1% ammonium hydroxide[1][2] or 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.3 mL/min[1][2][3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 25°C[3] |
| Gradient Elution | A gradient program should be optimized to ensure separation of the analytes from endogenous plasma components. An example gradient is: 0-4 min, 14-53% B; 4-5 min, 53-100% B; 5-7 min, 100% B.[3] |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
| MRM Transitions | Eleutheroside B: m/z 371 [M-H]⁻ → 209[1][2]Eleutheroside E: m/z 741 [M-H]⁻ → 579[1][2]Internal Standard (Polygonin): m/z 389 [M-H]⁻ → 277[1][2] |
| Source Temperature | Optimized for the specific instrument |
| Gas Flow Rates | Optimized for the specific instrument |
| Collision Energy | Optimized for each analyte and internal standard |
Data Presentation: Quantitative Summary
The developed LC-MS/MS method should be validated according to regulatory guidelines. The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Eleutheroside B | 1 - 2000[1][2] | > 0.99 |
| Eleutheroside E | 1 - 2000[1][2] | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Eleutheroside B | Low, Medium, High | < 12%[1][2] | < 12%[1][2] | -2.80 to 5.70%[1][2] |
| Eleutheroside E | Low, Medium, High | < 12%[1][2] | < 12%[1][2] | -2.80 to 5.70%[1][2] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) |
| Eleutheroside B | > 80%[1][2] |
| Eleutheroside E | > 80%[1][2] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS method for the analysis of Eleutheroside B and E in plasma.
Caption: Experimental workflow for the LC-MS/MS analysis of Eleutheroside B and E in plasma.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of Eleutheroside B and E in plasma. The simple protein precipitation sample preparation and the high selectivity of the MS/MS detection make this method suitable for high-throughput analysis in pharmacokinetic studies, contributing to the efficient development of therapeutics derived from Eleutherococcus senticosus.
References
- 1. Simultaneous determination of Eleutheroside B and Eleutheroside E in rat plasma by high performance liquid chromatography-electrospray ionization mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Models for Studying Eleutherol's Effect on Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in aging and a variety of age-related diseases. The study of compounds that can modulate this process is a burgeoning field in therapeutic development. Eleutherol, a key active component of Eleutherococcus senticosus, has demonstrated potential anti-aging properties. Recent studies, particularly on its glycoside form, Eleutheroside E, have shown its capability to mitigate cellular senescence in vitro.[1][2][3] These application notes provide detailed protocols for inducing and evaluating cellular senescence in vitro and for assessing the anti-senescent effects of this compound. The protocols focus on two common methods for inducing premature senescence: D-galactose and hydrogen peroxide (H₂O₂) treatment in human fibroblasts.[4][5][6][7][8]
Key Senescence Markers
Several biomarkers are utilized to identify senescent cells. These protocols will focus on:
-
Senescence-Associated β-Galactosidase (SA-β-Gal): A widely used marker detected at pH 6.0.[1][2]
-
Cell Cycle Proteins (p16INK4a and p21CIP1): Cyclin-dependent kinase inhibitors that are upregulated in senescent cells.[9][10]
-
DNA Damage Foci (γH2AX): A marker for DNA double-strand breaks, a common trigger for senescence.
Data Presentation: Efficacy of this compound (Eleutheroside E) in a D-galactose-Induced Senescence Model
The following tables summarize the quantitative effects of Eleutheroside E (EE) on various senescence markers in D-galactose-induced senescent human skin fibroblasts (HSFs).[1]
Table 1: Effect of Eleutheroside E on SA-β-Gal Activity [1]
| Treatment Group | Concentration | SA-β-Gal Positive Cells (%) |
| Control | - | Normal Baseline |
| D-galactose (Model) | 120 mM | 34.3 ± 2.4 |
| Eleutheroside E (Low) | 50 µM | 24.5 ± 5.5 |
| Eleutheroside E (High) | 200 µM | 15.4 ± 3.0 |
Table 2: Effect of Eleutheroside E on Antioxidant Enzyme Activity [1]
| Treatment Group | Concentration | SOD Activity (% of Control) | CAT Activity (% of Control) |
| Control | - | 100 | 100 |
| D-galactose (Model) | 120 mM | Decreased | 59.77 ± 3.15 |
| Eleutheroside E (Low) | 50 µM | Increased | 75.64 ± 2.25 |
| Eleutheroside E (High) | 200 µM | Significantly Increased | 102.16 ± 5.13 |
Table 3: Effect of Eleutheroside E on PI3K/AKT Pathway Protein Expression [1]
| Treatment Group | Concentration | p-PI3K/PI3K Ratio | p-AKT/AKT Ratio |
| Control | - | Baseline | Baseline |
| D-galactose (Model) | 120 mM | Significantly Increased | Significantly Increased |
| Eleutheroside E (Low) | 50 µM | Decreased | Decreased |
| Eleutheroside E (High) | 200 µM | Significantly Decreased | Significantly Decreased |
Experimental Workflows
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Induction of Cellular Senescence
A. D-galactose-Induced Senescence [1][8]
-
Cell Culture: Culture human fibroblasts (e.g., HSFs, MRC-5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction: Once cells reach 70-80% confluency, replace the culture medium with a medium containing 120 mM D-galactose. Culture for 48-120 hours.[1][8][11]
-
This compound Treatment: Following the induction period, replace the D-galactose medium with a fresh medium containing the desired concentrations of this compound (e.g., 50 µM and 200 µM of Eleutheroside E) for 24-48 hours.[1] A vehicle control should be run in parallel.
B. H₂O₂-Induced Premature Senescence [4][6][12][13]
-
Cell Culture: Culture human fibroblasts as described in 1.A.1.
-
Induction: Expose sub-confluent (50-60%) cells to a sub-lethal concentration of H₂O₂ (e.g., 50-200 µM) in culture medium for 2 hours.[4][6]
-
Recovery: After 2 hours, remove the H₂O₂-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and add fresh complete culture medium.
-
This compound Treatment: Allow cells to recover for 24 hours, then replace the medium with fresh medium containing this compound at the desired concentrations for 24-48 hours.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is adapted from established methods.[1][2][14]
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the SA-β-Gal staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Add the staining solution to the cells and incubate at 37°C overnight in a dry incubator (no CO₂).
-
-
Analysis:
-
Wash the cells with PBS.
-
Observe the cells under a light microscope. Senescent cells will appear blue.
-
Quantify the percentage of blue-stained cells out of the total number of cells in multiple fields of view.
-
Protocol 3: Immunofluorescence Staining for p16, p21, and γH2AX
This is a general immunofluorescence protocol that can be adapted for specific antibodies.[15][11][16]
-
Cell Preparation: Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.3% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p16, anti-p21, or anti-γH2AX) in antibody dilution buffer (e.g., 1% BSA in PBS) according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in antibody dilution buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity or the percentage of positive cells.
-
Signaling Pathway of this compound's Anti-Senescence Effect
Eleutheroside E has been shown to mitigate cellular senescence by inhibiting the hyperactivation of the PI3K/AKT signaling pathway, which is often observed in senescent cells.[1][17][16][18] This inhibition leads to reduced oxidative stress and apoptosis.
Caption: Proposed mechanism of this compound in mitigating cellular senescence.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. Mitochondrial Impairment Mechanism in D-galactose-induced Senescence in Experimental Fibroblast Cell Model | Atlantis Press [atlantis-press.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods of cellular senescence induction using oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of p21 in cellular senescence and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effect of antioxidants on the H2O2-induced premature senescence of human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Distinct secretomes in p16- and p21- positive senescent cells across tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PI3K-Akt pathway inhibits senescence and promotes self-renewal of human skin-derived precursors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the extraction yield of eleutherosides from raw material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of eleutherosides from raw plant material.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting eleutherosides?
A1: The most prevalent methods for eleutheroside extraction include conventional solvent extraction (using water, ethanol, or methanol), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and enzyme-assisted extraction.[1][2][3] Each method has its own advantages and disadvantages in terms of efficiency, cost, and potential for industrial scale-up.
Q2: Which solvent is best for extracting eleutherosides?
A2: Eleutherosides are hydrophilic, making polar solvents like water, ethanol, and methanol effective for extraction.[1][2] The choice of solvent often depends on the specific eleutheroside of interest and the desired purity of the final extract. Ethanol-water mixtures are commonly used, with concentrations around 70% ethanol showing optimal results in some studies.[1]
Q3: How can I improve the extraction efficiency of conventional solvent extraction?
A3: To enhance the yield of conventional solvent extraction, you can optimize several parameters, including:
-
Solvent-to-material ratio: A higher ratio generally improves extraction but may require more solvent and energy for removal.
-
Extraction temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds. An optimal temperature of around 80°C has been reported.[1]
-
Extraction time: Longer extraction times can increase yield, but there is a point of diminishing returns. A soaking time of 5 hours has been suggested as optimal in some protocols.[1]
-
Particle size of the raw material: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.
Q4: Are there any "green" or environmentally friendly extraction methods for eleutherosides?
A4: Yes, deep eutectic solvents (DES) are being explored as a green alternative to conventional organic solvents for eleutheroside extraction.[1] DES are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. They offer advantages such as low volatility, high solubility for a wide range of compounds, and biodegradability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Eleutheroside Yield | 1. Inappropriate solvent or solvent concentration. 2. Suboptimal extraction temperature or time. 3. Insufficient grinding of raw material. 4. Degradation of eleutherosides during extraction. 5. Incomplete cell wall disruption. | 1. Test different solvents (e.g., ethanol, methanol, water) and concentrations. An ethanol concentration of 70% is often a good starting point.[1] 2. Optimize temperature (e.g., 80°C) and time (e.g., 5 hours) based on literature or preliminary experiments.[1] 3. Ensure the raw material is finely powdered to increase surface area. 4. For heat-sensitive eleutherosides, consider using lower temperatures for a longer duration or employ non-thermal methods like UAE. 5. Consider enzyme-assisted extraction to break down cell walls and improve solvent penetration.[1] |
| Extract Contamination with Impurities | 1. Non-selective solvent. 2. Co-extraction of other plant components like pigments and lipids. | 1. Use a more selective solvent system. Stepwise extraction with solvents of increasing polarity can be effective. 2. Employ a pre-extraction step with a non-polar solvent (e.g., petroleum ether) to remove lipids.[3] Subsequent purification steps like macroporous resin chromatography can be used to remove pigments and other impurities.[4][5] |
| Inconsistent Results Between Batches | 1. Variation in the quality and composition of the raw material. 2. Lack of precise control over extraction parameters. | 1. Source raw material from a reliable supplier with consistent quality control. Optimal harvesting time (autumn) can also impact eleutheroside content. 2. Strictly control all extraction parameters, including temperature, time, solvent-to-material ratio, and stirring speed. |
| Difficulty in Scaling Up the Extraction Process | 1. High energy consumption of certain methods (e.g., MAE). 2. Complexity of equipment for some advanced methods. | 1. Optimize energy-intensive parameters. For MAE, this could involve adjusting microwave power and extraction time. 2. For large-scale production, conventional solvent extraction or UAE are often more feasible and cost-effective than more complex methods. |
Quantitative Data Summary
Table 1: Comparison of Different Extraction Methods for Eleutherosides
| Extraction Method | Key Parameters | Eleutheroside B Yield (mg/g) | Eleutheroside E Yield (mg/g) | Reference |
| Conventional Ethanol Extraction | 70% Ethanol, 80°C, 5h, 1:6 solid-liquid ratio | - | - | [1] |
| Enzyme-Assisted Extraction (Novozyme 33095) | Pre-treatment with enzyme solution | 25% increase vs. conventional | 29% increase vs. conventional | [1] |
| Ultrasound-Assisted Extraction (UAE) with Tea Saponin | 0.3% tea saponin, 250W, 40 min, 1:20 solid-liquid ratio | 1.06 ± 0.04 | 2.65 ± 0.12 | [4] |
| Deep Eutectic Solvent (DES) Extraction | Choline chloride and fructose (1:1) | - | 1.96 | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Eleutherosides
This protocol is based on a method using a natural surfactant, tea saponin, to enhance extraction efficiency.[4]
Materials and Equipment:
-
Dried and powdered raw material (e.g., Eleutherococcus senticosus root)
-
0.3% (w/v) tea saponin solution
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Weigh a precise amount of the powdered raw material.
-
Add the 0.3% tea saponin solution at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic irradiation at a power of 250 W for 40 minutes.
-
After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Concentrate the liquid extract using a rotary evaporator under reduced pressure.
-
Redissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis to determine the eleutheroside content.
Protocol 2: Macroporous Resin Chromatography for Purification
This protocol describes the enrichment and purification of eleutherosides from a crude extract.[4][5]
Materials and Equipment:
-
Crude eleutheroside extract
-
Macroporous resin (e.g., HPD100C)
-
Chromatography column
-
Ethanol-water solutions of varying concentrations
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Resin Preparation: Pre-treat the macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol and then water to remove any impurities.
-
Column Packing: Pack the prepared resin into a chromatography column.
-
Adsorption:
-
Dissolve the crude extract in water to a specific concentration.
-
Load the sample solution onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).
-
Wash the column with deionized water to remove unbound impurities.
-
-
Desorption:
-
Elute the adsorbed eleutherosides using a stepwise or gradient elution with ethanol-water solutions of increasing ethanol concentration (e.g., 30%, 60%, 90%). A 60:40 (v/v) ethanol-water solution has been shown to be effective for desorbing eleutherosides.[4][5]
-
Collect the eluate in fractions using a fraction collector.
-
-
Analysis:
-
Analyze the collected fractions using HPLC to identify the fractions containing the highest concentration of eleutherosides.
-
Pool the desired fractions and concentrate them using a rotary evaporator to obtain the purified eleutheroside extract.
-
Visualizations
Caption: General workflow for the extraction and purification of eleutherosides.
Caption: Troubleshooting logic for addressing low eleutheroside extraction yield.
References
- 1. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 2. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Extraction, Purification, Structural Characteristics and Biological Activities of Eleutherococcus senticosus Polysaccharides: A Promising Medicinal and Edible Resource With Development Value - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Addressing Solubility Issues of Eleutherococcus senticosus Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Eleutherococcus senticosus (Siberian ginseng) extracts.
I. Frequently Asked Questions (FAQs)
Q1: Why am I experiencing solubility issues with my Eleutherococcus senticosus extract?
A1: Eleutherococcus senticosus extracts are complex mixtures of bioactive compounds with varying polarities, which is the primary reason for solubility challenges. These extracts contain both water-soluble components, such as polysaccharides, and less soluble compounds like certain eleutherosides (e.g., Eleutheroside E), lignans, saponins, and flavonoids.[1][2][3] The overall solubility of the extract is therefore dependent on the specific composition, which can be influenced by the part of the plant used (root, stem, or leaf), the extraction solvent, and the processing method.[3]
Q2: What are the main active components in E. senticosus extracts that might have low solubility?
A2: The primary active compounds are eleutherosides. While some, like Eleutheroside B (syringin), are slightly soluble in water, others, such as Eleutheroside E, have been noted for their poor solubility, particularly in alcoholic solutions.[1][4] Other less polar compounds, including some lignans, triterpenoid saponins, and flavonoids, can also contribute to the low overall solubility of an extract in aqueous solutions.[3]
Q3: In what common solvents can I dissolve my E. senticosus extract?
A3: The solubility of E. senticosus extracts varies depending on the solvent. Generally, ethanol and methanol are effective solvents for dissolving a broad range of compounds present in the extract, including many eleutherosides and phenolic compounds.[5][6] Water can be used to dissolve the polar components, such as polysaccharides.[2][7] For less polar fractions, solvents like ethyl acetate and hexane may be more suitable.[8] Dimethyl sulfoxide (DMSO) is also a common solvent for creating stock solutions of extracts for in vitro studies.[9]
Q4: Are there any initial troubleshooting steps I can take if my extract is not dissolving?
A4: Yes, here are a few initial steps:
-
Gentle Heating: Gently warming the solvent can increase the solubility of many compounds.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and improve the dispersion and dissolution of the extract.
-
Vortexing/Stirring: Vigorous mixing can aid in the dissolution process.
-
Solvent Polarity Adjustment: If you are using a single solvent, creating a co-solvent system (e.g., an ethanol-water mixture) may improve solubility by accommodating a wider range of polar and non-polar compounds.
II. Troubleshooting Guides
This section provides detailed strategies to address specific solubility problems.
Issue 1: Poor Solubility of E. senticosus Extract in Aqueous Buffers for in vitro Assays
Possible Cause: The extract contains a significant proportion of non-polar compounds (e.g., certain eleutherosides, lignans, and saponins) that are not soluble in water-based systems.
Solutions:
-
Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer.
-
Surfactants: Utilize a surfactant to form micelles that can encapsulate the non-polar compounds.
-
pH Adjustment: Modify the pH of the buffer to ionize acidic or basic compounds, thereby increasing their solubility.
Issue 2: Precipitation of the Extract Upon Dilution into an Aqueous Medium
Possible Cause: The initial stock solution of the extract is prepared in a highly organic solvent (e.g., DMSO or ethanol), and when diluted into an aqueous buffer, the non-polar compounds precipitate out.
Solutions:
-
Optimize Dilution Method: Add the stock solution to the aqueous medium dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Use of a Surfactant in the Dilution Medium: Including a surfactant like Tween® 80 in the aqueous medium can help to keep the non-polar compounds in solution upon dilution.
-
Cyclodextrin Complexation: Pre-complexing the extract with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds and prevent precipitation upon dilution.
III. Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of E. senticosus extracts.
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To improve the solubility of a whole E. senticosus extract in an aqueous solution for cell culture experiments.
Materials:
-
E. senticosus extract
-
Ethanol (or Propylene Glycol or DMSO)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer (for quantitative analysis, optional)
Procedure:
-
Prepare a stock solution of the E. senticosus extract at a high concentration (e.g., 100 mg/mL) in 100% ethanol.
-
Gently warm the solution and vortex until the extract is fully dissolved.
-
For the working solution, dilute the stock solution into the aqueous buffer (e.g., PBS or cell culture medium). Start with a low percentage of the co-solvent in the final solution (e.g., 0.1-1% v/v).
-
Add the stock solution dropwise to the aqueous buffer while continuously vortexing to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, gradually increase the percentage of the co-solvent in the final solution until a clear solution is obtained.
-
Note: Always run a vehicle control in your experiments with the same final concentration of the co-solvent to account for any effects of the solvent itself.
Experimental Workflow for Co-solvent System Optimization
Caption: Workflow for optimizing a co-solvent system.
Protocol 2: Micellar Solubilization using a Surfactant
Objective: To increase the aqueous solubility of a lipophilic fraction of E. senticosus extract using a non-ionic surfactant.
Materials:
-
Lipophilic E. senticosus extract
-
Tween® 80 (or other non-ionic surfactants like Cremophor® EL)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Weigh a desired amount of the lipophilic E. senticosus extract.
-
In a separate container, prepare a solution of Tween® 80 in deionized water at a concentration above its critical micelle concentration (CMC), for example, a 1% (w/v) solution.
-
Gently heat the surfactant solution in a water bath to approximately 40-50°C.
-
Slowly add the extract to the warm surfactant solution while stirring continuously with a magnetic stirrer.
-
Continue stirring until the extract is completely dispersed and the solution becomes clear. This may take from 30 minutes to several hours.
-
Allow the solution to cool to room temperature.
-
The resulting clear solution contains the extract solubilized within the surfactant micelles.
Protocol 3: Solid Dispersion for Enhanced Dissolution
Objective: To improve the dissolution rate of a poorly soluble E. senticosus extract by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
E. senticosus extract
-
Polyvinylpyrrolidone (PVP) K30 (or Polyethylene Glycol - PEG 6000)
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
Procedure (Solvent Evaporation Method):
-
Determine the desired ratio of extract to polymer (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both the E. senticosus extract and PVP K30 in a minimal amount of ethanol.
-
Stir the solution until both components are completely dissolved.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature of approximately 40-50°C.
-
A solid film or mass will be formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
The powdered solid dispersion can then be used for dissolution studies or formulated into solid dosage forms.
Logical Relationship for Solid Dispersion Preparation
Caption: Logical steps for preparing a solid dispersion.
Protocol 4: Cyclodextrin Inclusion Complexation
Objective: To enhance the aqueous solubility of flavonoid-rich fractions of E. senticosus by forming inclusion complexes with β-cyclodextrin.
Materials:
-
Flavonoid-rich E. senticosus extract
-
β-cyclodextrin
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure (Co-precipitation Method):
-
Prepare a saturated solution of β-cyclodextrin in deionized water by stirring at room temperature.
-
Prepare a concentrated solution of the flavonoid-rich E. senticosus extract in a minimal amount of ethanol.
-
Slowly add the ethanolic extract solution to the aqueous β-cyclodextrin solution under constant stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.
-
A precipitate of the inclusion complex will form.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with a small amount of cold water to remove any uncomplexed cyclodextrin.
-
Freeze-dry the precipitate to obtain a fine powder of the E. senticosus extract-β-cyclodextrin inclusion complex.[10][11][12][13]
IV. Data Presentation
Table 1: Solubility of Eleutherococcus senticosus Components in Various Solvents
| Compound/Fraction | Water | Ethanol | Methanol | Ethyl Acetate | Hexane |
| Eleutherosides (general) | Low to Moderate | Soluble | Soluble | Sparingly Soluble | Insoluble |
| Eleutheroside B (Syringin) | Slightly Soluble | Soluble | Soluble | - | - |
| Eleutheroside E | Low Solubility | Sparingly Soluble | Soluble with acid | - | - |
| Polysaccharides | Soluble | Insoluble | Insoluble | Insoluble | Insoluble |
| Phenolic Compounds | Varies | Soluble | Soluble | Soluble | Insoluble |
| Flavonoids | Generally Low | Soluble | Soluble | Soluble | Insoluble |
| Saponins | Varies (some are water-soluble) | Soluble | Soluble | Sparingly Soluble | Insoluble |
| Lipophilic Components | Insoluble | Soluble | Soluble | Soluble | Soluble |
This table provides a qualitative summary based on available literature.[1][2][3][4][8]
Table 2: Quantitative Data on the Yield of E. senticosus Fruit Extract Fractions in Different Solvents
| Solvent | Yield (% w/w) |
| Hexane | 8.77 |
| Ethyl Acetate (EtOAc) | 4.98 |
| n-Butanol (BuOH) | 7.81 |
| Aqueous | 31.0 |
Data from a study on the fractionation of a crude methanolic extract of E. senticosus fruit.[8]
V. Signaling Pathway Diagrams
The bioactive compounds in Eleutherococcus senticosus extracts have been shown to modulate several key signaling pathways involved in cellular processes like protein synthesis, metabolism, and inflammation.
1. Akt/mTOR Signaling Pathway
E. senticosus extracts can influence the Akt/mTOR pathway, which is crucial for regulating cell growth and protein synthesis.
Caption: Modulation of the Akt/mTOR pathway by E. senticosus.
2. AMPK/Sirt-1/PGC-1α Signaling Pathway
This pathway is involved in energy metabolism and mitochondrial biogenesis, and can be activated by components of E. senticosus extracts.
Caption: Activation of the AMPK/Sirt-1/PGC-1α pathway.
3. NF-κB Signaling Pathway
E. senticosus extracts have been shown to possess anti-inflammatory properties, in part by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB inflammatory pathway.
4. MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another inflammatory pathway that can be modulated by E. senticosus extracts.
Caption: Modulation of the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the Extraction, Purification, Structural Characteristics and Biological Activities of Eleutherococcus senticosus Polysaccharides: A Promising Medicinal and Edible Resource With Development Value - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syringin - Wikipedia [en.wikipedia.org]
- 5. Eleutherococcus Species Cultivated in Europe: A New Source of Compounds with Antiacetylcholinesterase, Antihyaluronidase, Anti-DPPH, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eleuthero: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. japsonline.com [japsonline.com]
- 9. Phytochemical Content and Pharma-Nutrition Study on Eleutherococcus senticosus Fruits Intractum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of flavonoids/beta-cyclodextrins inclusion complexes by NMR, FT-IR, DSC, X-ray investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of eleutherosides
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of eleutherosides, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of eleutherosides?
A1: Peak tailing in the HPLC analysis of eleutherosides, which are often phenolic compounds, can stem from several factors:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of eleutherosides. This is a primary cause of peak tailing, especially for basic compounds.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the eleutherosides and the stationary phase. If the pH is not optimal, it can lead to secondary interactions and peak tailing.[1][4][5][6][7] For acidic compounds, a mobile phase pH below their pKa is generally recommended.[4]
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase over time can create active sites that cause peak tailing.[4][8] A void at the column inlet can also lead to poor peak shape.[9]
-
Improper Mobile Phase Composition: An inadequate buffer concentration or incorrect solvent strength can contribute to peak tailing.[4]
-
System Dead Volume: Excessive tubing length or poorly made connections can increase extra-column band broadening, resulting in peak tailing, which is often more pronounced for early eluting peaks.[4][10]
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[8][11]
Q2: How can I reduce peak tailing when analyzing eleutherosides?
A2: To mitigate peak tailing, consider the following strategies:
-
Optimize Mobile Phase pH: For acidic compounds like some eleutherosides, lowering the mobile phase pH (e.g., to pH 2-3) with an acidic modifier like formic acid, acetic acid, or phosphoric acid can suppress the ionization of silanol groups on the stationary phase and reduce secondary interactions.[1][4][5][10]
-
Use an End-Capped Column: Employing a column with an end-capped stationary phase can significantly reduce the number of free silanol groups available for secondary interactions.[4][10][12]
-
Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.[1][11]
-
Increase Buffer Concentration: Using a sufficient buffer concentration (typically 10-50 mM) can help maintain a constant mobile phase pH and mask silanol interactions.[4]
-
Employ a Guard Column: A guard column can help protect the analytical column from strongly retained or contaminating compounds in the sample matrix, which can cause peak tailing.
-
Reduce Injection Volume/Concentration: If column overload is suspected, try diluting the sample or reducing the injection volume.[8][11]
-
Ensure Proper System Maintenance: Regularly inspect and clean the HPLC system, use fresh mobile phase, and ensure all connections are secure to minimize dead volume.
Q3: What are typical starting conditions for HPLC analysis of Eleutheroside B and E?
A3: Based on published methods, typical starting conditions for the analysis of Eleutheroside B and E often involve reversed-phase chromatography on a C18 column.[13][14]
-
Mobile Phase: A gradient elution with water and acetonitrile, often with an acidic modifier, is common. For example, a mobile phase of 0.1% formic acid in water and acetonitrile.[13][15] Another approach uses acetonitrile and a 0.4% phosphoric acid solution with gradient elution.[16]
-
Detection: UV detection is typically set around 210 nm or 265 nm for Eleutheroside B and 210 nm for Eleutheroside E.[17][18]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues during eleutheroside analysis.
Step 1: Initial Assessment
-
Observe the Chromatogram:
-
Are all peaks tailing, or only specific ones?
-
If all peaks are tailing, it could indicate a system-wide issue like a column void, improper mobile phase, or extra-column volume.[4]
-
If only some peaks are tailing, it might be related to the specific chemical properties of those analytes and their interaction with the stationary phase.
-
-
-
Review System Suitability Parameters:
Step 2: Isolate the Problem
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Quantitative Data Summary
The following table summarizes the impact of different HPLC parameters on peak shape, with a focus on mitigating tailing.
| Parameter | Condition | Expected Effect on Peak Tailing | Rationale |
| Mobile Phase pH | Lowering pH to 2-3 for acidic analytes | Reduction in tailing | Suppresses ionization of silanol groups on the stationary phase.[1][5][10] |
| Increasing pH for basic analytes | Reduction in tailing | Suppresses ionization of basic analytes, reducing interaction with silanols.[7] | |
| Buffer Concentration | Increasing from 10 mM to 25-50 mM | Reduction in tailing | Maintains stable pH and can mask residual silanol interactions.[4] |
| Mobile Phase Modifier | Addition of Triethylamine (TEA) (e.g., 0.1%) | Reduction in tailing for basic compounds | TEA acts as a competing base, blocking active silanol sites.[1][11][12] |
| Addition of Formic Acid (e.g., 0.1%) | Reduction in tailing for acidic compounds | Lowers the mobile phase pH.[10][13] | |
| Column Chemistry | Use of an end-capped C18 column | Significant reduction in tailing | The end-capping process neutralizes a majority of the residual silanol groups.[4][10][12] |
| Injection Volume | Reducing injection volume/concentration | Reduction in tailing | Prevents column overload.[8][11] |
Detailed Experimental Protocol: Troubleshooting Peak Tailing
This protocol provides a step-by-step guide to systematically address peak tailing in your eleutheroside analysis.
Objective: To identify the root cause of peak tailing and restore symmetrical peak shape.
Materials:
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 4.6 x 250 mm, 5 µm) and a new, identical column
-
Guard column and replacement cartridges
-
Eleutheroside standards (e.g., Eleutheroside B and E)
-
HPLC-grade solvents (acetonitrile, water)
-
Mobile phase modifiers (e.g., formic acid, triethylamine)
-
Freshly prepared mobile phase
Procedure:
-
Establish a Baseline:
-
Prepare a fresh mobile phase according to your established method.
-
Run a standard solution of eleutherosides and record the chromatogram, noting the tailing factor of the peaks of interest.
-
-
Investigate the Mobile Phase:
-
pH Adjustment: If analyzing acidic eleutherosides, prepare a new mobile phase with a lower pH (e.g., decrease by 0.5 pH units using formic acid). Equilibrate the column and inject the standard. Compare the peak shape to the baseline.
-
Buffer Strength: If using a buffer, prepare a new mobile phase with a higher buffer concentration (e.g., increase from 10 mM to 25 mM). Equilibrate and inject the standard.
-
-
Evaluate the Column and Guard Column:
-
Guard Column: If a guard column is in use, remove it and connect the injector directly to the analytical column. Inject the standard. If peak shape improves, replace the guard column cartridge.
-
Column Flushing: If the peak tailing persists, flush the analytical column with a strong solvent (e.g., 100% acetonitrile for reversed-phase) to remove potential contaminants.[4]
-
Column Replacement: If flushing does not resolve the issue, replace the analytical column with a new, identical one. A significant improvement in peak shape indicates that the original column was the source of the problem.[4]
-
-
Check for System Issues:
-
Dead Volume: Inspect all tubing and connections between the injector and detector. Ensure tubing is as short as possible and that all fittings are properly tightened to avoid leaks and minimize dead volume.[4]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition.[11]
-
-
Optimize Method Parameters (If Necessary):
The logical relationship between the potential causes of peak tailing is illustrated in the diagram below.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. uhplcs.com [uhplcs.com]
- 9. agilent.com [agilent.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. i01.yizimg.com [i01.yizimg.com]
- 12. researchgate.net [researchgate.net]
- 13. cyberleninka.ru [cyberleninka.ru]
- 14. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
Preventing microbial contamination in Eleuthero cell culture studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage microbial contamination in your Eleuthero (Siberian Ginseng, Eleutherococcus senticosus) cell culture studies.
Troubleshooting Guides
Issue 1: Persistent Bacterial Contamination
Symptoms:
-
Cloudy or turbid culture medium.[1]
-
A sudden drop in the pH of the medium (medium turns yellow).[1]
-
Formation of a thin, oily film on the surface of the medium.
-
Microscopic observation reveals small, motile or non-motile rods or cocci.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Ineffective Explant Surface Sterilization | Optimize your surface sterilization protocol. For medicinal plants like Eleuthero, a multi-step process is often necessary. Refer to the detailed Experimental Protocol: Surface Sterilization of Eleuthero Explants . |
| Endophytic Bacteria | Eleuthero, like many medicinal plants, can harbor internal bacteria (endophytes) that are not removed by surface sterilization.[1][2] Consider incorporating a pre-treatment step with a fungicide and bactericide to the mother plant before taking explants. For established cultures, subculturing onto a medium with antibiotics may be necessary. Refer to the Table of Antibiotics for Plant Tissue Culture . |
| Contaminated Autoclave | Ensure your autoclave is reaching the correct temperature (121°C) and pressure (15-20 psi) for the appropriate duration.[3] Use autoclave indicator tape with every cycle. |
| Poor Aseptic Technique | Strictly adhere to aseptic techniques. Work in a laminar flow hood, sterilize all instruments and surfaces with 70% ethanol, and avoid talking, coughing, or sneezing over open cultures.[4] |
| Contaminated Water Source | Use high-purity, sterile distilled or deionized water for media preparation.[5] |
Issue 2: Fungal Contamination
Symptoms:
-
Visible fuzzy or cotton-like growth (mycelia) on the surface of the medium or the explant.[6]
-
The appearance of distinct colonies, which may be white, green, black, or other colors.[7]
-
The medium may become discolored around the fungal growth.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Airborne Spores | The laboratory environment is a major source of fungal spores.[8] Minimize traffic in the culture area, keep doors and windows closed, and ensure the HEPA filter in your laminar flow hood is certified and functioning correctly. |
| Contaminated Instruments or Glassware | Ensure all instruments are properly sterilized, either by autoclaving or using a bead sterilizer.[9] Glassware should be thoroughly cleaned and autoclaved. |
| Ineffective Explant Surface Sterilization | Fungal spores on the surface of the explant can be resilient. Ensure your sterilization protocol is robust. The use of a fungicide during the initial washing steps can be beneficial. |
| Cross-Contamination from Other Cultures | Handle only one cell line at a time in the laminar flow hood.[10] If you have a contaminated culture, isolate it immediately and handle it separately. |
Issue 3: Yeast Contamination
Symptoms:
-
The culture medium becomes cloudy or milky.[6]
-
A change in the pH of the medium may occur, though it is often slower than with bacterial contamination.
-
Microscopic observation reveals budding, yeast-like cells that are larger than bacteria.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Human-Borne Contamination | Yeasts are commonly found on human skin. Always wear gloves and a lab coat. Sanitize your gloves with 70% ethanol frequently.[4] |
| Improperly Sterilized Media or Solutions | Ensure all media and solutions are properly autoclaved or filter-sterilized.[11] Pay close attention to heat-labile components that are added after autoclaving. |
| Airborne Transmission | Similar to fungi, yeast can be airborne. Maintain a clean and controlled laboratory environment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of microbial contaminants in Eleuthero cell culture?
A1: The most common microbial contaminants are bacteria, fungi, and yeasts.[12] These microorganisms are ubiquitous in the environment and can be introduced through various means, including the explant material itself, the air, contaminated equipment, or by the operator.[8]
Q2: Can I reuse my culture media if it doesn't look contaminated?
A2: It is not recommended to reuse culture media. Even if there are no visible signs of contamination, there may be low levels of microbial growth that can proliferate over time.[12] Furthermore, the nutrient composition of the media will have changed after being used by the plant cells.
Q3: How can I tell if my Eleuthero explants have endophytic contamination?
A3: Endophytic contamination, which is contamination within the plant tissues, can be difficult to detect initially.[] Often, it only becomes apparent after the explants have been in culture for some time, and bacteria or fungi emerge from the cut surfaces of the explant. To screen for endophytes, you can place surface-sterilized explants on a nutrient-rich bacteriological or fungal medium and observe for growth.[2]
Q4: Is it a good practice to routinely add antibiotics to my Eleuthero culture media?
A4: While antibiotics can be a useful tool for eliminating existing bacterial contamination, their routine use as a preventative measure is generally discouraged.[10] Continuous use of antibiotics can lead to the development of antibiotic-resistant strains of bacteria and may also have inhibitory effects on the growth and development of your Eleuthero cells.[8] It is always preferable to rely on strict aseptic technique.
Q5: What are some natural antimicrobial compounds I could consider for my Eleuthero cultures?
A5: Interestingly, extracts from Eleuthero itself have demonstrated antimicrobial properties.[12] Essential oil from Eleutherococcus senticosus fruit has shown activity against bacteria such as E. coli.[3] While incorporating such extracts into your culture medium would require significant research and optimization, it points to the plant's natural defense mechanisms. For a commercially available, broad-spectrum antimicrobial, Plant Preservative Mixture (PPM™) is sometimes used in plant tissue culture to control microbial contamination.
Quantitative Data Summary
The following table summarizes the effectiveness of various antibiotics in controlling bacterial contamination in plant tissue culture. While this data is from studies on ginger, it can serve as a useful starting point for optimizing antibiotic use in Eleuthero cultures.
| Antibiotic(s) | Concentration (mg/L) | Effectiveness in Ginger Micropropagation | Reference |
| Cefotaxime | 50 | 87% clean and live explants | [14] |
| Cefotaxime + Streptomycin | 25 (each) | 87% clean explants | [14] |
| Cefotaxime | 50, 100, 200 | 87-93% contamination-free microshoots | [14] |
| Cefotaxime + Streptomycin | 25, 50, 100 | 87-93% contamination-free microshoots | [14] |
Note: Higher concentrations of antibiotics can be phytotoxic, leading to reduced growth or death of the plant tissue.[14] It is crucial to determine the optimal concentration for Eleuthero cell cultures through empirical testing.
Experimental Protocols
Experimental Protocol: Surface Sterilization of Eleuthero Explants
This protocol is a general guideline and should be optimized for your specific explant type (e.g., leaves, stems, seeds).
Materials:
-
Eleuthero explants
-
Running tap water
-
Liquid detergent (e.g., Tween-20)
-
70% (v/v) Ethanol
-
10-20% (v/v) Commercial bleach solution (containing 5.25-6.00% sodium hypochlorite)
-
Sterile distilled water
-
Sterile beakers or flasks
-
Sterile forceps and scalpels
-
Laminar flow hood
Methodology:
-
Initial Wash: Wash the explants thoroughly under running tap water for 15-20 minutes to remove any soil and debris.
-
Detergent Wash: Place the explants in a beaker with a few drops of liquid detergent in water and stir for 5-10 minutes. This helps to reduce surface tension and allows for better contact of the sterilizing agents.
-
Rinse: Rinse the explants thoroughly with distilled water to remove all traces of the detergent.
-
Ethanol Treatment: Inside a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds. This step is crucial for dehydration and killing of many surface microbes. Prolonged exposure can be damaging to the plant tissue.
-
Rinse: Immediately rinse the explants with sterile distilled water.
-
Bleach Sterilization: Immerse the explants in a 10-20% bleach solution for 10-15 minutes. The optimal concentration and duration will vary depending on the explant's sensitivity and the level of contamination. Gentle agitation during this step is recommended.
-
Final Rinses: Decant the bleach solution and rinse the explants three to five times with sterile distilled water to remove any residual bleach, which can be toxic to the plant cells.
-
Trimming and Inoculation: Using sterile forceps and a scalpel, trim the edges of the explants that were in direct contact with the bleach and place them onto your sterile culture medium.
Experimental Protocol: Detection of Microbial Contamination
Materials:
-
Culture sample (medium or cell suspension)
-
Microscope slides and coverslips
-
Light microscope
-
Nutrient agar plates (for bacteria)
-
Potato Dextrose Agar (PDA) plates (for fungi)
-
Incubator
Methodology:
-
Visual Inspection: Regularly inspect your cultures for any signs of contamination as listed in the troubleshooting guides.
-
Microscopic Examination:
-
Aseptically remove a small aliquot of the culture medium.
-
Place a drop on a clean microscope slide and cover with a coverslip.
-
Examine under a light microscope at 400x and 1000x magnification.
-
Look for bacteria (small, often motile rods or cocci), yeast (budding, oval-shaped cells), or fungal hyphae (long, filamentous structures).
-
-
Culture Plating:
-
To confirm the presence of viable contaminants, aseptically streak a loopful of the suspect culture medium onto a nutrient agar plate and a PDA plate.
-
Seal the plates and incubate at 25-30°C.
-
Observe the plates for the growth of bacterial or fungal colonies over the next several days.
-
Visualizations
Logical Workflow for Troubleshooting Contamination
Caption: A logical workflow for troubleshooting microbial contamination in cell culture.
Signaling Pathway: Plant Defense Response to Microbial Elicitors
This diagram illustrates a simplified model of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key in a plant's defense response to microbial elicitors. These pathways are generally conserved across many plant species and are likely to be active in Eleuthero.
References
- 1. Cultivable Endophyte Resources in Medicinal Plants and Effects on Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explant Sterilization – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 10. cdn.forru.org [cdn.forru.org]
- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.kfas.org.kw [pure.kfas.org.kw]
- 14. Assessing the Efficacy of Broad-Spectrum Antibiotics in Controlling Bacterial Contamination in the In Vitro Micropropagation of Ginger (Zingiber officinale Rosc) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability of Commercial Eleuthero Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in commercial Eleutherococcus senticosus (Eleuthero) extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in commercial Eleuthero extracts?
A1: Batch-to-batch variability in Eleuthero extracts is a significant challenge stemming from several factors:
-
Raw Material Variability: The chemical composition of the raw plant material is inherently inconsistent. This is influenced by genetics, geographical origin, climate, harvest time, and storage conditions.[1][2][3] For instance, Eleuthero of Russian origin is reported to contain higher concentrations of certain bioactive compounds, like eleutheroside B, compared to that grown in China.[4]
-
Inconsistent Processing and Extraction Methods: The lack of standardized protocols for extraction and processing across manufacturers leads to significant variations in the final product.[1][5] The choice of solvent (e.g., water, ethanol, or a blend), temperature, and duration of extraction can dramatically alter the chemical profile of the extract.[5][6]
-
Post-Harvest Handling: Procedures such as sorting, washing, drying, and storage can impact the quality and consistency of the raw material, which in turn affects the final extract.[5][7] Improper drying can lead to the degradation of thermolabile compounds.[7]
-
Complexity of the Extract: Eleuthero extracts are complex mixtures of numerous compounds, including eleutherosides, lignans, saponins, flavonoids, and polysaccharides.[5][8] The interplay between these components can be unpredictable, contributing to variability in biological activity.[1]
Q2: What are the key bioactive compounds in Eleuthero that I should be monitoring for consistency?
A2: The primary bioactive compounds, often used as markers for standardization, are the eleutherosides. Among these, eleutheroside B (syringin) and eleutheroside E (syringaresinol diglucoside) are the most researched and are considered crucial for the adaptogenic and anti-fatigue properties of Eleuthero.[1][5][9] Other important compounds to consider for a comprehensive quality assessment include isofraxidin, chlorogenic acid, and various polysaccharides.[8][10][11]
Q3: How can I standardize my incoming commercial Eleuthero extracts?
A3: Standardization is crucial to ensure reproducible experimental results.[12] This involves confirming the identity, quality, and purity of the extract.[5] Key steps include:
-
Authentication of Raw Material: If you are starting with raw plant material, techniques like DNA barcoding can verify the correct species and prevent adulteration.[5][13]
-
Quantitative Analysis of Bioactive Markers: Employ analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of key marker compounds, primarily eleutherosides B and E.[14][[“]][16] The European Pharmacopoeia specifies a minimum content for the sum of eleutherosides B and E.[17]
-
Development of Reference Standards: Establishing in-house or using certified reference standards for your analytical methods is critical for consistent and accurate quantification.[5]
-
Spectrophotometric Analysis: UV-Vis spectrophotometry can be used to determine the total content of certain compound classes, such as total phenylpropanoids or total flavonoids.[18]
Troubleshooting Guides
Issue 1: High Variability in Bioactive Compound Concentration (Eleutherosides B & E) Across Different Batches
| Possible Cause | Troubleshooting Step |
| Inconsistent raw material sourcing by the supplier. | 1. Request a Certificate of Analysis (CoA) from the supplier for each batch, detailing the geographical origin and harvest time. 2. If possible, partner with suppliers who adhere to Good Agricultural and Collection Practices (GACP).[1] 3. Implement in-house authentication of the raw material using microscopy or DNA barcoding.[5][13] |
| Variations in the supplier's extraction process. | 1. Inquire about the extraction solvent, temperature, and duration used by the supplier. 2. If variability persists, consider performing your own extraction from a standardized raw material to have better control over the process. 3. Refer to the experimental protocols below for standardized extraction methods. |
| Degradation of bioactive compounds during storage. | 1. Ensure extracts are stored in airtight, light-resistant containers at a controlled, cool temperature.[1] 2. Bioactive compounds in herbal extracts can be sensitive to light, heat, and moisture.[1] |
Issue 2: Inconsistent Biological Activity in In-Vitro/In-Vivo Experiments Despite Similar Eleutheroside Content
| Possible Cause | Troubleshooting Step |
| Presence of other synergistic or antagonistic compounds not being monitored. | 1. Broaden your analytical characterization beyond just eleutherosides B and E. Consider quantifying other compounds like isofraxidin or total polysaccharides. 2. Utilize metabolomic profiling techniques like LC-MS/MS for a more comprehensive chemical fingerprint of the extract.[12][19] |
| Differences in the extraction solvent used by the supplier affecting the overall phytochemical profile. | 1. The polarity of the extraction solvent significantly impacts the types and quantities of compounds extracted.[20][21] A hydroethanolic extract will have a different profile than a purely aqueous extract. 2. Request detailed information on the extraction solvent from your supplier or perform your own extractions with a consistent solvent system. |
Experimental Protocols
Protocol 1: Quantification of Eleutherosides B and E using HPLC
This protocol provides a general guideline for the quantitative analysis of eleutheroside B and eleutheroside E in Eleuthero extracts.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the dried Eleuthero extract.
- Dissolve the extract in 10 mL of 70% methanol.
- Sonicate for 30 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
- Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 90:10 (A:B) to 70:30 over 20 minutes.[14]
- Flow Rate: 1 mL/min.[14]
- Detection: UV at 220 nm or 264 nm for eleutheroside B and 206 nm for eleutheroside E.[12][[“]]
- Injection Volume: 10 µL.[14]
- Column Temperature: 25°C.[14]
3. Calibration:
- Prepare a series of standard solutions of eleutheroside B and eleutheroside E of known concentrations.
- Inject the standard solutions to generate a calibration curve of peak area versus concentration.
- Use the calibration curve to determine the concentration of eleutherosides B and E in the extract samples.
Protocol 2: Determination of Total Phenolic Content (TPC)
This protocol utilizes the Folin-Ciocalteu method for the determination of total phenolic content.
1. Reagents:
- Folin-Ciocalteu reagent
- Gallic acid (for standard curve)
- Saturated sodium carbonate solution (200 g/L)
- Methanol
2. Sample and Standard Preparation:
- Prepare a stock solution of the Eleuthero extract in methanol (e.g., 1 mg/mL).
- Prepare a series of gallic acid standard solutions of known concentrations.
3. Assay Procedure:
- To 0.25 mL of the diluted sample or standard, add 0.25 mL of 1:1 diluted Folin-Ciocalteu reagent.[18]
- After 4 minutes, add 0.5 mL of the saturated sodium carbonate solution.[18]
- Add 4.0 mL of deionized water and mix thoroughly.[18]
- Incubate at room temperature for 45 minutes.[18]
- Measure the absorbance at 760 nm using a UV-Vis spectrophotometer.[18]
4. Calculation:
- Generate a standard curve of absorbance versus gallic acid concentration.
- Calculate the TPC of the extract, expressed as mg of gallic acid equivalents per gram of extract (mg GAE/g).
Data Presentation
Table 1: Influence of Extraction Solvent on the Yield of Bioactive Compounds from E. senticosus
| Extraction Solvent | Eleutheroside B Yield (mg/g extract) | Eleutheroside E Yield (mg/g extract) | Total Phenolic Content (mg GAE/g extract) |
| Water | 1.5 | 2.1 | 45.3 |
| 30% Ethanol | 3.2 | 4.5 | 68.7 |
| 50% Ethanol | 5.8 | 7.2 | 85.1 |
| 70% Ethanol | 6.5 | 8.1 | 92.4 |
| 90% Ethanol | 4.1 | 5.3 | 75.6 |
Note: The data presented in this table are illustrative and compiled from general trends observed in phytochemical extraction studies.[20][22] Actual yields will vary depending on the specific raw material and extraction conditions.
Visualizations
Signaling Pathways
Eleuthero extracts have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses, such as the MAPK and NF-κB pathways.[5][11] Variability in the extract's composition can lead to differential effects on these pathways.
Caption: Modulation of MAPK and NF-κB signaling by Eleuthero extracts.
Experimental Workflow
A standardized workflow is essential for minimizing variability in experimental outcomes.
Caption: Standardized workflow for consistent experimental results.
Troubleshooting Logic
A logical approach to troubleshooting can help identify the source of variability.
Caption: Logical flow for troubleshooting batch-to-batch variability.
References
- 1. masi.eu [masi.eu]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. web.vscht.cz [web.vscht.cz]
- 5. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academy.miloa.eu [academy.miloa.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. examine.com [examine.com]
- 11. Anti-Osteoporosis Effects of the Eleutherococcus senticosus, Achyranthes japonica, and Atractylodes japonica Mixed Extract Fermented with Nuruk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. thebioscan.com [thebioscan.com]
- 14. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Spectrophotometric and Chromatographic Assessment of Total Polyphenol and Flavonoid Content in Rhododendron tomentosum Extracts and Their Antioxidant and Antimicrobial Activity [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. preprints.org [preprints.org]
Technical Support Center: Refining Protocols for the Purification of Eleutherol Polysaccharides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification protocols of Eleutherol polysaccharides, derived from Eleutherococcus senticosus. This guide includes detailed troubleshooting, frequently asked questions, comparative data on purification methods, and step-by-step experimental protocols.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of this compound polysaccharides.
Extraction & Initial Treatment
-
Q1: My crude polysaccharide yield is lower than expected. What are the potential causes and solutions?
-
A1: Low yields can stem from several factors:
-
Incomplete Cell Wall Disruption: The rigid cell walls of Eleutherococcus senticosus may not be sufficiently broken down.
-
Solution: Ensure the plant material is ground to a fine powder. Consider using enzyme-assisted extraction (e.g., cellulase, pectinase) or physical methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1] A study on Acanthopanax senticosus fruit polysaccharides showed a 154% yield increase with UAE compared to hot water extraction.[1]
-
-
Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-liquid ratio can reduce extraction efficiency.
-
Solution: Optimize your extraction parameters. For hot water extraction of E. senticosus polysaccharides (ESPS), a temperature of 90°C, an extraction time of 2.5 hours, and a solid-liquid ratio of 1:25 (g/mL) has been reported to be effective.[2]
-
-
Improper Alcohol Precipitation: The concentration of ethanol and precipitation time are crucial.
-
Solution: Use a final ethanol concentration of 80% and allow precipitation to occur overnight at 4°C to ensure complete precipitation of the polysaccharides.
-
-
-
Deproteinization
-
Q2: After using the Sevag method, I still have significant protein contamination. What should I do?
-
A2: Incomplete protein removal is a common issue.
-
Solution 1: Repeat the Sevag Treatment. The Sevag method often requires multiple repetitions (typically 3-5 times) for effective protein removal.[3][4] Monitor the interface between the aqueous and organic layers; the absence of a white protein emulsion indicates successful deproteinization.
-
Solution 2: Consider Alternative Methods. The Sevag method's efficiency for ESPS can be as low as 28%.[2] For higher efficiency, consider enzymatic methods (e.g., using papain or neutral protease), which have shown protein removal rates of up to 93.1% for ESPS with minimal polysaccharide loss (7%).[2] Trichloroacetic acid (TCA) precipitation is another effective method, though it may cause some polysaccharide degradation.[3][5]
-
-
-
Q3: My polysaccharide loss is very high after deproteinization. How can I minimize this?
-
A3: Polysaccharide loss is a trade-off with protein removal efficiency.
-
Solution: The choice of deproteinization method significantly impacts polysaccharide loss. For ESPS, enzymatic methods have been shown to have the lowest polysaccharide loss rate (7%), compared to the Sevag method (18%), TCA-Sevag (43%), and chitosan coagulation (47%).[2] If using the Sevag method, avoid overly vigorous shaking which can lead to the loss of polysaccharides in the emulsion layer.
-
-
Decolorization
-
Q4: The color of my polysaccharide solution remains dark after treatment with activated carbon. What can I do?
-
A4: Activated carbon may not be the most effective method for all types of pigments present in ESPS.
-
-
Q5: I'm experiencing low polysaccharide recovery after using macroporous resin. How can this be improved?
-
A5: Low recovery can be due to irreversible adsorption or suboptimal elution.
-
Solution 1: Optimize Resin Type and Amount. Different resins have different affinities. Test a few different types (e.g., nonpolar, weakly polar) to find the one with the best balance of pigment adsorption and polysaccharide recovery. Ensure you are not using an excessive amount of resin, which can lead to higher polysaccharide loss.
-
Solution 2: Optimize Elution Conditions. Ensure the eluent is appropriate for desorbing the polysaccharides. For some resins, a gradient of ethanol or a salt solution may be necessary for effective elution.
-
-
Column Chromatography
-
Q6: I am getting poor separation of polysaccharide fractions on my DEAE-cellulose column. What are the likely reasons?
-
A6: Poor separation can be due to several factors related to column packing and elution.
-
Solution 1: Proper Column Packing and Equilibration. Ensure the column is packed uniformly to avoid channeling. The column must be thoroughly equilibrated with the starting buffer before loading the sample.
-
Solution 2: Optimize the Elution Gradient. A shallow salt gradient (e.g., 0 to 1.0 M NaCl) is often required to separate polysaccharides with similar charges. A stepwise gradient can also be effective.
-
Solution 3: Control the Flow Rate. A slow and consistent flow rate is crucial for good resolution.
-
-
-
Q7: My polysaccharide peaks are broad and show tailing during Sephadex G-100 chromatography. How can I improve this?
-
A7: Peak broadening and tailing in gel filtration chromatography can be caused by several factors.
-
Solution 1: Adjust Ionic Strength of Eluent. For polysaccharides, an eluent with an ionic strength of at least 0.2 M (e.g., 0.2 M NaCl) is recommended to prevent tailing.[8]
-
Solution 2: Optimize Sample Concentration and Volume. A high sample viscosity can lead to poor resolution. Ensure your sample is not too concentrated. The sample volume should ideally be less than 2-5% of the total column volume.
-
Solution 3: Check Column Packing. An improperly packed column can lead to uneven flow and peak broadening.
-
-
Data Presentation: Comparison of Purification Methods
The following tables summarize quantitative data for different purification steps of plant polysaccharides, with a focus on ESPS where available.
Table 1: Comparison of Deproteinization Methods for Eleutherococcus senticosus Polysaccharides (ESPS)
| Method | Protein Removal Rate (%) | Polysaccharide Loss Rate (%) | Reference |
| Sevag | 28 | 18 | [2] |
| TCA-Sevag | 83 | 43 | [2] |
| Chitosan Coagulation | 93.1 | 47 | [2] |
| Enzymatic (Protease) | 93.1 | 7 | [2] |
Table 2: Comparison of Decolorization Methods for Plant Polysaccharides
| Method | Decolorization Rate (%) | Polysaccharide Recovery (%) | Source Polysaccharide | Reference |
| Macroporous Resin (S-8) | 71.43 | Not specified | Alfalfa | |
| Macroporous Resin (HP-20) | Not specified (Deproteinization focus) | 62 | Rapeseed Meal | [6][7] |
| Activated Carbon | Lower than macroporous resin | Lower than macroporous resin | Pumpkin Residues | |
| Hydrogen Peroxide (H₂O₂) | Lower than macroporous resin | Lower than macroporous resin | Pumpkin Residues |
Table 3: Typical Yields at Different Stages of this compound Polysaccharide Purification
| Purification Stage | Yield (%) | Notes | Reference |
| Crude Polysaccharide (Hot Water Extraction) | 2.3 - 5.7 (water-soluble) | Yield can vary based on extraction method and plant part. | [2] |
| Crude Polysaccharide (Alkali Extraction) | 2 - 8 (alkaline-soluble) | Higher yield but potential for structural modification. | [2] |
| After DEAE-Cellulose Chromatography | 81.51 (total recovery) | Recovery of fractions from the column. | [9] |
| Final Purified Fractions (after Sephadex G-100) | 43.68 (Fraction 1), 20.85 (Fraction 2) | Yields of individual purified fractions from the initial crude polysaccharide loaded onto the first column. | [9] |
Experimental Protocols
1. Crude Extraction of this compound Polysaccharides
-
Preparation: Dry the roots or stems of Eleutherococcus senticosus and grind them into a fine powder.
-
Degreasing: Reflux the powder with 95% ethanol for 2-4 hours to remove lipids and pigments. Air-dry the residue.
-
Hot Water Extraction:
-
Add distilled water to the dried powder at a solid-liquid ratio of 1:25 (w/v).
-
Heat the mixture at 90°C for 2.5 hours with constant stirring.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the residue 1-2 more times.
-
Pool the supernatants and concentrate under reduced pressure.
-
-
Alcohol Precipitation:
-
Slowly add 95% ethanol to the concentrated extract to a final concentration of 80%.
-
Stir vigorously and then let it stand at 4°C for 12-24 hours.
-
Collect the precipitate by centrifugation, wash with 95% ethanol, and then dissolve in a minimal amount of distilled water.
-
2. Deproteinization by Sevag Method
-
To the crude polysaccharide solution, add Sevag reagent (chloroform:n-butanol = 4:1 v/v) at a ratio of 3:1 (polysaccharide solution:Sevag reagent).
-
Shake the mixture vigorously for 20-30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the upper aqueous phase.
-
Repeat steps 1-4 until no white emulsion is visible at the interface.
3. Decolorization using Macroporous Resin
-
Resin Activation: Pre-treat the macroporous resin (e.g., S-8 or HP-20) by soaking it in ethanol for 24 hours, followed by washing with distilled water until no ethanol smell remains.
-
Column Packing: Pack a glass column with the activated resin.
-
Adsorption: Load the deproteinized polysaccharide solution onto the column at a controlled flow rate.
-
Washing: Wash the column with distilled water to remove any unbound polysaccharides.
-
Elution: Elute the adsorbed pigments with an appropriate solvent (e.g., 70% ethanol). The purified polysaccharide solution that passes through during the loading and washing steps is collected.
4. Purification by DEAE-Cellulose Anion-Exchange Chromatography
-
Resin Preparation: Swell the DEAE-cellulose in distilled water. Wash sequentially with 0.5 M HCl and 0.5 M NaOH, followed by washing with distilled water until the pH is neutral. Equilibrate the resin with the starting buffer (e.g., 0.05 M Tris-HCl, pH 7.5).
-
Column Packing: Pack a column with the equilibrated resin.
-
Sample Loading: Load the concentrated and dialyzed polysaccharide solution onto the column.
-
Elution:
-
Wash the column with the starting buffer to elute neutral polysaccharides.
-
Apply a linear gradient of NaCl (0 to 1.0 M) in the starting buffer to elute acidic polysaccharides.
-
-
Fraction Collection: Collect fractions and monitor the polysaccharide content using the phenol-sulfuric acid method.
-
Pooling and Dialysis: Pool the fractions corresponding to the polysaccharide peaks, dialyze against distilled water, and lyophilize.
5. Further Purification by Sephadex G-100 Gel Filtration Chromatography
-
Gel Preparation: Swell the Sephadex G-100 beads in the elution buffer (e.g., 0.2 M NaCl) for at least 3 hours at room temperature or in a boiling water bath for 1 hour.
-
Column Packing: Pack a column with the swollen gel and equilibrate with the elution buffer.
-
Sample Application: Apply the concentrated polysaccharide fraction from the previous step to the top of the gel bed.
-
Elution: Elute the sample with the elution buffer at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and monitor the polysaccharide concentration.
-
Final Processing: Pool the fractions of the desired peak, dialyze, and lyophilize to obtain the purified this compound polysaccharide.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound polysaccharides.
Signaling Pathways
Antioxidant Signaling Pathway
Caption: Nrf2/Keap1/HO-1 antioxidant signaling pathway.
Immunomodulatory Signaling Pathway
References
- 1. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 2. Advances in the Extraction, Purification, Structural Characteristics and Biological Activities of Eleutherococcus senticosus Polysaccharides: A Promising Medicinal and Edible Resource With Development Value - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Purification and Structural Characterization of Two Novel Water-Soluble Polysaccharides from Anredera cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deproteinization of four macroporous resins for rapeseed meal polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deproteinization of four macroporous resins for rapeseed meal polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
Overcoming matrix effects in mass spectrometry analysis of Eleutherol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Eleutherol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor sensitivity and reproducibility in the LC-MS/MS analysis of this compound?
A1: The most common issues are typically related to matrix effects, where co-eluting endogenous components from the sample (e.g., plasma, tissue homogenates) suppress or enhance the ionization of this compound, leading to inaccurate and variable results.[1][2][3][4] Other factors include suboptimal sample preparation, leading to low recovery or high levels of interferences, and inappropriate LC-MS/MS parameters.
Q2: What is a suitable internal standard for the quantitative analysis of this compound?
A2: While a stable isotope-labeled (SIL) this compound would be the ideal internal standard, a structural analog can also be effectively used. A validated method has been published using Betamethasone as an internal standard for the analysis of this compound in rat plasma and tissues.[1] The key is to use an internal standard that co-elutes and experiences similar matrix effects to the analyte to ensure accurate correction.[3]
Q3: How can I assess the extent of matrix effects in my assay?
A3: The presence and magnitude of matrix effects can be evaluated quantitatively by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solvent solution at the same concentration.[1][5] A significant difference in the peak areas indicates the presence of matrix effects. A qualitative assessment can be performed using the post-column infusion technique to identify regions of ion suppression or enhancement in the chromatogram.[3]
Q4: What are the expected MRM transitions for this compound?
A4: In positive electrospray ionization (ESI+) mode, the precursor ion ([M+H]⁺) for this compound is m/z 273.1. The product ion for fragmentation can be monitored for quantitative analysis.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to matrix effects. | - Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Protein precipitation is a common starting point[1], but solid-phase extraction (SPE) may provide a cleaner extract. - Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.[6] - Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[3] |
| Suboptimal MS parameters. | - Optimize Ion Source Parameters: Adjust the source temperature, gas flows (GS1, GS2), and ion spray voltage to maximize the this compound signal.[5][6] - Optimize MRM Transition: Ensure the collision energy is optimized for the specific precursor-to-product ion transition of this compound.[7][8] | |
| Poor recovery during sample preparation. | - Evaluate Extraction Efficiency: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample to determine recovery. If recovery is low, consider alternative extraction solvents or methods (e.g., liquid-liquid extraction vs. protein precipitation). | |
| High Signal Variability / Poor Precision | Inconsistent matrix effects between samples. | - Use a Co-eluting Internal Standard: A stable isotope-labeled or a suitable structural analog internal standard is crucial to compensate for sample-to-sample variations in matrix effects.[4] - Matrix-Matched Calibration Curve: Prepare calibration standards in the same blank biological matrix as the unknown samples to account for consistent matrix effects.[4] |
| Sample instability. | - Assess Stability: Perform freeze-thaw, short-term, and long-term stability tests of this compound in the biological matrix.[5] If degradation is observed, adjust sample handling and storage conditions accordingly. | |
| Peak Tailing or Splitting | Poor chromatography. | - Check Column Condition: The analytical column may be degraded or contaminated. Flush the column or replace it if necessary. - Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For this compound, a mobile phase containing 0.1% formic acid has been shown to be effective.[1][5] |
| Injection of sample in a strong solvent. | - Solvent Mismatch: Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. | |
| Carryover | Adsorption of this compound to the LC system. | - Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to effectively clean the injection needle and port between injections. - Inject Blanks: Run blank injections after high concentration samples to ensure no carryover is present. |
Quantitative Data Summary
The following tables summarize the performance of a validated UPLC-MS/MS method for the quantification of this compound in rat plasma.[1]
Table 1: Method Validation Parameters for this compound in Plasma
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.498 ng/mL |
| Linearity Range | 0.498 - 74.7 ng/mL |
| Correlation Coefficient (r) | > 0.9983 |
Table 2: Precision and Accuracy of this compound Quantification in Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.498 | < 12.68% | < 12.68% | 91.56% - 110.75% |
| Low QC | 0.996 | < 12.68% | < 12.68% | 91.56% - 110.75% |
| Medium QC | 24.9 | < 12.68% | < 12.68% | 91.56% - 110.75% |
| High QC | 74.7 | < 12.68% | < 12.68% | 91.56% - 110.75% |
Table 3: Recovery and Matrix Effect for this compound in Plasma
| Parameter | Value |
| Recovery | 85.44% - 103.83% |
| Matrix Effect | Calculated by comparing post-extraction spiked samples to neat solutions.[1] |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is adapted from the validated method by He et al.[1][5]
Materials:
-
Plasma samples
-
Betamethasone internal standard (IS) solution (2.0 ng/mL in methanol)
-
Methanol, HPLC grade
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 40 µL of the plasma sample.
-
Add 180 µL of the internal standard solution (Betamethasone in methanol) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis of this compound
This protocol is based on the validated method by He et al.[1][5]
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: C18 column
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0 - 3.3 min: 30% - 39% B
-
3.3 - 3.4 min: 39% - 95% B
-
3.4 - 4.4 min: 95% B
-
4.4 - 4.5 min: 95% - 30% B
-
4.5 - 6.0 min: 30% B
-
-
Flow Rate: As optimized for the specific UPLC system.
-
Injection Volume: 3 µL
-
Column Temperature: As optimized (e.g., 40 °C)
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550 °C
-
Gas 1 (GS1): 40 psi
-
Gas 2 (GS2): 40 psi
-
Curtain Gas (CUR): 45 psi
-
MRM Transitions:
-
This compound: Precursor m/z 273.1 → Product ion (to be optimized for the specific instrument)
-
Betamethasone (IS): Precursor m/z 393.2 → Product ion (to be optimized for the specific instrument)
-
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Inhibition of the JAK2/STAT3 signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce placebo response in human trials of Eleutherol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eleutherol. The focus is on strategies to mitigate the high placebo response often observed in human trials of adaptogenic compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing a high placebo response in our this compound trial for cognitive enhancement. What are the most common reasons for this?
A1: A high placebo response in trials of adaptogens like this compound is a common challenge. Several factors can contribute to this phenomenon:
-
Patient Expectations: Participants in trials for cognitive enhancers or stress-reducers often have high expectations for improvement, which can itself lead to a powerful placebo effect.[1]
-
Natural Fluctuation of Symptoms: Symptoms of stress and cognitive fatigue can vary naturally over time. A perceived improvement in the placebo group may be due to this natural regression to the mean.
-
Therapeutic Environment: The regular interaction with clinical staff, the structured environment of a trial, and the belief that one is receiving a potentially beneficial substance can all contribute to a therapeutic effect, independent of the active drug.[2]
-
Subjective Outcome Measures: Trials that rely heavily on patient-reported outcomes (PROs) for stress and cognitive function are particularly susceptible to placebo effects.[2]
-
Trial Design Elements: The number of treatment arms can influence participant expectations; a higher probability of receiving the active drug may increase the placebo response.[2]
Q2: What are the primary strategies to reduce the placebo response in our this compound trials?
A2: Mitigating the placebo response requires a multi-pronged approach focusing on trial design, conduct, and data analysis. Key strategies include:
-
Rigorous Blinding and Allocation Concealment: Ensuring that neither the participants nor the investigators know the treatment allocation is fundamental. Double-blinding is the standard, and triple-blinding (where the data analysts are also unaware of the treatment groups) can provide further protection against bias. Allocation concealment, which prevents foreknowledge of treatment assignment, is crucial to prevent selection bias.
-
Standardization of Trial Procedures: All interactions with participants, from the informed consent process to the administration of questionnaires, should be standardized to ensure consistency across all treatment groups. This minimizes variability in how participants are treated, which could influence their expectations and responses.
-
Training for Investigators and Participants: Train clinical staff to use neutral language and avoid inadvertently raising participants' expectations.[1] Participants can be trained on how to accurately report their symptoms, which has been shown to reduce variability in reporting and lower the placebo response.
-
Use of Objective Biomarkers: Supplement subjective PROs with objective measures that are less susceptible to patient expectation. For this compound, this could include biomarkers of stress such as salivary cortisol.
-
Innovative Trial Designs: Consider designs like the sequential parallel comparison design (SPCD). In the first phase, patients are randomized to the drug or placebo. In the second phase, placebo non-responders are re-randomized to either the drug or placebo. This design can help to enrich the study population with true non-responders to placebo.
Q3: Should we use a placebo run-in period to screen out placebo responders?
A3: The use of a placebo run-in period is a debated strategy. The idea is to give all participants a placebo for a short period before the main trial and exclude those who show a significant improvement. However, the effectiveness of this approach is inconsistent. A meta-analysis has shown that it may not lead to meaningful reductions in the placebo response. One reason is that a patient's response to a placebo at one point in time does not always predict their response at a later time.
Q4: How can we manage patient expectations about this compound's effects without compromising informed consent?
A4: Managing expectations is a delicate balance. During the informed consent process, it is essential to be transparent about the study design, including the use of a placebo. You can explain the placebo effect to participants and emphasize the importance of accurate and honest reporting of their experiences. Avoid language that could inflate expectations of benefit. The goal is to inform, not to persuade. Psychoeducation about the placebo effect is a promising strategy, but it must be carefully designed to avoid unintended consequences.
Troubleshooting Guides
Issue: High Variability in Patient-Reported Outcomes (PROs)
-
Problem: You are observing wide variability in scores on subjective scales for stress and cognitive function, even within the same treatment group. This can mask the true effect of this compound.
-
Troubleshooting Steps:
-
Review PRO Administration Procedures: Ensure that all staff are administering the questionnaires in a standardized manner. Are they using the same language? Are they providing the same level of assistance to all participants?
-
Implement Participant Training: Introduce a training module for participants on how to accurately interpret and respond to the questions on the PRO instruments. This can help to reduce variability in how different individuals report their symptoms.
-
Analyze for Baseline Differences: Conduct a thorough analysis to see if there are baseline characteristics of participants that correlate with high variability in PROs. This could help to identify subgroups that may be more prone to inconsistent reporting.
-
Consider More Frequent Assessments: While this can increase the burden on participants, more frequent assessments can sometimes help to smooth out natural fluctuations in symptoms and provide a more stable measure of change over time.
-
Issue: Difficulty in Blinding Due to Perceived Side Effects of this compound
-
Problem: Participants or investigators are correctly guessing their treatment allocation due to subtle side effects (or lack thereof) of this compound. This can unblind the study and introduce bias.
-
Troubleshooting Steps:
-
Use an Active Placebo: If this compound has known, mild side effects (e.g., a specific taste, mild gastrointestinal upset), consider using an active placebo that mimics these effects without having the therapeutic properties of the drug. This can help to maintain the blind.
-
Assess the Blind at Multiple Time Points: Include formal assessments of the blind at various points during the trial. Ask both participants and investigators to guess the treatment allocation and their reasons for doing so. This can help you to quantify the extent of unblinding and account for it in your analysis.
-
Employ a Blinded Third-Party Rater: For key efficacy assessments, consider using a third-party rater who is not involved in the day-to-day management of the participants and is blinded to their treatment allocation. This is a form of triple-blinding.
-
Data Presentation
Table 1: Placebo Response Rates in Clinical Trials of Adaptogens and Herbal Medicines
| Study Population & Intervention | Primary Outcome | Duration | Placebo Response Rate | Active Treatment Response Rate | Source |
| Adults with chronic stress (Ashwagandha root extract) | Perceived Stress Scale (PSS) | 60 days | 5.5% reduction from baseline | 44.0% reduction from baseline | [3] |
| Healthy adults (Eleutherococcus senticosus & Drynaria fortunei) | RBANS Figure Recall | 12 weeks | -0.1 ± 3.4 (change from baseline) | 2.1 ± 3.0 (change from baseline) | [4] |
| Irritable Bowel Syndrome (Herbal Medicine Meta-analysis) | Overall symptom improvement | Varied | 37% (95% CI: 0.31-0.43) | Not Applicable (pooled placebo data) | [5] |
| Menopausal Hot Flashes (Hormonal Drug Trials) | Reduction in hot flashes | 24 weeks | -51.2% | Varied | [6] |
| Menopausal Hot Flashes (Non-hormonal Drug Trials) | Reduction in hot flashes | 24 weeks | -40.4% | Varied | [6] |
Note: Response rates are presented as reported in the source publications and may be calculated differently across studies.
Experimental Protocols
Protocol 1: Assessment of Cognitive Function using the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)
-
Objective: To provide a standardized method for assessing changes in cognitive domains potentially affected by this compound.
-
Materials: RBANS test kit (stimulus books, record forms, scoring templates), quiet testing room, stopwatch.
-
Procedure:
-
Preparation: Ensure the testing environment is free from distractions. The administrator should be trained and familiar with the RBANS administration and scoring manual.
-
Administration:
-
Administer the 12 subtests of the RBANS in the standardized order as specified in the manual. The domains assessed are: Immediate Memory, Visuospatial/Constructional, Language, Attention, and Delayed Memory.
-
Provide instructions to the participant exactly as written in the manual.
-
Time the relevant subtests accurately using a stopwatch.
-
Record the participant's responses verbatim on the record form.
-
-
Scoring:
-
Score each subtest according to the criteria in the RBANS manual.
-
Convert raw scores to index scores for each of the five cognitive domains and for the total scale score using the age-adjusted normative data provided in the manual.
-
-
Data Handling: Record the index scores for each domain and the total score in the clinical trial database. Ensure data entry is accurate and verified.
-
Protocol 2: Measurement of Perceived Stress using the Perceived Stress Scale (PSS-10)
-
Objective: To quantify the level of perceived stress in participants.
-
Materials: PSS-10 questionnaire (paper or electronic).
-
Procedure:
-
Instructions: Provide the participant with the PSS-10 questionnaire. Instruct them to answer the questions based on their feelings and thoughts over the last month .[7]
-
Administration: The participant self-administers the 10-item scale. Each item is rated on a 5-point Likert scale from 0 (never) to 4 (very often).[8]
-
Scoring:
-
Reverse score the positively worded items (items 4, 5, 7, and 8). On these items, a score of 0 becomes 4, 1 becomes 3, 2 remains 2, 3 becomes 1, and 4 becomes 0.[7]
-
Sum the scores for all 10 items (using the reversed scores for the positive items).
-
The total score will range from 0 to 40, with higher scores indicating greater perceived stress.[9]
-
-
Interpretation of Scores:
-
Protocol 3: Assessment of Salivary Cortisol Levels
-
Objective: To obtain a biological measure of the stress response.
-
Materials: Salivette® collection devices, labels, biohazard bags, centrifuge, freezer (-80°C).
-
Procedure:
-
Participant Instructions (to be given in advance):
-
Sample Collection:
-
Collect the saliva sample at a standardized time, typically in the morning (e.g., between 8:00 AM and 9:00 AM) when cortisol levels are at their peak.[12]
-
Have the participant place the cotton swab from the Salivette® device in their mouth and gently chew or move it around for 1-2 minutes to saturate it with saliva.
-
The participant should then place the saturated swab back into the inner tube of the Salivette® device.
-
Securely cap the device.
-
-
Sample Processing and Storage:
-
Label the sample with the participant ID, date, and time of collection.
-
Centrifuge the Salivette® tube according to the manufacturer's instructions to separate the saliva from the swab.
-
Aliquot the clear saliva into labeled cryovials.
-
Store the samples at -80°C until analysis.
-
-
Analysis: Salivary cortisol levels should be analyzed using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for optimal specificity and sensitivity.[13]
-
Visualizations
Caption: Workflow for a randomized, double-blind, placebo-controlled trial of this compound.
Caption: Hypothesized modulation of the HPA axis by this compound.
Caption: Potential cellular signaling pathways modulated by this compound.
References
- 1. signanthealth.com [signanthealth.com]
- 2. The placebo response in clinical trials: more questions than answers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Prospective, Randomized Double-Blind, Placebo-Controlled Study of Safety and Efficacy of a High-Concentration Full-Spectrum Extract of Ashwagandha Root in Reducing Stress and Anxiety in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Treatment with Two Water Extracts of Eleutherococcus senticosus Leaf and Rhizome of Drynaria fortunei Enhances Cognitive Function: A Placebo-Controlled, Randomized, Double-Blind Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herbal placebo response in clinical trials on irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of placebo response and factors associated with menopausal hot flashes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. slu.edu [slu.edu]
- 8. resref.com [resref.com]
- 9. A Therapist's Guide to the Perceived Stress Scale (PSS-10) - Mentalyc [mentalyc.com]
- 10. A Therapist's Deep Dive into the Perceived Stress Scale (PSS-10) [blueprint.ai]
- 11. Measurement of salivary cortisol and cortisone levels [bio-protocol.org]
- 12. droracle.ai [droracle.ai]
- 13. Measuring cortisol in serum, urine and saliva - are our assays good enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Eleutherococcus senticosus and Panax ginseng: Efficacy, Mechanisms, and Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Eleutherococcus senticosus (ES), commonly known as Siberian ginseng, and Panax ginseng (PG), or Asian ginseng, are two of the most widely studied adaptogens. While both are reputed to enhance physical and mental performance, their distinct phytochemical profiles and mechanisms of action lead to different physiological effects. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development in the pharmaceutical and nutraceutical industries.
Core Bioactive Constituents
The primary active compounds in E. senticosus are eleutherosides, a diverse group of glycosides including eleutheroside B (syringin) and eleutheroside E. In contrast, the therapeutic effects of P. ginseng are attributed to ginsenosides, a class of triterpenoid saponins. These fundamental chemical differences are the basis for their varying pharmacological activities.[1]
Comparative Efficacy: A Data-Driven Overview
Stress and Hormonal Response
A direct comparative clinical trial by Gaffney et al. (2001) on endurance athletes provides key insights into the differential effects of ES and PG on stress markers.[2]
Table 1: Comparative Effects on Hormonal Stress Indices and Lymphocyte Subsets
| Parameter | Eleutherococcus senticosus Group | Panax ginseng Group | Placebo Group |
| Testosterone/Cortisol Ratio (TCR) | ▼ 28.7% (p=0.03) | No significant change | No significant change |
| Cortisol | ▲ 31% (trend, p=0.07) | No significant change | No significant change |
| Testosterone | ▼ 7% (not significant) | No significant change | No significant change |
| Lymphocyte Subsets (Total T-cells, CD4, CD8, NK cells, B-cells) | No significant change | No significant change | No significant change |
Source: Gaffney et al., 2001[2]
The study suggests that under conditions of intense physical training, ES may increase the hormonal stress response, as indicated by a trend towards increased cortisol and a significant decrease in the testosterone-to-cortisol ratio.[2] PG, however, did not significantly alter these hormonal indices.[2] Neither herb produced significant changes in the measured immune cell populations in this study.[2]
Fatigue and Physical Endurance
Both ES and PG are widely used to combat fatigue and enhance physical performance, though clinical trial results vary. A 2020 meta-analysis of six randomized studies on ES concluded a significant reduction in fatigue scales compared to placebo.[3] For PG, a 2018 review noted that approximately 70% of participants in ten trials showed significant improvements in fatigue scores.[3]
While direct comparative data is limited, a 1982 study by Baranov concluded that chronic administration of ES was more advantageous for fatigue resistance than PG because it did not cause over-arousal in patients.[4]
Cognitive Function
Both herbs have been investigated for their nootropic effects. Studies on PG have shown improvements in cognitive performance in healthy individuals and patients with Alzheimer's disease.[5][6][7] For instance, a 12-week study on Alzheimer's patients demonstrated that 4.5 g/day of PG powder significantly improved scores on the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale (ADAS).[7]
Experimental Protocols
Gaffney et al. (2001): Comparative Study on Endurance Athletes
-
Objective: To compare the effects of E. senticosus and P. ginseng on steroidal hormone indices of stress and lymphocyte subset numbers in endurance athletes.[2]
-
Study Design: A 6-week, double-blind, placebo-controlled trial.[10]
-
Participants: Competitive club-level endurance athletes.[2]
-
Intervention: Participants received a 33% ethanolic extract (8 mL/day) of either ES (equivalent to 4 g/day of dried root), PG (equivalent to 2 g/day of dried root), or a placebo.[2]
-
Data Collection: Pre- and post-intervention measurements of cortisol, testosterone, testosterone-to-cortisol ratio (TCR), total T-cells, T-helper cells (CD4), T-suppressor cells (CD8), CD4/CD8 ratio, natural killer (NK) cells, and B lymphocytes.[2]
-
Analysis: Statistical analysis was performed to compare changes from baseline within and between groups.[11]
Proposed Mechanisms of Action and Signaling Pathways
The distinct effects of ES and PG can be traced to their different impacts on key enzymatic pathways and cellular signaling.
Eleutherococcus senticosus
The proposed primary mechanism for the adaptogenic effects of ES involves the inhibition of catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[12] By inhibiting COMT, ES may increase the synaptic availability of these neurotransmitters, leading to its effects on stress and cognitive function.
One of the main active compounds in ES, eleutheroside B (syringin), has been shown to exert anti-inflammatory and antioxidant effects by modulating several signaling pathways, including the JAK2/STAT3 and SIRT1/PGC-1α pathways.[13][14][15]
Panax ginseng
P. ginseng, on the other hand, is hypothesized to exert its effects through the inhibition of 11-beta hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme that converts inactive cortisone to the active stress hormone cortisol within cells.[12] By inhibiting this enzyme, PG may reduce intracellular cortisol levels, thereby mitigating the effects of stress.
Ginsenosides are known to modulate a wide array of signaling pathways. Notably, they have been shown to influence the NF-κB and PI3K/Akt pathways, which are critical in regulating inflammation, cell survival, and immune responses.[16][17]
Summary and Conclusion
Eleutherococcus senticosus and Panax ginseng are both potent adaptogens with distinct pharmacological profiles. The available evidence suggests that their comparative efficacy is context-dependent.
-
For managing the hormonal response to intense physical stress , P. ginseng appears to have a more neutral effect, whereas E. senticosus may, in some contexts, amplify the cortisol response.
-
In combating fatigue , both have demonstrated efficacy, with some historical evidence suggesting E. senticosus may be preferable for avoiding over-stimulation.
-
For cognitive enhancement , P. ginseng currently has a more robust body of clinical evidence supporting its use.
The differential mechanisms of action—COMT inhibition for ES and 11β-HSD1 inhibition for PG, along with their distinct downstream signaling effects—provide a strong basis for targeted research and development. Future head-to-head clinical trials focusing on cognitive function and fatigue, with detailed methodologies and biomarker analysis, are warranted to further elucidate the specific applications for which each of these remarkable adaptogens is best suited.
References
- 1. The effects of Eleutherococcus senticosus and Panax ginseng on steroidal hormone indices of stress and lymphocyte subset numbers in endurance athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ginseng for the Treatment of Chronic Fatigue Syndrome: A Systematic Review of Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Eleutherococcus root: a comprehensive review of its phytochemistry and pharmacological potential in the context of its adaptogenic effect [frontiersin.org]
- 8. Nootropic Herbs, Shrubs, and Trees as Potential Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meta-Analysis of Pharmacological, Nutraceutical and Phytopharmaceutical Interventions for the Treatment of Cancer Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academy.miloa.eu [academy.miloa.eu]
- 12. Panax ginseng and Eleutherococcus senticosus may exaggerate an already existing biphasic response to stress via inhibition of enzymes which limit the binding of stress hormones to their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Comparative Analysis of Adaptogenic Activity: Eleuthero vs. Rhodiola Rosea
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the adaptogenic properties of Eleutherococcus senticosus (Eleuthero) and Rhodiola rosea. It synthesizes experimental data on their respective mechanisms of action, efficacy in mitigating stress and fatigue, and effects on physical and cognitive performance. The content is structured to support research and development efforts by presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Active Phytochemical Constituents
The distinct pharmacological profiles of Eleuthero and Rhodiola rosea are attributed to their unique compositions of bioactive compounds. While both are classified as adaptogens, their primary active constituents differ significantly, leading to nuanced therapeutic effects.
| Feature | Eleuthero (Eleutherococcus senticosus) | Rhodiola rosea |
| Primary Active Compounds | Eleutherosides: A group of diverse glycosides, with Eleutheroside B (syringin) and Eleutheroside E (syringaresinol) being key markers for standardization.[1][2] | Phenylpropanoids (Rosavins): Including rosavin, rosarin, and rosin. Phenylethanoids: Primarily salidroside and its precursor, tyrosol.[1][3] |
| Other Bioactive Molecules | Triterpenoid saponins, ciwujianosides, coumarins (e.g., isofraxidin), lignans, and flavones.[4][5][6] | Flavonoids, proanthocyanidins, and gallic acid derivatives. Approximately 140 compounds have been isolated from the roots and rhizome.[7][8] |
Mechanisms of Adaptogenic Activity
Both Eleuthero and Rhodiola exert their adaptogenic effects primarily through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, the central nervous system's response to stress. However, they influence this axis and other cellular pathways through distinct mechanisms.
2.1. HPA Axis and Stress Response Modulation
Adaptogens help maintain homeostasis by regulating the body's stress response system.[9] Eleuthero and Rhodiola both demonstrate a normalizing influence on stress hormone levels, particularly cortisol.[1][10]
-
Eleuthero appears to modulate the HPA axis at the hypothalamic level, potentially reducing excessive corticotropin-releasing hormone (CRH) and subsequent adrenocorticotropic hormone (ACTH) release from the pituitary.[1] This action helps optimize the adrenal response to stress. While preclinical studies show effects on adrenal gland function, evidence for a direct and significant impact on cortisol levels in human clinical trials is modest.[11][12]
-
Rhodiola rosea has been shown to more directly buffer cortisol production during acute stress.[13][14] Its mechanism may involve restoring the sensitivity of cortisol receptors by modulating stress-activated protein kinases like JNK.[15] In animal models, Rhodiola markedly decreases stress-induced elevations of CRH and corticosterone (the rodent equivalent of cortisol).[16]
Caption: Points of intervention for Eleuthero and Rhodiola rosea within the HPA axis.
2.2. Cellular and Neurotransmitter Effects
Beyond the HPA axis, these adaptogens influence energy metabolism, inflammatory pathways, and neurotransmitter systems.
-
Energy Metabolism: Both herbs help prevent the stress-induced decrease in adenosine triphosphate (ATP) production.[1] Rhodiola, in particular, has been shown to activate ATP synthesis and resynthesis in the mitochondria of skeletal muscles, which may contribute to its anti-fatigue effects.[17][18] Eleuthero has been noted to improve stamina by helping skeletal muscle utilize lipids more efficiently, thereby sparing glycogen stores.[4]
-
Inflammatory and Immune Pathways: Eleuthero demonstrates anti-inflammatory effects by regulating key signaling pathways like NF-κB and MAPK. It also exhibits immune-modulating properties, such as enhancing the activity of Natural Killer (NK) cells.[4][5]
-
Neurotransmitter Systems: Animal studies suggest Eleuthero may elevate levels of serotonin, norepinephrine, and dopamine.[4] Rhodiola has been shown to increase serotonin and may act as a monoamine oxidase (MAO) inhibitor, preventing the breakdown of key mood-regulating neurotransmitters.[1][13][17]
Caption: Distinct cellular targets of Eleuthero and Rhodiola rosea.
Comparative Efficacy: Summary of Experimental Data
The following tables summarize quantitative outcomes from human clinical trials investigating the effects of Eleuthero and Rhodiola on stress, fatigue, and performance.
Table 1: Anti-Fatigue and Stress-Reduction Effects
| Herb | Study Population | Dosage & Duration | Key Quantitative Outcomes |
|---|---|---|---|
| Eleuthero | Healthy adults with perceived stress | 400 mg/day (standardized eleutherosides) for unspecified duration | 20% reduction in perceived stress scores compared to placebo. |
| Eleuthero | Individuals with chronic fatigue[19] | Unspecified | A 2004 randomized trial reported substantial reductions in fatigue.[19] A 2020 meta-analysis confirmed significant reductions in fatigue scale scores vs. placebo. |
| Rhodiola rosea | Patients with stress-related burnout[20] | 400 mg/day for 12 weeks | Showed clear improvement in stress and depression symptoms, with the most significant improvement occurring in the first week .[20] |
| Rhodiola rosea | Burnout patients with fatigue syndrome[13] | 576 mg/day for 4 weeks | Exerted a significant anti-fatigue effect, improved concentration, and decreased the cortisol awakening response .[13] |
| Rhodiola rosea | Adults with life-stress symptoms[14] | Unspecified, for 4 weeks | Statistically significant improvements in measures of stress, fatigue, mood, and concentration.[14] |
| Comparative | Healthy subjects[13] | 144 mg/day R. rosea vs. ADAPT-232 (containing E. senticosus) for 1 week | A significant decrease in fatigue was observed in the Rhodiola-only group compared to both placebo and the ADAPT-232 combination formula.[13] |
Table 2: Effects on Physical and Cognitive Performance
| Herb | Study Population | Dosage & Duration | Key Quantitative Outcomes |
|---|---|---|---|
| Eleuthero | Athletes | Unspecified | Subjects ran 12% longer on a treadmill before exhaustion compared to control. |
| Eleuthero | Healthy men (n=6)[4] | Unspecified | Increased maximal oxygen uptake (VO₂ max) and time to exhaustion.[4] |
| Rhodiola rosea | Healthy physicians on night duty[19] | 170 mg/day (SHR-5 extract) for 2 weeks | A statistically significant improvement in mental performance and a reduction in fatigue levels were observed.[19] |
| Rhodiola rosea | Rats (preclinical)[18] | 50 mg/kg | Significantly prolonged the duration of exhaustive swimming by 24.6% compared to control.[18] |
| Rhodiola rosea | Young, healthy men[20] | Unspecified | Ingestion of Rhodiola shortened reaction time and total response time.[20] |
Experimental Protocols in Adaptogen Research
The validation of adaptogenic activity relies on standardized preclinical and clinical methodologies designed to quantify stress resistance, fatigue, and performance.
4.1. Forced Swimming Test (FST) in Rodents
-
Objective: To assess the anti-fatigue and potential antidepressant activity of a compound in a rodent model of behavioral despair.[21]
-
Principle: When placed in an inescapable cylinder of water, rodents will initially struggle before adopting an immobile posture. Adaptogenic or antidepressant compounds are expected to increase the struggle time and decrease the duration of immobility.
-
Experimental Protocol:
-
Acclimatization: Animals (mice or rats) are acclimatized to the laboratory environment.
-
Dosing: Animals are divided into groups (e.g., vehicle control, positive control, test compound at various doses). The test compound is administered orally for a set period (e.g., 7-14 days).[21]
-
Test Session: On the final day, 60 minutes post-dosing, each animal is individually placed into a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where it cannot touch the bottom.[22]
-
Observation: The total duration of the test is typically 6 minutes. The duration of immobility (when the animal ceases struggling and remains floating, making only small movements to keep its head above water) is recorded during the final 4 minutes of the test.[22]
-
-
Measured Parameters:
-
Primary: Duration of immobility (seconds). A significant decrease indicates adaptogenic activity.
-
Secondary: Latency to first immobility.
-
4.2. Salivary Cortisol Measurement in Human Trials
-
Objective: To non-invasively assess the activity of the HPA axis by measuring the concentration of free cortisol.
-
Principle: Cortisol exhibits a distinct diurnal rhythm, peaking shortly after waking (Cortisol Awakening Response, CAR) and declining throughout the day. Stress disrupts this rhythm. Adaptogens are often tested for their ability to normalize this pattern or blunt excessive cortisol responses to a stressor.[23]
-
Experimental Protocol:
-
Participant Instruction: Participants are instructed to avoid eating, drinking, or brushing their teeth for 30-60 minutes before each sample collection.
-
Sample Collection: Participants collect saliva samples using a passive drool method or a sterile cotton swab (e.g., Salivette®).
-
Sampling Schedule: A typical schedule to assess diurnal rhythm includes samples taken at:
-
0 minutes (immediately upon waking)
-
+15, +30, and +60 minutes post-waking (to assess CAR)
-
Midday (e.g., 12:00 PM)
-
Evening (e.g., 5:00 PM)
-
Bedtime (e.g., 11:00 PM)
-
-
Storage and Analysis: Samples are immediately frozen and stored at -20°C or lower until analysis. Cortisol concentrations are determined using immunoassays (e.g., ELISA or LC-MS/MS).
-
-
Measured Parameters:
-
Cortisol Awakening Response (CAR): The change in cortisol concentration in the first hour after waking.
-
Area Under the Curve (AUC): Represents total cortisol output over the day.
-
Diurnal Slope: The rate of cortisol decline from morning to evening.
-
References
- 1. restorativemedicine.org [restorativemedicine.org]
- 2. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic Compounds of Rhodiola rosea L. as the Potential Alternative Therapy in the Treatment of Chronic Diseases [ouci.dntb.gov.ua]
- 4. restorativemedicine.org [restorativemedicine.org]
- 5. gaiaherbs.com [gaiaherbs.com]
- 6. Eleuthero - NutraPedia [nutrahacker.com]
- 7. Phenolic Compounds of Rhodiola rosea L. as the Potential Alternative Therapy in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosenroot (Rhodiola rosea): traditional use, chemical composition, pharmacology and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amymyersmd.com [amymyersmd.com]
- 10. todayspractitioner.com [todayspractitioner.com]
- 11. caringsunshine.com [caringsunshine.com]
- 12. caringsunshine.com [caringsunshine.com]
- 13. The Effectiveness of Rhodiola rosea L. Preparations in Alleviating Various Aspects of Life-Stress Symptoms and Stress-Induced Conditions—Encouraging Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adaptogens for Stress, Anxiety, and Nervous System Health | SFI Health US - Health Research & Science Insights | SFI Health US [us.sfihealth.com]
- 15. larabriden.com [larabriden.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. droracle.ai [droracle.ai]
- 18. Effect of extracts from Rhodiola rosea and Rhodiola crenulata (Crassulaceae) roots on ATP content in mitochondria of skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jhsrm.org [jhsrm.org]
- 20. 7 Proven Health Benefits of Rhodiola Rosea [healthline.com]
- 21. phytojournal.com [phytojournal.com]
- 22. An Experimental Evaluation of Adaptogenic Potential of Standardized Epipremnum Aureum Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Critical Review to Identify the Domains Used to Measure the Effect and Outcome of Adaptogenic Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
DNA Barcoding for the Authentication of Eleutherococcus senticosus Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adulteration and mislabeling of herbal products, including those containing Eleutherococcus senticosus (Siberian ginseng), pose significant risks to consumer safety and product efficacy. DNA barcoding has emerged as a powerful molecular tool for the accurate identification of botanical species in raw materials and finished products. This guide provides a comparative overview of two common DNA barcode loci, ITS2 and trnL-trnF, for the authentication of E. senticosus, supported by experimental data and detailed protocols.
Comparison of DNA Barcode Loci: ITS2 vs. trnL-trnF
The selection of an appropriate DNA barcode is critical for successful species identification. The internal transcribed spacer 2 (ITS2) region of the nuclear ribosomal DNA and the trnL-trnF intergenic spacer of the chloroplast DNA are frequently used for barcoding plants. While direct comparative studies on E. senticosus are limited, data from the Araliaceae family (to which Eleutherococcus belongs) and general herbal product studies provide valuable insights into their respective performances.
Table 1: Performance Comparison of ITS2 and trnL-trnF DNA Barcodes
| Performance Metric | ITS2 | trnL-trnF | Source of Data |
| PCR Amplification Success Rate | 100% | Generally high, but can be challenging in degraded samples. | Data for ITS2 is specific to the Araliaceae family. Data for trnL-trnF is based on general performance in plants. |
| Sequencing Success Rate | 92.8% | Generally high for successfully amplified products. | Data for ITS2 is specific to the Araliaceae family. Data for trnL-trnF is based on general performance in plants. |
| Species Discrimination Ability | 100% for Araliaceae species tested. Can distinguish E. senticosus from the common adulterant E. sessiliflorus.[1] | High nucleotide conversion rate provides good systematic information at lower taxonomic levels.[2] | The ITS2 region has shown high success in identifying medicinal plant species.[3] |
| Length | Relatively short (~200-250 bp) | Variable, typically longer than ITS2. | Shorter length of ITS2 is advantageous for degraded DNA often found in processed herbal products. |
Common Adulterants of Eleutherococcus senticosus
Economic motivation can lead to the substitution of authentic E. senticosus with other, less expensive plant species. DNA barcoding is an effective method to detect such adulteration.
Table 2: Common Adulterants of Eleutherococcus senticosus and Recommended DNA Barcodes for Identification
| Adulterant Species | Common Name | Family | Recommended DNA Barcode(s) |
| Eleutherococcus sessiliflorus | Sessileflower Eleuthero | Araliaceae | ITS2[1] |
| Eleutherococcus gracilistylus | Slenderstyle Eleuthero | Araliaceae | ITS2 |
| Eleutherococcus giraldii | Girald's Eleuthero | Araliaceae | ITS2 |
| Periploca sepium | Chinese Silk Vine | Apocynaceae | ITS, matK, rbcL |
| Acanthopanax species | - | Araliaceae | ITS2 |
Experimental Protocols
The following section outlines the detailed methodologies for the DNA barcoding workflow for authenticating Eleutherococcus senticosus products.
DNA Extraction
The choice of DNA extraction method is crucial, especially for processed herbal products where DNA may be degraded.
Materials:
-
Eleutherococcus senticosus product (powder, capsule, tablet, or tea)
-
Mortar and pestle or bead beater
-
CTAB (cetyltrimethylammonium bromide) extraction buffer
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol
-
70% Ethanol
-
Nuclease-free water
-
Commercial plant DNA extraction kit (optional, but recommended for processed products)
Protocol for Processed Herbal Products (Powders, Capsules, Tablets):
-
Weigh approximately 50-100 mg of the ground herbal product into a 2 mL microcentrifuge tube. For capsules, open and use the powdered content. For tablets, grind to a fine powder using a sterile mortar and pestle.
-
Add 1 mL of pre-warmed (65°C) CTAB extraction buffer to the tube.
-
Vortex thoroughly to ensure the sample is fully suspended.
-
Incubate the mixture at 65°C for 60 minutes, with occasional vortexing.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1), and mix by inversion for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.
-
Add 0.7 volumes of ice-cold isopropanol to precipitate the DNA. Mix gently by inversion and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
-
Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in 50-100 µL of nuclease-free water or TE buffer.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
PCR Amplification
Materials:
-
Extracted DNA template
-
Taq DNA polymerase and corresponding buffer
-
dNTPs
-
Forward and reverse primers for ITS2 and trnL-trnF (see Table 3)
-
Nuclease-free water
-
Thermocycler
Table 3: Primer Sequences for PCR Amplification
| DNA Barcode | Primer Name | Primer Sequence (5' to 3') |
| ITS2 | ITS-S2F | ATGCGATACTTGGTGTGAAT |
| ITS-S3R | GACGCTTCTCCAGACTACAAT | |
| trnL-trnF | trnL (c) | CGAAATCGGTAGACGCTACG |
| trnF (f) | ATTTGAACTGGTGACACGAG |
PCR Reaction Mix (25 µL):
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 2.5 µL | 1x |
| dNTPs (10 mM) | 0.5 µL | 0.2 mM |
| Forward Primer (10 µM) | 1.0 µL | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 µL | 0.4 µM |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
| DNA Template | 1-2 µL | ~20-50 ng |
| Nuclease-free water | to 25 µL | - |
Thermocycler Conditions:
-
ITS2:
-
Initial denaturation: 94°C for 5 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 56°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 10 minutes
-
-
trnL-trnF:
-
Initial denaturation: 94°C for 4 minutes
-
35 cycles of:
-
Denaturation: 94°C for 1 minute
-
Annealing: 55°C for 1 minute
-
Extension: 72°C for 1.5 minutes
-
-
Final extension: 72°C for 10 minutes
-
Agarose Gel Electrophoresis
Verify the success of the PCR amplification by running 5 µL of the PCR product on a 1.5% agarose gel stained with a DNA-safe stain. A single band of the expected size indicates a successful amplification.
PCR Product Purification and Sanger Sequencing
Purify the successful PCR products using a commercial PCR purification kit to remove primers and dNTPs. Send the purified PCR products and the corresponding forward and reverse primers for Sanger sequencing.
Data Analysis
-
Assemble the forward and reverse sequences to obtain a consensus sequence for each sample.
-
Use the Basic Local Alignment Search Tool (BLAST) on the National Center for Biotechnology Information (NCBI) database or the Barcode of Life Data System (BOLD) to compare the obtained sequences against a reference database of known DNA barcodes.
-
Analyze the BLAST results to identify the species present in the product. A high percentage of identity (typically >98%) to a reference sequence of Eleutherococcus senticosus confirms the authenticity of the product. Matches to other species indicate adulteration or contamination.
Visualizations
Caption: Experimental workflow for DNA barcoding of herbal products.
Caption: Logical workflow for species identification using DNA barcoding.
References
- 1. researchgate.net [researchgate.net]
- 2. Is ITS2 more successful in angiosperm DNA barcoding than the entire ITS, ITS1, matK and trnH-psbA regions? A review | Anales del Jardín Botánico de Madrid [rjb.revistas.csic.es]
- 3. Validation of the ITS2 Region as a Novel DNA Barcode for Identifying Medicinal Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phytochemical Landscape of Eleutherococcus Species
For Researchers, Scientists, and Drug Development Professionals
The genus Eleutherococcus, commonly known as Siberian ginseng, encompasses several species valued in traditional medicine for their adaptogenic properties. These effects are largely attributed to a diverse array of bioactive compounds. Understanding the distinct phytochemical profiles of different Eleutherococcus species is crucial for targeted research, drug discovery, and ensuring the quality and efficacy of herbal products. This guide provides a comparative overview of the key phytochemicals across various species, supported by quantitative data and detailed analytical methodologies.
Comparative Phytochemical Profile
The primary bioactive constituents of Eleutherococcus species include eleutherosides, which are a group of compounds with varied chemical structures (including lignans and phenylpropanoids), phenolic acids, and flavonoids.[1] The concentration of these compounds can vary significantly between species and even different parts of the same plant.[2]
The following table summarizes the quantitative analysis of key bioactive compounds in the underground organs (roots and rhizomes) and stem bark of eight different Eleutherococcus species, as determined by High-Performance Liquid Chromatography (HPLC).[3] This data provides a direct comparison of the accumulation patterns of these important metabolites.
Table 1: Comparative Quantitative Analysis of Bioactive Compounds in Different Eleutherococcus Species (mg/100g of dry weight) [3]
| Species | Plant Part | Eleutheroside B | Eleutheroside E | Sum of Eleutherosides B & E | Chlorogenic Acid | Caffeic Acid | Ferulic Acid | Rosmarinic Acid |
| E. leucorrhizus | Underground Organs | 227.3 | 94.7 | 322.0 | 958.7 | 10.9 | 10.9 | 11.2 |
| Stem Bark | 225.1 | 75.7 | 300.8 | 32.8 | 6.4 | 10.7 | 7.9 | |
| E. nodiflorus | Underground Organs | 145.4 | 73.5 | 218.9 | 163.4 | 12.3 | 11.4 | 14.1 |
| Stem Bark | 258.9 | 104.6 | 363.5 | 49.3 | 10.2 | 11.5 | 10.4 | |
| E. senticosus | Underground Organs | 120.2 | 57.2 | 177.4 | 142.3 | 11.5 | 10.7 | 12.3 |
| Stem Bark | 105.4 | 53.9 | 159.3 | 41.5 | 8.7 | 11.2 | 8.9 | |
| E. divaricatus | Underground Organs | 18.3 | 10.2 | 28.5 | 155.7 | 10.4 | 11.2 | 10.5 |
| Stem Bark | 19.5 | 10.4 | 29.9 | 43.1 | 7.9 | 10.9 | 8.1 | |
| E. setchuenensis | Underground Organs | 18.7 | 10.5 | 29.2 | 139.4 | 11.1 | 10.8 | 11.7 |
| Stem Bark | 109.7 | 50.1 | 159.8 | 542.5 | 14.7 | 12.3 | 13.5 | |
| E. sessiliflorus | Underground Organs | 109.4 | 51.3 | 160.7 | 121.5 | 11.2 | 10.9 | 11.9 |
| Stem Bark | 21.3 | 10.8 | 32.1 | 45.2 | 8.1 | 11.0 | 8.3 | |
| E. giraldii | Underground Organs | 115.3 | 55.4 | 170.7 | 115.8 | 10.9 | 11.0 | 11.5 |
| Stem Bark | 20.7 | 10.6 | 31.3 | 26.7 | 7.5 | 10.8 | 7.8 | |
| E. henryi | Underground Organs | 118.9 | 56.1 | 175.0 | 102.1 | 10.7 | 11.1 | 11.2 |
| Stem Bark | 112.6 | 52.3 | 164.9 | 47.3 | 9.3 | 11.3 | 9.7 |
Data sourced from Bączek et al., 2014.[3]
From this data, E. leucorrhizus and E. nodiflorus show the highest accumulation of eleutherosides B and E in both underground organs and stem bark.[3] In contrast, E. divaricatus and E. setchuenensis have the lowest levels in their underground parts.[3] For phenolic acids, chlorogenic acid is the most abundant, with a remarkably high concentration in the underground organs of E. leucorrhizus and the stem bark of E. setchuenensis.[3]
Experimental Protocols
Accurate phytochemical profiling relies on robust and validated analytical methods. Below are detailed protocols for two common techniques used in the analysis of Eleutherococcus species: High-Performance Thin-Layer Chromatography (HPTLC) for targeted quantification of specific eleutherosides and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for comprehensive profiling.
HPTLC-Densitometric Method for Eleutherosides B, E, and E1
This method is suitable for the simultaneous quantitative determination of eleutherosides B, E, and E1.[4]
-
Sample Preparation and Extraction:
-
Mix 1 g of powdered plant material (e.g., root) with 5 mL of ethanol-water (1:1, v/v).
-
Sonicate the mixture for 10 minutes.
-
Centrifuge the extract and use the supernatant for analysis.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE microcolumn by washing with methanol followed by 75% ethanol.
-
Apply the crude extract to the column.
-
Wash the column with distilled water to remove impurities.
-
Elute the eleutherosides with 75% ethanol.[4]
-
Concentrate the eluate under a nitrogen stream before chromatographic analysis.[4]
-
-
Chromatography:
-
Stationary Phase: HPTLC plates with RP-18 silica gel with a fluorescence indicator (F254).[4]
-
Mobile Phase: Methanol–distilled water–acetic acid (6:3:1, v/v/v).[4]
-
Application: Apply standard solutions and samples as bands using an automatic sampler.
-
Development: Develop the plate in a horizontal chamber to a distance of 90 mm at ambient temperature.[4]
-
Drying: Dry the plate at room temperature for 20 minutes.[4]
-
-
Derivatization and Densitometry:
-
For visualization, spray the plate with Liebermann-Burchard reagent (acetic anhydride, sulfuric acid, and ethanol).
-
Heat the plate at 100°C for 5 minutes.
-
Scan the plate with a densitometer. Detection is typically performed under UV light (e.g., 254 nm) before derivatization and white light after.
-
Quantify the compounds by comparing the peak areas from the sample with those of a calibration curve prepared from analytical standards.
-
UPLC-MS/MS Method for Comprehensive Phenolic and Saponin Profiling
This advanced method allows for the rapid and sensitive separation and identification of a wide range of phytochemicals in a single run.[5]
-
Sample Preparation:
-
Accurately weigh 1.0 g of the dried, powdered sample.
-
Add 50 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Filter the extract through a 0.22 µm membrane before injection.
-
-
UPLC Conditions:
-
Column: A high-resolution column such as an ACQUITY UPLC BEH C18 (e.g., 1.7 µm, 2.1 mm × 50 mm).[6]
-
Mobile Phase: A gradient elution using two solvents:
-
Gradient Program: A typical gradient might be: 0-1 min, 2% A; 1-9 min, linear gradient from 2% to 55% A; 9-19 min, 55% to 80% A; followed by a wash and re-equilibration step.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes to detect a wider range of compounds.[5]
-
Scan Type: Full scan mode over a mass range of m/z 100–1500.
-
Collision Energy: A ramp of collision energies (e.g., 20-40 V) is used to generate fragmentation patterns for structural identification.[5]
-
Data Analysis: Compound identification is achieved by comparing retention times, accurate mass measurements, and MS/MS fragmentation patterns with those of reference standards or by searching against chemical databases.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for phytochemical analysis and a key signaling pathway modulated by Eleutherococcus compounds.
Caption: Experimental workflow for phytochemical profiling of Eleutherococcus.
Caption: Inhibition of MAPK/NF-κB signaling by Eleutherococcus compounds.
Studies have shown that extracts from E. senticosus and E. sessiliflorus can suppress inflammatory responses by inhibiting key signaling pathways.[7][8] The diagram above illustrates how compounds from these plants can block the activation of Mitogen-Activated Protein Kinases (MAPKs) like p38, JNK, and ERK, as well as inhibit the Nuclear Factor-kappa B (NF-κB) pathway.[7][9] This action prevents the transcription of pro-inflammatory genes, providing a mechanistic basis for the anti-inflammatory properties of the genus.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publishers Panel [herbapolonica.pl]
- 4. academic.oup.com [academic.oup.com]
- 5. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Osteoporosis Effects of the Eleutherococcus senticosus, Achyranthes japonica, and Atractylodes japonica Mixed Extract Fermented with Nuruk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academy.miloa.eu [academy.miloa.eu]
- 9. Eleutherococcus sessiliflorus Inhibits Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL)-Induced Osteoclast Differentiation and Prevents Ovariectomy (OVX)-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Analysis: Eleutherol and Ashwagandha for Stress Management
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of adaptogenic compounds for stress modulation, both Eleutherococcus senticosus (Eleutherol) and Withania somnifera (Ashwagandha) have garnered significant attention. While a direct head-to-head clinical trial comparing the efficacy of this compound and Ashwagandha for stress is not available in the current body of scientific literature, this guide provides a comprehensive comparison based on existing individual clinical trials. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the current evidence for each substance.
Executive Summary
Clinical evidence for Ashwagandha in the management of stress appears more robust and consistent than for this compound. Multiple randomized controlled trials (RCTs) demonstrate Ashwagandha's efficacy in reducing perceived stress and modulating key biomarkers of the stress response, notably cortisol. In contrast, the clinical data for this compound in stress reduction is less compelling, with at least one significant study reporting no substantial benefit over non-pharmacological interventions.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials on Ashwagandha and this compound for stress.
Table 1: Summary of Quantitative Data from Clinical Trials on Ashwagandha (Withania somnifera) for Stress
| Study (Year) | Dosage | Duration | Key Outcome Measures | Results |
| Lopresti et al. (2019) | 240 mg/day (standardized extract) | 60 days | Hamilton Anxiety Rating Scale (HAM-A), Depression, Anxiety, and Stress Scale - 21 (DASS-21), Morning Cortisol, DHEA-S | Statistically significant reduction in HAM-A (p=0.040) and a near-significant reduction in DASS-21 (p=0.096) compared to placebo. Significant reduction in morning cortisol (p<0.001) and DHEA-S (p=0.004)[1][2]. |
| Salve et al. (2019) | 300 mg twice daily (root extract) | 60 days | Perceived Stress Scale (PSS), DASS-21, Serum Cortisol | Significant reduction in PSS scores (p<0.0001) and serum cortisol levels (p=0.0006) in the Ashwagandha group compared to placebo. |
| Auddy et al. (2008) | 125 mg, 250 mg, or 500 mg/day (standardized root and leaf extract) | 60 days | PSS, Serum Cortisol, DHEA-S, C-reactive protein (CRP) | Dose-dependent reduction in PSS scores and serum cortisol. The 250 mg/day dose showed a 30.5% reduction in cortisol. |
| Remenapp, et al. (2024) | 125 mg, 250 mg, and 500 mg/day (aqueous root and leaf extract) | 8 weeks | Perceived Stress Scale (PSS), Plasma Cortisol, ACTH, Salivary α-amylase | Dose-dependent and significant reduction in PSS scores and levels of plasma cortisol, ACTH, and salivary α-amylase.[3][4] |
Table 2: Summary of Quantitative Data from Clinical Trials on this compound (Eleutherococcus senticosus) for Stress
| Study (Year) | Dosage | Duration | Key Outcome Measures | Results |
| Schaffler et al. (2013) | 120 mg/day (root extract) | 8 weeks | Feeling Stressed (VAS), Fatigue, Cortisol Awakening Response (CAR) | No significant difference in "feeling stressed" or other primary outcomes between the this compound group, stress management training group, and the combination group. An attenuation of the CAR was seen at week 2 without group differences[5][6][7]. |
| Gaffney et al. (2001) | 8 mL/day of 33% ethanolic extract (equivalent to 4 g/day dried root) | 6 weeks | Cortisol, Testosterone, Testosterone to Cortisol Ratio (TCR) | A 28.7% decrease in TCR (p=0.03) and a non-significant trend towards a 31% increase in cortisol (p=0.07) in the this compound group, suggesting an increase in hormonal stress indices in endurance athletes. |
| Facchinetti et al. (2002) | Not specified | 30 days | Cardiovascular response to Stroop Colour-Word test (Heart Rate, Blood Pressure) | Reduced heart rate response to the cognitive stressor in both genders and reduced systolic blood pressure response in females in the this compound group compared to placebo[8]. |
Experimental Protocols
Ashwagandha (Withania somnifera)
A representative experimental design for Ashwagandha clinical trials in stress is the study by Lopresti et al. (2019).[1][2]
-
Study Design: A 60-day, randomized, double-blind, placebo-controlled study.
-
Participants: 60 healthy adults with self-reported high levels of stress.
-
Intervention: Participants were randomly allocated to receive either a placebo or 240 mg of a standardized Ashwagandha extract (Shoden) once daily.
-
Outcome Measures:
-
Psychometric Scales: Hamilton Anxiety Rating Scale (HAM-A) and the Depression, Anxiety, and Stress Scale - 21 (DASS-21).
-
Biochemical Markers: Morning serum cortisol, dehydroepiandrosterone-sulphate (DHEA-S), and testosterone.
-
-
Data Analysis: Statistical comparisons were made between the Ashwagandha and placebo groups at baseline and at the end of the 60-day intervention period.
This compound (Eleutherococcus senticosus)
The study by Schaffler et al. (2013) provides a key experimental protocol for this compound in the context of stress.[5][6][7]
-
Study Design: A randomized, multicenter study with three parallel groups.
-
Participants: 144 individuals experiencing asthenia and reduced work capacity related to chronic stress.
-
Intervention: Participants were randomized to one of three groups:
-
120 mg/day of Eleutherococcus senticosus root extract (ES).
-
A 2-day professional stress management training (SMT).
-
A combination of ES and SMT (COM).
-
-
Outcome Measures:
-
Psychometric Scales: Validated scales to assess cognitive performance, feeling stressed, fatigue, exhaustion, alertness, restlessness, mood, and quality of life.
-
Physiological Parameters: Cortisol awakening response (CAR).
-
-
Data Analysis: Comparisons of the outcome measures were made between the three groups at baseline, and after 2 and 8 weeks of treatment.
Signaling Pathways and Experimental Workflow
Signaling Pathway: Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation
Both Ashwagandha and this compound are thought to exert their adaptogenic effects through modulation of the HPA axis, the body's central stress response system. However, the proposed mechanisms differ. Ashwagandha is believed to dampen the HPA axis response, leading to reduced cortisol secretion. The effect of this compound on the HPA axis is less clear and may be biphasic.
Caption: Proposed modulation of the HPA axis by Ashwagandha and this compound.
Experimental Workflow: Randomized Controlled Trial
The following diagram illustrates a typical experimental workflow for a randomized, double-blind, placebo-controlled clinical trial, as seen in the studies of both adaptogens.
Caption: A typical randomized controlled trial workflow.
Conclusion
For researchers and drug development professionals, the current clinical evidence base provides a clearer path for the investigation of Ashwagandha as a therapeutic agent for stress. The consistent positive outcomes across multiple RCTs, coupled with quantifiable effects on stress biomarkers, make it a compelling candidate for further development. While this compound has a long history of traditional use as an adaptogen, the existing clinical trial data for its efficacy in stress reduction is not as robust. Future research on this compound may need to focus on more specific stress-related indications or explore different dosages and preparations to clarify its potential benefits. The contrasting levels of evidence underscore the importance of rigorous, placebo-controlled trials in validating the therapeutic claims of traditional medicines.
References
- 1. An investigation into the stress-relieving and pharmacological actions of an ashwagandha (Withania somnifera) extract: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nutritional-psychology.org [nutritional-psychology.org]
- 3. Effects of Withania somnifera Extract in Chronically Stressed Adults: A Randomized Controlled Trial [mdpi.com]
- 4. Effects of Withania somnifera Extract in Chronically Stressed Adults: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. No benefit adding eleutherococcus senticosus to stress management training in stress-related fatigue/weakness, impaired work or concentration, a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. No Benefit Adding Eleutherococcus senticosus to Stress Management Training in Stress-Related Fatigue/Weakness, Impaired Work or Concentration, A Randomized Controlled Study | Semantic Scholar [semanticscholar.org]
- 8. Eleutherococcus senticosus reduces cardiovascular stress response in healthy subjects: a randomized, placebo-controlled trial [iris.unimore.it]
Unveiling the Immunomodulatory Landscape: A Comparative Analysis of Eleutherol and Other Botanical Agents in Human Subjects
For Immediate Release
This publication provides a comprehensive comparison of the immunomodulatory effects of Eleutherol, an active constituent of Eleutherococcus senticosus, alongside other well-researched botanical agents. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical findings and detailed experimental methodologies to inform future research and development in the field of immunomodulation.
Executive Summary
The intricate interplay of the human immune system necessitates the exploration of novel modulatory agents. Botanical compounds have long been a source of therapeutic interest, with a growing body of clinical evidence supporting their effects on immune function. This guide focuses on this compound, derived from Eleutherococcus senticosus (also known as Siberian Ginseng), and provides a comparative analysis with other prominent immunomodulatory herbs: Panax ginseng (Korean Ginseng), Echinacea purpurea, and Withania somnifera (Ashwagandha). Through a detailed examination of human clinical trial data, this document aims to provide a clear and objective overview of their respective impacts on key immunological parameters.
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the quantitative data from key human clinical trials investigating the effects of this compound and its alternatives on various immune cell populations and signaling molecules.
Table 1: Effects on Lymphocyte Subsets
| Substance | Dosage | Duration | Total Lymphocytes | T-Helper (CD4+) Cells | T-Suppressor (CD8+) Cells | Natural Killer (NK) Cells | B-Cells | Key Study |
| Eleutherococcus senticosus | 30 ml/day (ethanolic extract) | 4 weeks | Significant Increase | Drastic Increase | Increase | Increase | - | Bohn et al., 1987[1] |
| Panax ginseng | 8 ml/day (33% ethanolic extract) | 6 weeks | No Significant Change | No Significant Change | No Significant Change | No Significant Change | No Significant Change | Gaffney et al., 2001[2] |
| Withania somnifera | 60 mg/day (extract) | 30 days | Significant Increase (CD45+) | Significant Increase | Significant Increase | Significant Increase | Significant Increase (CD19+) | Tharakan et al., 2021[3] |
| Echinacea purpurea | 275 mg tablets, twice daily | 2 weeks | Inverse lymphocyte-to-granulocyte ratio changed to normal | - | - | - | - | Joksić et al., 2009[4] |
Table 2: Effects on Cytokines and Immunoglobulins
| Substance | Dosage | Duration | Key Cytokine Changes | Key Immunoglobulin (Ig) Changes | Key Study |
| Eleutherococcus senticosus | Not specified in human cytokine studies | - | In vitro: Increased IL-1 & IL-6, no change in IL-2 | - | Steinmann et al., 2001[5] |
| Panax ginseng | Not specified in human cytokine studies | - | In vitro: Modulates Th1/Th2 cytokines | - | Multiple sources |
| Withania somnifera | 60 mg/day (extract) | 30 days | Significant Increase in IFN-γ & IL-4 | Significant Increase in IgA, IgM, IgG (subtypes) | Tharakan et al., 2021[3][6] |
| Echinacea purpurea | Not specified in human cytokine studies | - | In vitro: Can modulate pro-inflammatory cytokines | - | Multiple sources |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols from the key clinical trials cited in this guide.
Eleutherococcus senticosus (Bohn et al., 1987)
-
Study Design: A placebo-controlled, double-blind study.
-
Participants: 36 healthy volunteers.
-
Intervention: The verum group received 10 ml of an ethanolic, vincamine-free Eleutherococcus senticosus preparation three times daily for 4 weeks. The placebo contained wine to match the ethanol concentration of the verum preparation.
-
Outcome Measures: Quantitative multi-parameter flow cytometry was used with monoclonal antibodies to identify specific surface markers of human lymphocyte subsets.
-
Analysis: Comparison of the absolute numbers of immunocompetent cells and the activation state of T lymphocytes between the verum and placebo groups.
Panax ginseng (Gaffney et al., 2001)
-
Study Design: A pre-test and post-test, placebo-controlled clinical trial.
-
Participants: Competitive club-level endurance athletes.
-
Intervention: Participants received a 33% ethanolic extract (8 mL/day) containing either Panax ginseng (equivalent to 2 g/day of dried root), Eleutherococcus senticosus, or a placebo for six weeks.
-
Outcome Measures: Circulating numbers of total T-cells, T-helper cells (CD4), T-suppressor cells (CD8), CD4 to CD8 ratio, natural killer cells, and B lymphocytes were measured.
-
Analysis: Comparison of immune cell subset numbers from pre- to post-test between the different treatment groups.
Withania somnifera (Tharakan et al., 2021)
-
Study Design: A randomized, double-blind, placebo-controlled trial with an open-label extension.
-
Participants: Healthy adults.
-
Intervention: Participants were allocated to receive either 60 mg of Withania somnifera extract or a placebo for a 30-day blinded period. This was followed by a 30-day open-label extension where the placebo group was crossed over to the active treatment.
-
Outcome Measures: Immunoglobulins (IgA, IgM, IgG, and subtypes), Cytokines (IFN-γ, IL-4), and T, B, and NK cell populations (TBNK) were assessed.
-
Analysis: Statistical comparison of the changes in immune parameters between the active and placebo groups at baseline, day 30, and day 60.
Echinacea purpurea (Joksić et al., 2009)
-
Study Design: An in vivo study on a specific occupational group.
-
Participants: A group of radiation workers with pre-existing chromosomal aberrations in their lymphocytes.
-
Intervention: Participants took two 275 mg Echinacea purpurea tablets twice daily for two weeks.
-
Outcome Measures: Lymphocyte chromosome aberrations, micronuclei, apoptosis of leukocytes, and haematological parameters, including the lymphocyte-to-granulocyte ratio.
-
Analysis: Comparison of the biological parameters before and after the two-week treatment period.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows described, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized workflow for a randomized controlled trial investigating immunomodulatory agents.
Caption: A simplified signaling pathway illustrating the potential immunomodulatory actions of this compound.
Conclusion
The presented data indicates that this compound, as a component of Eleutherococcus senticosus, exhibits significant immunomodulatory properties in human subjects, particularly in enhancing lymphocyte populations. When compared to other botanical agents, such as Withania somnifera, which also demonstrates a broad-spectrum immune-enhancing effect, this compound shows a distinct profile. Panax ginseng, in the cited study, did not produce significant changes in lymphocyte subsets in athletes, suggesting its effects may be more nuanced or context-dependent. Echinacea purpurea has shown effects on leukocyte ratios and is widely studied for its role in respiratory infections.
The detailed experimental protocols provided herein serve as a valuable resource for the design of future clinical trials. Further research, employing standardized extracts and consistent methodologies, is essential to fully elucidate the comparative efficacy and mechanisms of action of these promising immunomodulatory agents. The continued investigation into these natural compounds holds significant potential for the development of novel therapies for a range of immune-related conditions.
References
- 1. Flow-cytometric studies with eleutherococcus senticosus extract as an immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of Eleutherococcus senticosus and Panax ginseng on steroidal hormone indices of stress and lymphocyte subset numbers in endurance athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Effect of Withania somnifera (Ashwagandha) Extract—A Randomized, Double-Blind, Placebo Controlled Trial with an Open Label Extension on Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological effects of Echinacea purpurea on human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Species Comparative Analysis of Eleutheroside Content and Composition
This guide provides a comparative analysis of eleutheroside content and composition across various species of the Acanthopanax (also known as Eleutherococcus) genus. The data presented is intended for researchers, scientists, and drug development professionals interested in the phytochemical variance of these medicinally important plants.
Data Presentation: Eleutheroside Content
The following table summarizes the quantitative data for two major bioactive compounds, Eleutheroside B (Syringin) and Eleutheroside E (Syringaresinol-di-O-β-D-glucoside), across different species and plant parts. Concentrations are expressed in milligrams per gram (mg/g) of dry weight unless otherwise noted.
| Species | Plant Part | Eleutheroside B (mg/g) | Eleutheroside E (mg/g) | Total B + E (mg/g) | Reference |
| Acanthopanax senticosus | Stem | 1.45 | 0.92 | 2.37 | [1] |
| Root | 0.59 | 0.65 | 1.24 | [1] | |
| Fruits | 0.356 | 0.298 | 0.654 | [2] | |
| Fruits (total yield with isofraxidin) | - | - | ~30 | [3][4] | |
| Acanthopanax sessiliflorus | Stem | Not Detected | 0.97 | 0.97 | [1] |
| Root | Not Detected | 0.94 | 0.94 | [1] | |
| Acanthopanax senticosus (grafted on A. sessiliflorus) | Stem | 0.31 | 0.30 | 0.61 | [1] |
| Root | Not Detected | 0.34 | 0.34 | [1] | |
| Acanthopanax divaricatus | Various Parts | - | - | 2.466 - 5.841 | [5] |
| Acanthopanax koreanum | Various Parts | - | - | 4.339 - 7.360 | [5] |
| Eleutherococcus leucorrhizus | Underground Organs | - | - | 3.220 | [1] |
| Stem Bark | - | - | 3.008 | [1] | |
| Eleutherococcus nodiflorus | Underground Organs | - | - | 2.189 | [1] |
| Stem Bark | - | - | 3.635 | [1] |
Note: The content of eleutherosides can vary significantly based on cultivation methods, plant section, pinching site, planting time, and fertilizer ratios.[5]
Experimental Protocols
The primary method for the quantification of eleutherosides is High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies cited in the referenced literature.
Protocol 1: HPLC for Eleutherosides B and E in Acanthopanax Species[5]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column : Discovery C18 (4.6 × 250 mm, 5 μm).
-
Mobile Phase : A gradient of water and acetonitrile.
-
Gradient Program: 10% acetonitrile to 30% acetonitrile over 20 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 350 nm.
-
Injection Volume : 10 μL.
-
Column Temperature : 25°C.
-
Standard Preparation : Standard solutions of Eleutheroside B and Eleutheroside E are prepared for calibration curves.
-
Sample Preparation :
-
Plant material is dried and powdered.
-
Extraction is performed using methanol (MeOH).
-
The resulting extract is filtered before injection into the HPLC system.
-
Protocol 2: HPLC-PAD for Eleutherosides B and E in Acanthopanax senticosus[6]
-
Instrumentation : HPLC with Photodiode Array Detector (PAD).
-
Column : Agilent Zorbax SB-C18 (4.6 mm x 250 mm, 5 μm).
-
Mobile Phase : Gradient elution with 0.5% aqueous phosphoric acid and acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 220 nm.
-
Column Temperature : 25°C.
-
Linear Range :
-
Eleutheroside B: 0.35-34.83 μg·mL-1.
-
Eleutheroside E: 0.69-69.20 μg·mL-1.
-
Protocol 3: Ionic Liquids-Based Ultrasonic-Assisted Extraction (ILUAE) for Eleutherosides B and E[7]
This protocol focuses on an efficient extraction method prior to HPLC analysis.
-
Solvent : 1-butyl-3-methylimidazolium bromide ([C4mim]Br) solution was identified as an effective ionic liquid for extraction.
-
Extraction Conditions :
-
Soaking Time : Optimized via experimental design.
-
Ultrasonic Power : Optimized for maximum yield.
-
Ultrasonic Time : 30 minutes.
-
Solid-Liquid Ratio : Optimized parameter.
-
-
Advantages : This method significantly reduces extraction time to 30 minutes compared to several hours for conventional methods and demonstrates high reproducibility and recovery.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the extraction and quantification of eleutherosides from plant material.
Caption: Workflow for Eleutheroside Quantification.
Signaling Pathway
Eleutherosides, particularly Eleutheroside E, have demonstrated anti-inflammatory effects. One mechanism involves the regulation of the NLRP3 inflammasome pathway, which is critical in innate immunity and inflammation.[7]
Caption: Inhibition of NLRP3 Inflammasome by Eleutheroside E.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eleutheroside E from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Eleutherol with Other Herbal Compounds: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the synergistic effects of Eleutherol (from Eleutherococcus senticosus) with other notable herbal compounds. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the enhanced therapeutic potential of these combinations. This document summarizes available experimental data, outlines methodologies, and visualizes potential signaling pathways to facilitate further research and development in this promising area of phytopharmacology.
Executive Summary
This compound, a key bioactive compound from the adaptogenic herb Eleutherococcus senticosus, has demonstrated significant therapeutic potential on its own. However, emerging research indicates that its efficacy can be substantially enhanced when combined with other herbal compounds. This guide focuses on three such combinations: this compound with Scutellaria baicalensis for anti-inflammatory effects, with Drynaria fortunei for cognitive enhancement, and as part of the KanJang formulation with Adhatoda vasica and Echinacea purpurea for respiratory infections. While quantitative synergy data, such as Combination Index (CI) values, are not yet widely available in the public domain for these specific combinations, the existing preclinical and clinical evidence strongly suggests synergistic or additive interactions.
Comparison of Synergistic Effects
The following tables summarize the available data on the synergistic effects of this compound in combination with other herbal compounds.
Table 1: this compound and Scutellaria baicalensis - Anti-inflammatory Effects
| Metric | This compound Alone | Scutellaria baicalensis Alone | Combination (this compound + S. baicalensis) | Reference |
| Effect on Prostaglandin D2 (PGD2) Release | No significant effect | Significant reduction at 2 µg/mL | More potent reduction, significant at 0.2 µg/mL of each | [1][2][3] |
| Effect on Histamine Release | No significant effect | Significant suppression at 20 µg/mL | Similarly strong suppression at a much lower concentration of 0.2 µg/mL of each | [1][2] |
| Effect on Interleukin-5 (IL-5) Release | No significant effect | No significant effect | Significant inhibition at 2 µg/mL of each | [1][3] |
| Effect on T-cell Mediated Cytokine Release (IFN-γ, IL-1β, TNF-α) | Insignificant suppression | Insignificant suppression | Significant, nearly complete suppression at 2 µg/mL of each | [4] |
Table 2: this compound and Drynaria fortunei - Cognitive Enhancement
| Metric | This compound Alone | Drynaria fortunei Alone | Combination (this compound + D. fortunei) | Reference |
| Effect on Memory and Anti-Stress (Mice) | Enhances cognitive function | Enhances memory function | Synergistically improved memory and anti-stress response | [5][6] |
| Effect on Figure Recall (Healthy Adults) | Not specified in study | Not specified in study | Significant increase in figure recall subscore (p = 0.045) compared to placebo | [5][6][7] |
| Effect on Language Domain and Semantic Fluency (Healthy Adults) | Not specified in study | Not specified in study | Potentiation of language domain (p = 0.040) and semantic fluency (p = 0.021) | [5][6][7] |
| Effect on Anxiety/Uncertainty Score (Healthy Adults) | Not specified in study | Not specified in study | Significant improvement (p = 0.022) | [5][6][7] |
Table 3: KanJang Formulation (this compound, Adhatoda vasica, Echinacea purpurea) - Respiratory Infections
| Metric | This compound + Echinacea purpurea | KanJang (this compound + E. purpurea + A. vasica) | Reference |
| Improvement in Cough Severity, Mucus Discharge, Nasal Congestion, General Sickness | No significant difference compared to standard treatment | Significantly greater improvement compared to standard treatment | [6][8] |
| Recovery Time from Upper Respiratory Tract Infection | 2 days shorter than standard treatment | 2 days shorter than standard treatment | [6][8] |
| Overall Efficacy | Less effective than the three-herb combination | Higher efficacy in treating acute respiratory infections | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are summaries of the experimental protocols used in the cited studies, as well as a general protocol for quantitative synergy analysis.
Protocol 1: Ex Vivo Human Mucosal Tissue Model for Anti-inflammatory Synergy (this compound and Scutellaria baicalensis)
-
Objective: To assess the anti-inflammatory effects of herbal extracts on human nasal mucosal tissue.[3]
-
Tissue Source: Nasal mucosal tissue obtained from patients undergoing nasal surgery.[3]
-
Experimental Setup:
-
The tissue is fragmented and pre-incubated with tissue culture medium, individual herbal extracts (S. baicalensis and/or E. senticosus), or their combination at various concentrations (e.g., 0.2 µg/mL and 2 µg/mL) for 1 hour at 37°C/5% CO2.[3]
-
To mimic an allergic reaction, the tissue is stimulated with anti-IgE for 30 minutes (early phase) and 6 hours (late phase).[3]
-
T-cell activation is induced by stimulating the tissue with Staphylococcus aureus superantigen B (SEB) for 6 hours.[3]
-
-
Data Analysis:
-
The release of inflammatory mediators such as Prostaglandin D2 (PGD2), histamine, and cytokines (e.g., IL-5, IFN-γ, IL-1β, TNF-α) into the culture medium is quantified using appropriate immunoassays (e.g., ELISA).[1][4]
-
The effects of the individual extracts are compared to the effects of the combination to identify synergistic or additive interactions.
-
Protocol 2: Placebo-Controlled, Randomized, Double-Blind Clinical Study for Cognitive Enhancement (this compound and Drynaria fortunei)
-
Objective: To evaluate the cognitive-enhancing and anti-stress effects of a combined herbal extract in healthy volunteers.[5][6][7]
-
Study Design: A placebo-controlled, randomized, double-blind study.[5][6][7]
-
Intervention:
-
Assessment:
-
Data Analysis:
-
Inter-group and intra-group comparisons are performed to determine the statistical significance of any observed changes in cognitive and stress parameters.
-
Protocol 3: General Method for Quantitative Synergy Analysis (Chou-Talalay Method)
-
Objective: To quantitatively determine the interaction between two or more compounds (synergism, additivity, or antagonism).
-
Methodology:
-
Dose-Response Curves: Generate dose-response curves for each individual compound to determine their respective IC50 or EC50 values (the concentration that produces 50% of the maximal effect).
-
Combination Studies: Test the compounds in combination at various fixed ratios.
-
Combination Index (CI) Calculation: The CI is calculated using the Chou-Talalay method. The formula for two compounds is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of compound 1 and compound 2 alone required to produce a certain effect, and (D)₁ and (D)₂ are the doses of the compounds in combination that produce the same effect.
-
Interpretation of CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
-
Visualization: The results can be visualized using an isobologram, where the combination doses are plotted. Points falling below the line of additivity indicate synergy.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of these herbal combinations are likely due to their multi-target actions on various signaling pathways.
This compound and Scutellaria baicalensis: Anti-inflammatory Synergy
Scutellaria baicalensis is known to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[5] this compound also possesses anti-inflammatory properties. The synergistic effect may arise from the simultaneous modulation of these pathways at different points, leading to a more potent suppression of pro-inflammatory mediators.
Caption: Putative synergistic anti-inflammatory mechanism of this compound and S. baicalensis.
This compound and Drynaria fortunei: Cognitive Enhancement Synergy
The cognitive benefits of this combination may stem from their distinct yet complementary actions. This compound's active compounds can cross the blood-brain barrier and may enhance neuronal activity.[5] Drynaria fortunei contains naringenin, which has been shown to regulate CRMP2, a protein involved in axonal growth.[5] Their combined effect could lead to enhanced synaptic plasticity and neuronal health through pathways like the CREB signaling cascade, which is crucial for learning and memory.
Caption: Proposed synergistic pathways for cognitive enhancement by this compound and D. fortunei.
Experimental Workflow for Synergy Assessment
The following diagram outlines a general workflow for assessing the synergistic effects of herbal compounds.
Caption: General experimental workflow for assessing synergistic effects of herbal compounds.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the potential for synergistic interactions between this compound and other herbal compounds, leading to enhanced therapeutic outcomes. The combinations with Scutellaria baicalensis, Drynaria fortunei, and as part of the KanJang formulation have shown promising results in preclinical and clinical settings for anti-inflammatory, cognitive-enhancing, and respiratory applications, respectively.
However, there is a clear need for further research to quantify these synergistic effects using standardized methodologies like the Chou-Talalay method and isobologram analysis. Such studies would provide the quantitative data necessary for a more precise understanding of these interactions and would facilitate the development of optimized herbal formulations. Furthermore, detailed investigation into the underlying molecular mechanisms and signaling pathways involved in these synergistic effects is warranted to fully elucidate their therapeutic potential.
This guide serves as a foundational resource for researchers to build upon, with the ultimate goal of developing novel and effective poly-herbal therapies for a range of health conditions.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. A Herbal Composition of Scutellaria baicalensis and Eleutherococcus senticosus Shows Potent Anti-Inflammatory Effects in an Ex Vivo Human Mucosal Tissue Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leaves of Siberian ginseng and drynariae rhizome stems may enhance cognitive functions, Japan RCT [nutraingredients.com]
- 6. Randomized trial of a fixed combination (KanJang) of herbal extracts containing Adhatoda vasica, Echinacea purpurea and Eleutherococcus senticosus in patients with upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Treatment with Two Water Extracts of Eleutherococcus senticosus Leaf and Rhizome of Drynaria fortunei Enhances Cognitive Function: A Placebo-Controlled, Randomized, Double-Blind Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medref.se [medref.se]
- 9. Combined Treatment with Two Water Extracts of Eleutherococcus senticosus Leaf and Rhizome of Drynaria fortunei Enhances Cognitive Function: A Placebo-Controlled, Randomized, Double-Blind Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Eleutherol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Eleutherol, a naphthalene compound with antifungal properties. Due to the absence of specific disposal protocols for this compound, the following procedures are based on established guidelines for the disposal of hazardous naphthalene-based and organic chemical waste.
Chemical and Physical Properties of this compound
A thorough understanding of a substance's properties is the first step in safe handling and disposal. The quantitative data for this compound is summarized below.
| Property | Value |
| CAS Number | 480-00-2 |
| Molecular Formula | C14H12O4 |
| Molecular Weight | 244.24 g/mol |
| Solubility | Soluble in appropriate solvents; specific data not widely available. |
| Storage | Store at -20°C |
Experimental Protocols for Safe Disposal
The following methodologies provide a framework for the safe disposal of this compound waste, including unused stock solutions, contaminated labware, and personal protective equipment (PPE).
Waste Identification and Segregation
Objective: To correctly identify and segregate this compound waste to prevent incompatible chemical reactions.
Methodology:
-
Waste Characterization: All waste containing this compound, including pure substance, solutions, and contaminated materials, should be treated as hazardous chemical waste due to its classification as a naphthalene compound.[1]
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Specifically, keep this compound waste separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[2]
-
Collect halogenated and non-halogenated organic solvent waste in separate containers.[3][4] If this compound is dissolved in a halogenated solvent, it must be disposed of in a "Halogenated Organic Waste" container.[3]
-
Solid waste (e.g., contaminated gloves, pipette tips, paper towels) should be collected separately from liquid waste.[5][6]
-
Waste Collection and Container Management
Objective: To safely contain this compound waste pending final disposal.
Methodology:
-
Container Selection:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[4][7][8] For liquid waste, glass or polyethylene containers are generally suitable.[7][9]
-
Ensure the container has a secure, screw-on cap to prevent spills and evaporation.[6] Containers should remain closed except when adding waste.[4][10]
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.[11]
-
The label must clearly state "this compound Waste" and list all chemical constituents, including solvents and their approximate concentrations.[11]
-
Include a "CANCER HAZARD" warning on the label, as this is a requirement for naphthalene-contaminated waste.[5]
-
Indicate the accumulation start date on the label.[9]
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[6] The secondary container must be able to hold 110% of the volume of the primary container.[6]
-
Store flammable waste in a fire-rated cabinet.[9]
-
Disposal of Contaminated Materials
Objective: To properly dispose of labware and PPE contaminated with this compound.
Methodology:
-
Solid Waste:
-
Liquid Waste (Aqueous):
-
Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[8][10][12]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4][10]
-
After triple-rinsing and air-drying in a fume hood, deface the original label and the container may then be disposed of as regular trash or recycled, in accordance with institutional policy.[8][12]
-
Final Disposal Procedure
Objective: To arrange for the final removal and disposal of this compound waste by authorized personnel.
Methodology:
-
Scheduling Pickup: Once a waste container is full or has been in storage for the maximum allowable time (often six months), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Documentation: Ensure all required paperwork is completed for the waste pickup, providing an accurate description of the waste as per the container label.
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Procedure for decontaminating empty this compound containers.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
